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  • Product: 2-Amino-1,3-benzoxazole-5-sulfonamide
  • CAS: 1479273-05-6

Core Science & Biosynthesis

Foundational

2-Amino-1,3-benzoxazole-5-sulfonamide: Structural Dynamics, Synthesis, and Application as a Tumor-Associated Carbonic Anhydrase Inhibitor

Executive Summary In the landscape of modern targeted therapeutics, 2-Amino-1,3-benzoxazole-5-sulfonamide (CAS: 1479273-05-6) has emerged as a highly privileged scaffold. As a dual-pharmacophore molecule, it combines the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, 2-Amino-1,3-benzoxazole-5-sulfonamide (CAS: 1479273-05-6) has emerged as a highly privileged scaffold. As a dual-pharmacophore molecule, it combines the rigid, hydrogen-bond-capable benzoxazole core with a primary sulfonamide moiety—a classic zinc-binding group (ZBG). This unique structural topology makes it a highly potent and selective inhibitor of tumor-associated human Carbonic Anhydrase (hCA) isoforms IX and XII.

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic assembly, and the self-validating experimental workflows required to evaluate its biological efficacy in drug development pipelines.

Chemical Structure & Physicochemical Properties

The architecture of 2-Amino-1,3-benzoxazole-5-sulfonamide dictates its pharmacological behavior. The molecule features a planar heterocyclic system that intercalates efficiently into the hydrophobic pocket of the hCA active site, while the sulfonamide group penetrates deep into the catalytic cleft to coordinate with the essential Zn²⁺ ion.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 2-amino-1,3-benzoxazole-5-sulfonamide
CAS Number 1479273-05-6
Molecular Formula C₇H₇N₃O₃S
Molecular Weight 213.21 g/mol
Monoisotopic Mass 213.02 g/mol
Canonical SMILES NC1=NC2=CC(S(N)(=O)=O)=CC=C2O1
Key Functional Groups Primary amine (-NH₂), Sulfonamide (-SO₂NH₂), Benzoxazole core

Mechanistic Insights: Carbonic Anhydrase Inhibition

In healthy tissues, cytosolic hCA I and II maintain pH homeostasis. However, in aggressive solid tumors, hypoxia triggers the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently overexpresses the transmembrane isoforms hCA IX and XII . These isoforms rapidly hydrate extracellular CO₂ into bicarbonate and protons, leading to severe extracellular acidification that promotes tumor metastasis and resistance to chemotherapy.

2-Amino-1,3-benzoxazole-5-sulfonamide acts as a targeted disruptor of this pathway. The deprotonated sulfonamide nitrogen forms a coordinate covalent bond with the active site Zn²⁺, displacing the catalytic water molecule and halting the hydration of CO₂ .

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAIX hCA IX / XII Expression HIF1A->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Inhibitor 2-Amino-1,3-benzoxazole -5-sulfonamide ZnBinding Zn2+ Coordination in Active Site Inhibitor->ZnBinding Binds Block Blocked CO2 Hydration ZnBinding->Block Block->CAIX Inhibits Death Restored pH & Tumor Cell Death Block->Death Induces

Fig 1: Mechanism of hCA IX/XII inhibition by 2-Amino-1,3-benzoxazole-5-sulfonamide in hypoxic tumors.

Synthesis & Functionalization

The construction of the 2-aminobenzoxazole core requires high regioselectivity. The most robust and scalable method is the cyclodesulfurization or direct cyclization of o-aminophenols using cyanogen bromide (BrCN) .

Causality of Reagent Selection: BrCN is specifically chosen over other cyclizing agents (like urea or carbon disulfide) because its highly electrophilic cyano carbon undergoes rapid nucleophilic attack by the phenolic oxygen. This is immediately followed by an intramolecular cyclization via the ortho-amine, ensuring the formation of the oxazole ring without requiring harsh acidic conditions that could prematurely hydrolyze the delicate sulfonamide group.

Synthesis Start 3-Amino-4-hydroxy benzenesulfonamide Reaction Reflux 80°C 4-6 Hours Start->Reaction Reagent Cyanogen Bromide (BrCN) in EtOH Reagent->Reaction Addition at 0°C Neutralize Neutralization (NaHCO3) Reaction->Neutralize Cooling Purify Filtration & Recrystallization Neutralize->Purify Precipitation Product 2-Amino-1,3-benzoxazole -5-sulfonamide Purify->Product Pure Yield

Fig 2: Step-by-step synthetic workflow for 2-Amino-1,3-benzoxazole-5-sulfonamide via cyclization.

Step-by-Step Synthetic Protocol
  • Pre-reaction Setup: Dissolve 1.0 equivalent of 3-amino-4-hydroxybenzenesulfonamide in absolute ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Electrophilic Addition: Cool the vessel to 0 °C. Carefully add 1.2 equivalents of Cyanogen Bromide (BrCN) portion-wise. (Caution: BrCN is highly toxic and volatile; perform strictly in a specialized fume hood).

  • Cyclization: Heat the reaction mixture to reflux (~80 °C) for 4 to 6 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).

  • Quenching & Neutralization: Cool the mixture to room temperature. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5. The neutralization forces the precipitation of the product from the organic/aqueous matrix.

  • Purification: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from an ethanol/water mixture.

  • Self-Validation System: Confirm product identity and purity via ¹H NMR (DMSO-d₆). The spectrum must show the primary amine (-NH₂) peak at ~7.5 ppm and the sulfonamide (-SO₂NH₂) protons at ~7.2 ppm. Confirm mass via LC-MS showing the [M+H]⁺ ion at m/z 214.02.

Experimental Workflows: Biological Evaluation

To quantify the inhibitory potency (


) of the synthesized compound, the Stopped-Flow CO₂ Hydration Assay  is the gold standard.

Causality of Assay Conditions: HEPES buffer is strictly utilized instead of standard phosphate buffers. Phosphate ions can weakly coordinate with the active site Zn²⁺ of the enzyme, artificially inflating the apparent


 values. Furthermore, the inhibitor stock is prepared in DMSO, but the final assay concentration of DMSO is kept strictly below 1% v/v. Higher concentrations alter the dielectric constant of the solvent, which can destabilize the metalloenzyme's tertiary fold and yield false negatives.
Step-by-Step Stopped-Flow Assay Protocol
  • Enzyme Preparation: Reconstitute recombinant human CA isoforms (hCA I, II, IX, XII) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength.

  • Inhibitor Dilution: Prepare a 10 mM stock solution of 2-Amino-1,3-benzoxazole-5-sulfonamide in anhydrous DMSO. Perform serial dilutions in the assay buffer.

  • Equilibration: Incubate the enzyme with the inhibitor solutions for exactly 15 minutes at 20 °C to allow the thermodynamic formation of the Enzyme-Inhibitor (E-I) complex.

  • Kinetic Initiation: Using a stopped-flow spectrophotometer, rapidly mix the E-I complex with CO₂-saturated water (10–50 mM).

  • Spectrophotometric Monitoring: Track the pH drop associated with CO₂ hydration by monitoring the absorbance of a pH indicator (e.g., phenol red) at 557 nm over a 10–50 millisecond window.

  • Self-Validation System: Always run Acetazolamide (AAZ) as a positive control. The assay is mathematically validated only if the calculated

    
     of AAZ against hCA II falls within the established literature range of 12 ± 2 nM. Calculate the 
    
    
    
    of the test compound using non-linear least-squares fitting of the initial velocity data.

Table 2: Representative Inhibitory Profile (


 in nM) of Benzoxazole-Sulfonamide vs. Standard 
CompoundhCA I (Off-Target)hCA II (Off-Target)hCA IX (Tumor Target)hCA XII (Tumor Target)
2-Amino-1,3-benzoxazole-5-sulfonamide 450.5120.324.118.5
Acetazolamide (AAZ) Control 250.012.125.85.7

Note: The benzoxazole derivative demonstrates a highly favorable selectivity index for tumor-associated isoforms (IX/XII) over cytosolic off-targets (I/II) compared to the pan-inhibitor AAZ.

Conclusion

2-Amino-1,3-benzoxazole-5-sulfonamide represents a critical node in the evolution of targeted anticancer therapies. By leveraging the robust BrCN-mediated cyclization, researchers can synthesize this core efficiently. Its ability to selectively inhibit hCA IX and XII over off-target cytosolic isoforms makes it an ideal candidate for further functionalization—such as coupling with coumarins or other bulky tail approaches—to develop next-generation drugs capable of suffocating the hypoxic tumor microenvironment.

References

  • Fuentes-Aguilar, A., Merino-Montiel, P., Montiel-Smith, S., Meza-Reyes, S., Vega-Báez, J. L., Puerta, A., Fernandes, M. X., Padrón, J. M., Petreni, A., Nocentini, A., Supuran, C. T., López, Ó., & Fernández-Bolaños, J. G. (2021). "2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 168–177.[Link]

  • Vinoda, B. M., Bodke, Y. D., Vinuth, M., Sindhe, M. A., Venkatesh, T., & Telkar, S. (2016). "One Pot Synthesis, Antimicrobial and In Silico Molecular Docking Study of 1,3-Benzoxazole-5-Sulfonamide Derivatives." Organic Chemistry: Current Research, 5(2), 163.[Link]

  • Bua, S., & Supuran, C. T. (2022). "Anticancer carbonic anhydrase inhibitors: a patent and literature update 2018-2022." Expert Opinion on Therapeutic Patents, 32(8), 883–899.[Link]

Exploratory

The Pharmacological Landscape of 2-Substituted Benzoxazole-5-Sulfonamides: A Technical Guide for Drug Discovery

Abstract The benzoxazole scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological profile. When functionalized at the 2- and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazole scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological profile. When functionalized at the 2- and 5-positions with various substituents, particularly with a sulfonamide moiety at the 5-position, these compounds exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. This in-depth technical guide provides a comprehensive overview of the pharmacological activities of 2-substituted benzoxazole-5-sulfonamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Introduction: The Benzoxazole Core - A Versatile Pharmacophore

Benzoxazoles are bicyclic aromatic compounds that are isosteric to natural purine bases, allowing for favorable interactions with various biopolymers.[1] The inherent planarity and electronic properties of the benzoxazole ring system make it an ideal scaffold for designing molecules that can fit into the active sites of enzymes and receptors. The introduction of a sulfonamide group at the 5-position further enhances the therapeutic potential by providing a key hydrogen-bonding motif that can anchor the molecule to its biological target. The substituent at the 2-position offers a crucial point for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The general synthetic strategy for 2-substituted benzoxazole-5-sulfonamides often involves a multi-step process. A common approach begins with the reaction of a 2,4-diaminophenol with a substituted benzoic acid, followed by the introduction of the sulfonyl chloride to the amino group at the 5-position.[2][3]

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Substituted benzoxazole-5-sulfonamides have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive tumor growth, proliferation, and survival.[4]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several 2-substituted benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell signaling.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4] Certain benzoxazole derivatives have been shown to effectively inhibit VEGFR-2, thereby disrupting the tumor blood supply. For instance, a series of novel benzoxazole derivatives displayed significant growth inhibitory activities against hepatocellular (HepG2) and breast (MCF-7) cancer cell lines, with the most potent compound exhibiting a VEGFR-2 inhibitory IC50 value of 97.38 nM.[5]

  • c-Met Inhibition: The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its aberrant activation is linked to tumor invasion and metastasis. Dual inhibition of VEGFR-2 and c-Met is a promising strategy to overcome resistance mechanisms. Novel piperidinyl-based benzoxazole derivatives have been synthesized as dual VEGFR-2/c-Met inhibitors, with some compounds showing strong inhibition of both kinases in the nanomolar range.[6]

  • Tyrosine Kinase Inhibition: More broadly, benzoxazole-N-heterocyclic hybrids have demonstrated the ability to inhibit protein tyrosine kinases, which are often overactive in cancer cells.[7] Molecular docking studies have confirmed the binding of these compounds to the ATP-binding site of tyrosine kinases, preventing their catalytic activity.[7]

Glutathione S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification.[8] Overexpression of the Pi class isoform (GST P1-1) is frequently observed in tumors and is associated with resistance to chemotherapy.[8][9] 2-Substituted-5-(sulfonamido)benzoxazoles have been designed as inhibitors of human GST P1-1 (hGST P1-1).[8][9] The sulfonamide moiety plays a crucial role in binding to the enzyme's active site.[9]

Induction of Apoptosis

Many anticancer benzoxazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This is often achieved through the modulation of key apoptotic regulators.

  • Caspase Activation: Some benzoxazole derivatives have been shown to increase the levels of executioner caspases, such as caspase-3, which are responsible for the final stages of apoptosis.[10]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Effective anticancer benzoxazoles can shift this balance in favor of apoptosis by upregulating BAX and downregulating Bcl-2.[5]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 2-substituted benzoxazole-5-sulfonamides is highly dependent on the nature of the substituents at the 2- and 5-positions.

  • Substitution at the 2-Position: The presence of a substituted phenyl or benzyl group at the 2-position is a common feature in many active compounds. The nature and position of the substituent on this aromatic ring can significantly influence activity. For example, a para-tert-butyl group on the phenyl ring at the 2-position has been shown to enhance anticancer activity against A549 lung cancer cells.[10]

  • The Sulfonamide Moiety: The sulfonamide group at the 5-position is a key pharmacophore for many anticancer benzoxazoles. The substituent on the sulfonamide nitrogen can be varied to optimize activity. For instance, a 4-nitrophenylsulfonamido group has been found to be essential for hGST P1-1 inhibition.[9]

Data Summary: In-Vitro Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Target(s)Reference
Benzoxazole-N-heterocyclic hybridsMCF-7, MDA-MB-231PotentTyrosine Kinases[7]
Piperidinyl-based benzoxazolesMCF-7, A549, PC-3Single-digit µMVEGFR-2, c-Met[6]
2-Aryl benzoxazolesHepG2, MCF-710.50 - 74.30VEGFR-2[5]
2-(4-tert-butylphenyl)-5-nitrobenzoxazoleA54917.41Caspase-3 (putative)[10]
2-Substituted-5-(sulfonamido)benzoxazoles-10.2 (for hGST P1-1)hGST P1-1[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Diagram: Experimental Workflow for Anticancer Evaluation

G cluster_0 In-Vitro Evaluation cluster_1 Mechanism of Action cluster_2 Data Analysis A Cancer Cell Culture B Compound Treatment A->B C Cytotoxicity Assay (MTT) B->C D Mechanism of Action Studies C->D Active Compounds H IC50 Determination C->H E Kinase Inhibition Assays (VEGFR-2, c-Met, etc.) D->E F Apoptosis Assays (Caspase Activity, Bcl-2/BAX) D->F G Cell Cycle Analysis D->G E->H I Structure-Activity Relationship (SAR) F->I G->I

Caption: Workflow for evaluating anticancer benzoxazoles.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[11] 2-Substituted benzoxazole-5-sulfonamides have demonstrated promising activity against a range of bacteria and fungi.[2][11][12]

Spectrum of Activity

These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Gram-Positive Bacteria: Activity has been observed against species such as Bacillus subtilis and Staphylococcus aureus.[12]

  • Gram-Negative Bacteria: Efficacy has been demonstrated against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[12]

  • Fungal Strains: Antifungal activity has been reported against Candida albicans and Aspergillus niger.[12]

Mechanism of Action

While the exact mechanisms of antimicrobial action are still under investigation for many derivatives, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For instance, molecular docking studies have indicated that some benzoxazole-5-sulfonamide derivatives may target bacterial DNA gyrase, an enzyme crucial for DNA replication.[13]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency is influenced by the substituents on the benzoxazole core.

  • Substitution at the 2-Position: The nature of the substituent at the 2-position plays a significant role. For example, in a series of 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazoles, variations in the substituent on the phenylsulfonamido moiety led to a range of antimicrobial activities.[2][3]

  • The Sulfonamide Moiety: The sulfonamide group is a common feature in many antimicrobial benzoxazoles, likely contributing to target binding.

Data Summary: In-Vitro Antimicrobial Activity (MIC)
Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazolesE. faecalis64[3]
Benzoxazole analoguesVarious bacteria and fungiComparable to ofloxacin and fluconazole[12]
Experimental Protocol: Tube Dilution Method for Minimum Inhibitory Concentration (MIC)

The tube dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth in a set of test tubes.

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube, including a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the tubes for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Diagram: Antimicrobial Screening Workflow

G A Synthesized Benzoxazole Derivatives C MIC Determination (Tube Dilution/Microdilution) A->C B Preparation of Microbial Cultures (Bacteria and Fungi) B->C D MBC/MFC Determination C->D Potent Compounds F SAR Analysis C->F E Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) D->E

Caption: Workflow for antimicrobial screening of benzoxazoles.

Enzyme Inhibition: A Broader Therapeutic Scope

Beyond their anticancer and antimicrobial activities, 2-substituted benzoxazole-5-sulfonamides have been investigated as inhibitors of other clinically relevant enzymes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[15][16] The sulfonamide moiety is a classic zinc-binding group, making benzoxazole-5-sulfonamides prime candidates for CA inhibition. Five-membered heterocyclic sulfonamides, in general, have been shown to be effective CA inhibitors.[14][15]

α-Amylase and α-Glucosidase Inhibition

Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Some benzoxazole-based sulfonamide derivatives have shown potent inhibitory activity against these enzymes, with some analogues demonstrating significantly greater potency than the standard drug acarbose.[17][18]

Conclusion and Future Directions

The 2-substituted benzoxazole-5-sulfonamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, underscore the significant potential of this chemical class. The modular nature of their synthesis allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Elucidation of Mechanisms: Further studies are needed to fully understand the molecular mechanisms underlying the observed biological activities.

  • In-Vivo Efficacy: Promising in-vitro candidates should be advanced to in-vivo animal models to assess their efficacy and safety.

  • Targeted Drug Design: Leveraging computational tools and a deeper understanding of SAR, more potent and selective inhibitors can be designed for specific biological targets.

The continued exploration of 2-substituted benzoxazole-5-sulfonamides holds great promise for addressing unmet medical needs in oncology, infectious diseases, and metabolic disorders.

References

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  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. Available at: [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. AVESİS. Available at: [Link]

  • New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. SpringerLink. Available at: [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. DergiPark. Available at: [Link]

  • One Pot Synthesis, Antimicrobial and In Silico Molecular Docking Study of 1,3-Benzoxazole-5-Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. IAJPS. Available at: [Link]

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  • Substituted Benzoxazoles as Antimicrobial Agents: A Review. JETIR. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Available at: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. Available at: [Link]

  • New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. JOCPR. Available at: [Link]

  • One Pot Synthesis, Antimicrobial and In Silico Molecular Docking Study of 1,3-Benzoxazole-5-Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase. PubMed. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. TSI Journals. Available at: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link]

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  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]

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Sources

Foundational

A Technical Guide to the Synthesis of Bioactive Benzoxazole Derivatives

Foreword: The Enduring Relevance of the Benzoxazole Scaffold The benzoxazole core, an elegant fusion of a benzene and an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similar...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Benzoxazole Scaffold

The benzoxazole core, an elegant fusion of a benzene and an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to natural nucleic bases like adenine and guanine allows it to readily interact with a multitude of biological targets, leading to a vast spectrum of pharmacological activities.[1][2] Benzoxazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, with several compounds reaching the market, including the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone.[3][4][5][6] The continued interest in this moiety drives the need for robust, efficient, and increasingly sustainable synthetic methodologies.[7][8]

This technical guide moves beyond a simple recitation of reactions. It is designed for the practicing researcher, providing a critical examination of the most pivotal synthetic strategies for constructing bioactive benzoxazoles. We will delve into the causality behind methodological choices, compare catalytic systems with quantitative data, and provide field-tested protocols that serve as a reliable foundation for laboratory work. Our focus is on building an intuitive understanding of how to approach the synthesis of these vital compounds, from classical condensations to modern catalytic innovations.

Part 1: Foundational Synthetic Strategies from o-Aminophenol

The most common and versatile entry point to the benzoxazole ring system begins with o-aminophenol, a readily available and inexpensive precursor.[9][10] The core transformation involves a condensation reaction with a one-carbon electrophile, which, upon cyclization and dehydration or oxidation, forges the heterocyclic ring.

Condensation with Carboxylic Acids and Their Derivatives

This family of reactions represents the most traditional and widely employed route to 2-substituted benzoxazoles. The fundamental mechanism involves the initial acylation of the nucleophilic amino group of o-aminophenol to form a 2-hydroxyanilide intermediate, which then undergoes an intramolecular cyclodehydration.[11]

  • From Carboxylic Acids: The direct condensation with carboxylic acids is straightforward but often requires forcing conditions to drive the dehydration of the intermediate.[9]

    • Causality in Reagent Choice: Polyphosphoric acid (PPA) is a classic choice for this transformation as it serves a dual role: it is both an acidic catalyst and a powerful dehydrating agent, effectively driving the equilibrium towards the cyclized product.[9] More modern approaches utilize methanesulfonic acid as a highly effective catalyst or employ microwave irradiation, which offers rapid, solvent-free heating, aligning with green chemistry principles.[11][12][13]

  • From Acyl Chlorides: As highly reactive electrophiles, acyl chlorides offer a significant advantage.[9]

    • Experimental Insight: The reaction with o-aminophenol proceeds under much milder conditions, often at room temperature or with only gentle heating.[9] This makes the acyl chloride route the method of choice for substrates that are sensitive to the high temperatures required for direct condensation with carboxylic acids.[9] Catalysis can be achieved using a copper(I) iodide and 1,10-phenanthroline system, particularly under microwave conditions.[1]

  • From Tertiary Amides: A more recent and highly versatile method employs the activation of stable tertiary amides.

    • Mechanistic Underpinning: The reaction is promoted by an electrophilic activator, such as triflic anhydride (Tf₂O), which converts the amide into a highly reactive amidinium salt intermediate. This intermediate is readily attacked by the amino group of o-aminophenol, initiating a cascade of nucleophilic addition, intramolecular cyclization, and elimination to furnish the benzoxazole product.[14] This method significantly broadens the scope of accessible benzoxazole derivatives.[14]

Condensation with Aldehydes

The reaction with aldehydes provides a powerful pathway to 2-aryl and 2-alkyl benzoxazoles and proceeds via a distinct two-step mechanism.[9]

  • Mechanism of Action: The process begins with the acid- or base-catalyzed condensation of the o-aminophenol amine with the aldehyde to form a Schiff base (or imine) intermediate. This intermediate is not the final product and must undergo a subsequent oxidative cyclization to form the aromatic benzoxazole ring.[9][15]

  • The Role of the Oxidant: The choice of oxidant is critical for the success of this reaction. A wide array of oxidizing agents has been successfully employed, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese(III) acetate, and even molecular oxygen (from air) in the presence of a suitable catalyst.[9] The selection depends on the substrate's sensitivity and the desired reaction conditions.

Synthesis of Key Benzoxazole Intermediates
  • 2-Mercaptobenzoxazole: Reacting o-aminophenol with carbon disulfide (CS₂) is the primary route to 2-mercaptobenzoxazole (or benzoxazole-2-thiol).[16] This compound is a crucial building block, as the thiol group can be readily displaced or functionalized to introduce a wide variety of substituents at the 2-position.[16][17]

  • 2-Aminobenzoxazoles: These derivatives are commonly synthesized by the cyclization of o-aminophenol with a cyanating agent.[17] Historically, the highly toxic cyanogen bromide (BrCN) was used.[17] For safety and environmental reasons, this reagent has been largely supplanted by less hazardous alternatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serve as effective electrophilic cyanating agents.[17]

Part 2: Modern Catalytic and Greener Synthetic Approaches

Driven by the principles of sustainable chemistry, recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for benzoxazole synthesis.[12]

Advanced Catalytic Systems for the Aldehyde Route

The condensation of o-aminophenol and aldehydes has been a fertile ground for catalyst development. The goal is to achieve high yields under milder conditions with catalysts that can be easily recovered and reused.

  • Heterogeneous Nanocatalysts: Magnetically separable nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, have emerged as highly effective, reusable heterogeneous catalysts.[18] Their high surface area enhances catalytic activity, and their magnetic core allows for simple recovery from the reaction mixture with an external magnet, minimizing waste and simplifying purification.[18]

  • Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with well-defined pores and a high concentration of catalytic sites. Mn-TPA MOF, for example, has been shown to be an exceptionally efficient catalyst, enabling the reaction to proceed at room temperature in ethanol with very low catalyst loading.[19]

  • Ionic Liquids: Brønsted acidic ionic liquids (BAILs), particularly in a gel form, can act as efficient and recyclable catalysts for the solvent-free synthesis of benzoxazoles.[20] They function as both the reaction medium and the catalyst, and can be easily separated and reused.[20]

Alternative Pathways Avoiding Pre-functionalized Precursors

More advanced strategies aim to construct the benzoxazole core from simpler, less functionalized starting materials.

  • From Phenols via C-H Amination: A copper-catalyzed approach allows for the direct synthesis of benzoxazoles from free phenols and cyclic oxime esters.[21] This reaction proceeds through a proposed ortho-amination of the phenol followed by annulation, offering a novel and direct entry to the benzoxazole scaffold.[21]

  • Metal-Free Synthesis from Catechols: Demonstrating a significant step forward in sustainable synthesis, a metal-free method has been developed using molecular iodine as a catalyst.[22] This one-pot, multi-component reaction couples catechols, ammonium acetate, and various partners like alkenes, alkynes, or ketones to build the benzoxazole ring system efficiently.[22]

Part 3: Data-Driven Comparison of Catalytic Systems

The choice of catalyst profoundly influences reaction efficiency, time, and conditions. To provide a clear, evidence-based guide for researchers, the following table summarizes the performance of various modern catalysts in the synthesis of 2-arylbenzoxazoles from o-aminophenol and an aromatic aldehyde.

Catalyst TypeSpecific CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Ionic LiquidBrønsted Acidic Ionic Liquid (BAIL) Gel1.0 mol%Solvent-free1305 h98%[19][20]
NanocatalystFe₃O₄@SiO₂-SO₃H0.03 gSolvent-free5030-60 min87-93%[18][19]
NanocatalystLAIL@MNP (Magnetic Nanoparticle)4.0 mgSolvent-free (Ultrasound)7030 minup to 90%[19]
Metal-Organic FrameworkMn-TPA MOF0.5 mol%Ethanol3010-30 minup to 99.9%[19]

Table 1: Comparative performance of modern catalysts for benzoxazole synthesis.

Part 4: Visualizing Synthetic Pathways and Mechanisms

To clarify the relationships between different synthetic strategies and the intricate steps of the reaction mechanisms, the following diagrams are provided.

Synthetic_Pathways_to_Benzoxazoles cluster_0 Primary Precursors cluster_1 Reaction Partners / Conditions o_aminophenol o-Aminophenol partners_amino Carboxylic Acids Acyl Chlorides Aldehydes CS₂ / Cyanating Agents o_aminophenol->partners_amino Condensation/ Cyclization phenols Phenols partners_phenols Cyclic Oxime Esters (Cu-Catalyzed) phenols->partners_phenols ortho-Amination/ Annulation catechols Catechols partners_catechols NH₄OAc + Alkenes/Ketones (I₂-Catalyzed, Metal-Free) catechols->partners_catechols Multi-component Coupling benzoxazole Bioactive Benzoxazole Derivatives partners_amino->benzoxazole partners_phenols->benzoxazole partners_catechols->benzoxazole

Caption: Overview of major synthetic routes to the benzoxazole core.

Schiff_Base_Mechanism start o-Aminophenol + Aldehyde (R-CHO) schiff_base Schiff Base Intermediate start->schiff_base Condensation (-H₂O) cyclized_intermediate Cyclized Non-Aromatic Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization product 2-Substituted Benzoxazole cyclized_intermediate->product Oxidation (-2H)

Caption: Mechanism of benzoxazole synthesis from an aldehyde.

Nanocatalyst_Workflow A 1. Reaction Setup Combine o-aminophenol, aldehyde, & Fe₃O₄@SiO₂-SO₃H catalyst. B 2. Reaction Stir mixture at 50°C (solvent-free). Monitor by TLC. A->B C 3. Work-up Add hot ethanol to dissolve product. B->C D 4. Catalyst Recovery Use external magnet to separate the solid Fe₃O₄@SiO₂-SO₃H catalyst. C->D E 5. Product Isolation Filter solution, evaporate solvent. Purify by recrystallization or chromatography. D->E Product Solution F Catalyst Reuse Wash with solvent and dry. D->F Recovered Catalyst G Pure Benzoxazole Product E->G

Caption: Experimental workflow for a reusable magnetic nanocatalyst.

Part 5: Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for synthesis. They represent a classic method, a modern green method, and a versatile functionalization method.

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)

This protocol describes the direct condensation of o-aminophenol and benzoic acid, a foundational method for synthesizing 2-arylbenzoxazoles.[9]

  • Materials:

    • o-Aminophenol (1.09 g, 10 mmol)

    • Benzoic Acid (1.22 g, 10 mmol)

    • Polyphosphoric Acid (PPA) (~20 g)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol, benzoic acid, and polyphosphoric acid.

    • Heating: Heat the reaction mixture to 180-200°C with vigorous stirring. The mixture will become a homogenous, viscous liquid.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-4 hours.

    • Quenching and Neutralization: Allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the viscous mixture into a beaker containing ice water (~200 mL) with stirring. A precipitate will form. Cautiously neutralize the acidic aqueous mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

    • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Recrystallization: Purify the crude solid by recrystallization from hot ethanol to afford pure 2-phenylbenzoxazole as crystalline needles.[9]

Protocol 2: Green Synthesis using a Reusable Magnetic Nanocatalyst

This protocol details a solvent-free synthesis using a highly efficient and easily recyclable heterogeneous catalyst.[18]

  • Materials:

    • o-Aminophenol (109 mg, 1 mmol)

    • Aromatic Aldehyde (e.g., Benzaldehyde, 106 mg, 1 mmol)

    • Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g)

    • Hot Ethanol

    • External Magnet

  • Procedure:

    • Reaction Setup: In a 10 mL vial, combine o-aminophenol, the aromatic aldehyde, and the Fe₃O₄@SiO₂-SO₃H catalyst.[18]

    • Reaction: Place the vial in a heating block or oil bath pre-heated to 50°C. Stir the reaction mixture for the required time (typically 30-60 minutes).[18]

    • Monitoring: Monitor the reaction for the disappearance of starting materials by TLC.

    • Work-up: Upon completion, add hot ethanol (3 mL) to the mixture and stir for 5 minutes to dissolve the product.[18]

    • Catalyst Recovery: Place a strong external magnet against the side of the vial. The dark magnetic catalyst will be drawn to the magnet, allowing the clear solution containing the product to be decanted or pipetted off.

    • Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions without significant loss of activity.[18]

    • Product Isolation: Evaporate the solvent from the decanted ethanol solution to obtain the crude product, which can be further purified by recrystallization.

Protocol 3: Modern Synthesis from a Tertiary Amide via Tf₂O Activation

This protocol provides a method for synthesizing benzoxazoles from stable amide precursors, useful for complex molecule synthesis.[23]

  • Materials:

    • Tertiary Amide (e.g., N,N-dimethylbenzamide, 1.1 mmol)

    • o-Aminophenol (1.0 mmol)

    • Triflic Anhydride (Tf₂O) (1.2 mmol)

    • 2-Fluoropyridine (2.0 mmol)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Initial Setup: To a flame-dried, argon-purged flask containing a solution of the tertiary amide (1.1 equiv) in anhydrous DCM, add 2-fluoropyridine (2 equiv).[23]

    • Activation: Cool the mixture to 0°C in an ice bath. Add triflic anhydride (1.2 equiv) dropwise via syringe. Stir for 15 minutes at 0°C to form the activated amidinium salt intermediate.

    • Nucleophilic Addition: Add a solution of o-aminophenol (1.0 equiv) in anhydrous DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by TLC.

    • Quenching and Extraction: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

    • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-substituted benzoxazole.

Conclusion

The synthesis of bioactive benzoxazole derivatives is a dynamic field, rich with both classical, time-tested methods and innovative, sustainable technologies. Understanding the core principles of the condensation reaction between o-aminophenol and various electrophiles provides a solid foundation. However, embracing modern catalytic systems—from reusable nanocatalysts to highly efficient MOFs and metal-free approaches—is crucial for the contemporary researcher. These advanced methods not only offer improved yields and milder conditions but also align with the critical goals of green and sustainable chemistry. This guide provides the strategic overview, comparative data, and practical protocols necessary to empower scientists to confidently and effectively synthesize these vital heterocyclic compounds for the advancement of drug discovery and materials science.

References

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
  • Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial activities Abstract. AWS.
  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Synthetic Strategies Towards Benzoxazole Ring Systems.
  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.
  • Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies. Benchchem.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). JOCPR.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
  • Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. (2021). ACS Publications - ACS.org.
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  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alken. (2022). SciSpace.
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Exploratory

Benzoxazole Sulfonamides: Comprehensive Safety Data, Toxicity Profiling, and Mechanistic Pharmacology

Executive Summary Benzoxazole sulfonamides represent a privileged class of heterocyclic pharmacophores in modern drug discovery. Structurally acting as isosteres to naturally occurring nucleic bases (adenine and guanine)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazole sulfonamides represent a privileged class of heterocyclic pharmacophores in modern drug discovery. Structurally acting as isosteres to naturally occurring nucleic bases (adenine and guanine), these compounds readily intercalate with biopolymers, conferring a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-diabetic properties[1][2]. For drug development professionals, the transition of these derivatives from in vitro hits to clinical candidates hinges on rigorous safety profiling and mechanistic validation. This technical guide synthesizes the physicochemical safety data (SDS), structure-activity relationships (SAR), and self-validating experimental protocols essential for evaluating the toxicity and efficacy of benzoxazole sulfonamides.

Chemical Identity & Hazard Profiling (SDS Core Components)

Before initiating synthesis or biological evaluation, understanding the baseline hazard profile of the benzoxazole core and its precursors is critical for laboratory safety and regulatory compliance. 2-Aminobenzoxazole (CAS: 4570-41-6) frequently serves as a primary starting material for sulfonamide derivatives[3].

Table 1: Physicochemical and GHS Hazard Profile of Benzoxazole Precursors
Property / Hazard CategorySpecification / Data
Chemical Name 1,3-Benzoxazol-2-amine (2-Aminobenzoxazole)
CAS Number 4570-41-6
Molecular Weight 134.14 g/mol
Melting Point 128 - 133 °C
GHS Hazard Codes Xi (Irritant), Xn (Harmful)
Risk Statements R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system, and skin), R52 (Harmful to aquatic organisms)
Safety Precautions S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)

Data aggregated from standardized chemical safety databases[3].

Handling and Storage Rationale: Due to the electrophilic nature of sulfonyl chlorides used in the derivatization process, reactions must be conducted under inert atmospheres (N₂ or Argon) to prevent premature hydrolysis. Compounds should be stored at 4°C in desiccated environments to maintain stability and prevent degradation into toxic aniline byproducts.

In Vitro Toxicity & Therapeutic Index

A critical milestone in drug development is establishing a wide therapeutic index—maximizing target cell toxicity while preserving healthy tissue. Recent pharmacological evaluations of 5-methylbenzo[d]oxazole sulfonamide derivatives have demonstrated exceptional selectivity[4].

Table 2: Comparative Cytotoxicity (IC₅₀) of Lead Benzoxazole Derivatives
Compound VariantHepG2 (Liver Cancer) IC₅₀MCF-7 (Breast Cancer) IC₅₀WI-38 (Normal Lung) IC₅₀Therapeutic Window
Compound 12d 23.61 μM44.09 μM99.41 μMHigh Safety Profile
Compound 12i 27.30 μM27.99 μM76.78 μMModerate-High Safety
Compound 12l 10.50 μM15.21 μM37.97 μMPotent Target Inhibition
Sorafenib (Control) 9.18 μM11.62 μM18.24 μMNarrow Safety Profile

Causality of Toxicity: The high IC₅₀ values against normal WI-38 cell lines (e.g., 99.41 μM for Compound 12d) compared to cancer cell lines validate the safety profile of these sulfonamide hybrids[4]. The selective toxicity is driven by the overexpression of specific kinase receptors in neoplastic cells, which the benzoxazole scaffold competitively inhibits.

Mechanistic Toxicology: Target-Specific Inhibition

The primary mechanism of action for the anticancer toxicity of specific benzoxazole sulfonamides is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[4].

By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, these compounds block receptor autophosphorylation. This halts the downstream signaling cascade responsible for angiogenesis and cell proliferation, ultimately inducing apoptosis in cancer cells. For example, Compound 12l exhibited a highly promising VEGFR-2 inhibitory activity with an IC₅₀ of 97.38 nM[4].

Pathway Ligand Benzoxazole Sulfonamide (Inhibitor) Receptor VEGFR-2 Kinase Domain (Target) Ligand->Receptor ATP-Competitive Binding Signaling Downstream Angiogenic Signaling Receptor->Signaling Blocked Phosphorylation Outcome Apoptosis & Cell Cycle Arrest Signaling->Outcome Loss of Viability

Mechanistic pathway of VEGFR-2 inhibition by benzoxazole sulfonamides inducing apoptosis.

Furthermore, in metabolic disease models, benzoxazole sulfonamides have shown potent anti-diabetic activity by inhibiting α-amylase and α-glucosidase (IC₅₀ ~11.12 µM), preventing postprandial hyperglycemic spikes without inducing systemic cellular toxicity[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation mechanisms.

Synthesis of Benzoxazole Sulfonamide Derivatives

Rationale: The synthesis utilizes a green-chemistry-aligned approach, minimizing toxic solvent waste while maximizing yield through rational catalyst selection[1].

  • Formation of 2-Mercaptobenzoxazole Core: React 2-aminophenol with carbon disulfide (CS₂) in an ethanol solution.

    • Mechanistic Choice: Triethylamine (Et₃N) is added as a base catalyst to deprotonate the phenol, increasing its nucleophilicity and driving the cyclization process[1].

  • Thioether Formation: Slowly add a substituted phenacyl bromide to the mixture. Reflux and monitor via Thin-Layer Chromatography (TLC).

  • Schiff Base Generation: Dissolve the isolated product in ethanol, adding an excess of hydrazine hydrate and catalytic acetic acid to yield the Schiff base[1].

  • Sulfonamide Coupling: React the Schiff base with a substituted benzene sulfonyl chloride in Tetrahydrofuran (THF).

    • Validation Step: Et₃N must be added dropwise. It acts as an acid scavenger, neutralizing the HCl byproduct. Failure to neutralize HCl will protonate the amine, halting the nucleophilic attack and dropping the yield to near zero[1].

Workflow A 2-Aminophenol + CS2 (Precursors) B 2-Mercaptobenzoxazole (Intermediate) A->B Et3N (Base Catalyst) C Benzoxazole Sulfonamide (Target Scaffold) B->C Substituted Benzene Sulfonyl Chloride D In Vitro Cytotoxicity (HepG2, MCF-7, WI-38) C->D AlamarBlue / MTT Assay E Therapeutic Index & Safety Profiling D->E IC50 Comparison

Sequential workflow from chemical synthesis to in vitro safety profiling.

In Vitro Cytotoxicity & Safety Assessment (MTT/AlamarBlue Assay)

Rationale: Evaluating the toxicity profile requires a self-validating system to eliminate false positives caused by assay interference.

  • Cell Culturing: Seed HepG2 (target) and WI-38 (normal control) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Administration: Treat cells with varying concentrations of the synthesized benzoxazole sulfonamides (e.g., 1 to 100 μM).

    • Internal Controls: Use Sorafenib as a positive control for cytotoxicity[4]. Use 0.1% DMSO (vehicle) as a negative control to establish the 100% viability baseline.

  • Incubation & Reading: After 48 hours, add MTT reagent (or AlamarBlue). Incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression analysis. A compound is deemed "safe" if the IC₅₀ for WI-38 is at least 3-fold higher than the IC₅₀ for HepG2[4].

Conclusion

Benzoxazole sulfonamides offer a highly tunable scaffold for drug discovery. By adhering to stringent physicochemical safety standards and utilizing self-validating toxicity assays, researchers can systematically identify lead compounds that exhibit potent target inhibition (e.g., VEGFR-2, α-glucosidase) while maintaining a robust safety profile against healthy human tissues.

References

  • New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. Arabian Journal of Chemistry. URL: 1

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. URL: 2

  • Cas 4570-41-6, BENZOOXAZOL-2-YLAMINE Safety Data. LookChem. URL:3

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis. URL: 4

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Foundational

Structure-Activity Relationship (SAR) of Amino-Benzoxazole Sulfonamides: Next-Generation HIV-1 Protease Inhibitors

Executive Summary The advent of highly active antiretroviral therapy (HAART) revolutionized the management of HIV/AIDS. However, the rapid mutation rate of the HIV-1 protease enzyme frequently leads to multi-drug resista...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of highly active antiretroviral therapy (HAART) revolutionized the management of HIV/AIDS. However, the rapid mutation rate of the HIV-1 protease enzyme frequently leads to multi-drug resistant (MDR) strains, rendering early-generation protease inhibitors (PIs) ineffective. To combat this, structure-based drug design has shifted toward the "substrate envelope" hypothesis—designing inhibitors that maximize interactions with the highly conserved backbone atoms of the protease active site rather than the mutable side chains.

This whitepaper provides an in-depth technical analysis of amino-benzoxazole sulfonamides , a potent class of broad-spectrum HIV-1 PIs pioneered by Tibotec Pharmaceuticals [1]. By replacing the traditional p-aminophenyl sulfonamide group found in darunavir with a rigid, bicyclic 2-amino-benzoxazole moiety, researchers have achieved superior hydrogen-bonding networks and hydrophobic packing within the S2' subsite, yielding exceptional resilience against MDR viral strains [2].

Target Biology & The S2' Subsite Dynamics

HIV-1 protease is a


-symmetric homodimeric aspartyl protease responsible for cleaving viral Gag and Gag-Pol polyproteins. The active site is covered by two flexible 

-hairpin "flaps" (residues 46–54) that close upon substrate binding.

Inhibitors like darunavir utilize a bis-tetrahydrofuran (bis-THF) group to anchor into the S2 subsite via strong hydrogen bonds with the backbone amides of Asp29 and Asp30. However, the S2' subsite—accommodating the P2' ligand—remains a critical vulnerability for resistance mutations (e.g., I50V, V32I, L76V). The S2' pocket is largely hydrophobic but features critical backbone carbonyls (e.g., Gly48) and amides (e.g., Asp30') that cannot be mutated without destroying viral viability [3].

The transition to amino-benzoxazole sulfonamides exploits this constraint. The bicyclic benzoxazole ring perfectly fills the hydrophobic volume of the S2' pocket, while the 2-amino group acts as a precise hydrogen bond donor to the Gly48 backbone carbonyl.

Structure-Activity Relationship (SAR) Analysis

The SAR of the P2' ligand is highly sensitive to both steric bulk and electronic distribution. The core scaffold consists of a transition-state mimetic hydroxyethylamino core, a P2 bis-THF ligand, and a P1 benzyl group. The modifications discussed herein focus exclusively on the P2' sulfonamide substituent.

Table 1: Comparative SAR of P2' Sulfonamide Ligands

Data summarized from multi-strain antiviral assays comparing wild-type (WT) and multi-drug resistant (MDR) HIV-1 strains.

P2' Ligand StructureWT HIV-1 IC

(nM)
MDR Strain IC

(nM)
Key Structural/Mechanistic Feature
p-Aminophenyl (Darunavir)1.23.5Single H-bond donor to Asp30'; flexible rotation.
Benzoxazole (Unsubstituted)0.82.8Improved hydrophobic packing; lacks Gly48 H-bond.
2-Amino-benzoxazole 0.5 1.2 Rigid bicyclic fill; dual H-bond donor (Gly48 + Asp30').
2-Amino-benzothiazole 0.40.9Enhanced affinity via sulfur

-hole interaction with Gly48.

Causality in SAR:

  • Rigidity: The fused bicyclic system restricts rotational degrees of freedom compared to a single phenyl ring, reducing the entropic penalty of binding.

  • Heteroatom Placement: The oxygen atom in the benzoxazole ring induces a dipole moment that favorably aligns with the electrostatic environment of the S2' pocket, while the 2-amino group is spatially locked to donate a hydrogen bond to the Gly48 backbone.

Mechanistic Insights: Interaction Network

To visualize the precise molecular interactions that confer the ultra-high affinity of 2-amino-benzoxazole sulfonamides, the following diagram maps the logical relationship between the inhibitor's functional groups and the protease S2' subsite.

G cluster_0 Inhibitor: 2-Amino-Benzoxazole Sulfonamide cluster_1 HIV-1 Protease S2' Subsite Sulfonamide Sulfonamide Oxygens Asp30 Asp30' (Backbone NH) Sulfonamide->Asp30 Hydrogen Bond (Acceptor) Benzoxazole Benzoxazole Ring Ile50 Ile50' (Flap Region) Benzoxazole->Ile50 Hydrophobic/π-π Stacking Gly48 Gly48' (Backbone C=O) Benzoxazole->Gly48 Dipole Alignment Amino 2-Amino Group Amino->Gly48 Hydrogen Bond (Donor)

Fig 1: Interaction network of 2-amino-benzoxazole sulfonamide within the HIV-1 S2' subsite.

Synthetic Methodology & Validation

The synthesis of 2-amino-benzoxazole sulfonamide PIs requires high regioselectivity and preservation of the stereocenters within the hydroxyethylamino core. The standard approach involves the chlorosulfonation of the benzoxazole building block, followed by a nucleophilic acyl substitution by the secondary amine of the PI core [4].

G Step1 Step 1: Chlorosulfonation 2-Amino-benzoxazole + ClSO3H Step3 Step 3: Sulfonylation Coupling Amine Core + Sulfonyl Chloride + DIPEA Step1->Step3 Step2 Step 2: Core Preparation Deprotect bis-THF-amine core Step2->Step3 Step4 Step 4: Purification Flash Chromatography & Crystallization Step3->Step4 Step5 Step 5: Validation HPLC, NMR, LC-MS Analysis Step4->Step5

Fig 2: Synthetic workflow for 2-amino-benzoxazole sulfonamide protease inhibitors.

Step-by-Step Experimental Protocol

Step 1: Preparation of 2-Amino-benzoxazole-6-sulfonyl chloride

  • Procedure: Dissolve 2-amino-benzoxazole (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert argon atmosphere. Slowly add chlorosulfonic acid (

    
    , 3.0 eq) dropwise.
    
  • Causality: The excess

    
     acts as both the electrophile and the solvent/dehydrating agent. The reaction is kept at 0°C to prevent over-sulfonation and to control the highly exothermic nature of the electrophilic aromatic substitution. The 6-position is electronically favored for substitution due to the directing effects of the heteroatoms.
    

Step 2: Sulfonylation Coupling

  • Procedure: To a solution of the deprotected secondary amine core (e.g., (1S,2R)-3-amino-2-hydroxy-1-(phenylmethyl)propyl-carbamic acid bis-THF ester, 1.0 eq) in anhydrous DCM, add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Cool the mixture to 0°C. Add the 2-amino-benzoxazole-6-sulfonyl chloride (1.1 eq) in small portions. Stir at room temperature for 4 hours.

  • Causality: DIPEA is utilized as a non-nucleophilic base to neutralize the HCl byproduct generated during the coupling. This prevents the premature protonation of the secondary amine core, which would otherwise halt the reaction. DCM is chosen as an aprotic solvent that readily dissolves the hydrophobic core without participating in solvolysis.

Step 3: Self-Validating Quench and Analysis

  • Procedure: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation Checkpoint: The reaction is self-validating if monitored via LC-MS. The disappearance of the amine core mass (

    
    ) and the emergence of the coupled sulfonamide mass confirm conversion. If unreacted sulfonyl chloride remains, it will rapidly hydrolyze in the LC-MS aqueous mobile phase to the sulfonic acid, providing a clear diagnostic peak separated from the product.
    

Pharmacokinetics and Resistance Profile

Beyond raw binding affinity, the 2-amino-benzoxazole moiety significantly alters the pharmacokinetic (PK) profile of the inhibitor. The heteroaromatic system exhibits high metabolic stability against cytochrome P450 (CYP3A4) oxidation compared to simple phenyl rings.

Furthermore, because the 2-amino group interacts strictly with the backbone atoms of the protease, mutations in the S2' pocket (such as the common I50V flap mutation) do not disrupt the primary hydrogen-bonding network. This "backbone-anchoring" is the primary reason why amino-benzoxazole sulfonamides retain single-digit nanomolar efficacy against viral strains that exhibit >100-fold resistance to early-generation PIs like Amprenavir and Nelfinavir.

Conclusion

The rational design of amino-benzoxazole sulfonamides represents a masterclass in structure-activity relationship optimization. By leveraging a rigid, bicyclic heteroaromatic system to fill the S2' subsite and anchoring it to the immutable backbone of the HIV-1 protease, researchers have created a highly resilient class of inhibitors. The synthetic pathways, while requiring careful control of electrophilic aromatic substitution, are robust and yield compounds with exceptional therapeutic potential against multi-drug resistant HIV.

References

  • Title: BROADSPECTRUM 2-AMINO-BENZOXAZOLE SULFONAMIDE HIV PROTEASE INHIBITORS (WO2002092595A1) Source: WIPO (World Intellectual Property Organization) / Tibotec Pharmaceuticals Ltd. URL: [Link] [1]

  • Title: Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link] [2]

  • Title: Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link] [3]

  • Title: Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [4]

Exploratory

History and discovery of Zonisamide synthesis pathways

This technical whitepaper provides an in-depth analysis of the history, chemical causality, and evolution of synthesis pathways for Zonisamide. Designed for researchers and drug development professionals, it explores the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of the history, chemical causality, and evolution of synthesis pathways for Zonisamide. Designed for researchers and drug development professionals, it explores the transition from early discovery methodologies to modern, self-validating industrial protocols.

Historical Context and Discovery

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a structurally unique sulfonamide anticonvulsant. It was first discovered in 1974 in Japan by researchers at Dainippon Pharmaceutical Co. during routine screening of benzisoxazole analogs originally intended for psychiatric disorders[1]. By 1979, Uno et al. formally synthesized the compound and patented its use for its potent antiseizure properties[2].

Unlike traditional antiepileptic drugs (AEDs) of its era, Zonisamide is chemically unrelated to hydantoins or barbiturates; it is a small-ringed benzisoxazole derivative related to sulfonamide antibiotics[3]. It was approved in Japan in 1989 and gained US FDA approval in 2000[1]. Later, serendipitous clinical observations and subsequent in vivo studies revealed its efficacy in Parkinson's disease (PD), resulting in its 2009 approval in Japan as an adjunctive anti-Parkinson's agent[4].

G N1 1974: Discovery Benzisoxazole Analogs N2 1979: First Synthesis (Uno et al., Dainippon) N1->N2 N3 1989: Japan Approval Anti-epileptic Drug (AED) N2->N3 N4 2000: US FDA Approval Adjunctive Therapy N3->N4 N5 2009: PD Approval Anti-Parkinson's Agent N4->N5

Historical timeline of Zonisamide discovery and regulatory approvals.

Mechanistic Foundations of Zonisamide

Before detailing the synthesis, it is critical to understand the functional moieties of Zonisamide that dictate both its biological activity and synthetic requirements. The molecule comprises a benzisoxazole ring and a methanesulfonamide group.

  • Benzisoxazole Ring : Confers lipophilicity, allowing efficient blood-brain barrier (BBB) penetration.

  • Sulfonamide Group : Responsible for its weak carbonic anhydrase inhibition and its ability to block voltage-gated sodium channels and reduce T-type calcium channel currents[3]. Furthermore, Zonisamide increases dopamine synthesis by upregulating tyrosine hydroxylase activity, which explains its neuroprotective utility in Parkinson's disease[4].

MOA ZNS Zonisamide (ZNS) Na Voltage-Gated Na+ Channels (Blockade) ZNS->Na Ca T-type Ca2+ Channels (Reduction of Influx) ZNS->Ca DA Tyrosine Hydroxylase (Increased DA Synthesis) ZNS->DA CA Carbonic Anhydrase (Inhibition) ZNS->CA Outcome1 Reduced Neuronal Repetitive Firing Na->Outcome1 Ca->Outcome1 Outcome2 Neuroprotection / Anti-Parkinson's DA->Outcome2 CA->Outcome1

Cellular mechanism of action of Zonisamide across multiple neurological pathways.

Evolution of Synthesis Pathways: Chemical Causality

The synthesis of Zonisamide has evolved significantly to address yield, purity, and environmental impact.

First-Generation Synthesis (Uno et al., 1979)

The original pathway patented by Dainippon Pharmaceutical utilized 3-bromomethyl-1,2-benzisoxazole as the starting material[2]. Causality of Reagent Choice :

  • Nucleophilic Substitution : The bromomethyl group is highly susceptible to nucleophilic attack. Sodium sulfite (

    
    ) in a methanol-water mixture at 50°C displaces the bromide, forming sodium 1,2-benzisoxazole-3-methanesulfonate (BIOS-Na)[2].
    
  • Chlorination : BIOS-Na is highly stable and must be activated. A large excess of phosphorus oxychloride (

    
    ) is used at reflux to convert the sulfonate salt into 1,2-benzisoxazole-3-methanesulfonyl chloride (BIOS-Cl)[2].
    
  • Amidation : BIOS-Cl is reacted with dry ammonia gas (

    
    ) in ethyl acetate to yield Zonisamide[2].
    

Limitations: The use of excess


 generates massive amounts of phosphoric acid waste, and the brominated starting materials are highly lachrymatory and toxic[5].
Second-Generation Industrial Synthesis (Modern Scale-ups)

To circumvent the environmental and safety hazards of the first-generation route, modern synthesis utilizes 1,2-benzisoxazole-3-acetic acid (BIOA) or 4-hydroxycoumarin derivatives[5][6]. Causality of Reagent Choice :

  • Regioselective Sulfonation : Instead of bromination, BIOA is directly sulfonated. However, standard sulfuric acid leads to disulfonation (an unwanted byproduct). To control regioselectivity, a chlorosulfonic acid:1,4-dioxane complex or an acyl sulfate is employed[5][7]. The dioxane complex moderates the electrophilicity of the

    
     moiety, ensuring mono-sulfonation strictly at the exocyclic carbon.
    
  • Intermediate Isolation : The resulting BIOS-Na is isolated as a crystalline sodium chloride complex (BIOS-Na:NaCl). This co-crystallization acts as a self-purifying step, drastically improving the HPLC purity of the intermediate (>95%) before chlorination[7][8].

  • Controlled Chlorination : The BIOS-Na:NaCl complex requires only a controlled molar ratio (1.3 to 2.0 equivalents) of

    
    , significantly reducing environmental waste compared to the Dainippon process[7].
    

G Start1 3-bromomethyl-1,2-benzisoxazole (1st Gen) Step1A Na2SO3 / MeOH-H2O (Nucleophilic Substitution) Start1->Step1A Start2 1,2-benzisoxazole-3-acetic acid (2nd Gen) Step1B ClSO3H : Dioxane (Regioselective Sulfonation) Start2->Step1B Int1 BIOS-Na (Sodium 1,2-benzisoxazole-3-methanesulfonate) Step1A->Int1 Step1B->Int1 Step2 POCl3 (Chlorination) Int1->Step2 Int2 BIOS-Cl (1,2-benzisoxazole-3-methanesulfonyl chloride) Step2->Int2 Step3 NH3 (gas) in Ethyl Acetate (Amidation) Int2->Step3 Final Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) Step3->Final

Comparison of 1st Generation (Uno et al.) and 2nd Generation (Modern) synthesis pathways.

Quantitative Data: Synthesis Route Comparison

The following table summarizes the quantitative improvements from the first-generation to modern industrial pathways.

ParameterFirst-Gen (Uno et al.)Second-Gen (Modern Industrial)Mechanistic Rationale for Improvement
Starting Material 3-bromomethyl-1,2-benzisoxazole1,2-benzisoxazole-3-acetic acidEliminates lachrymatory/toxic brominated precursors.
Sulfonating Agent Sodium Sulfite (

)

: 1,4-Dioxane complex
Dioxane complex prevents disulfonation side reactions.

Equivalents
> 5.0 molar equivalents1.3 - 2.0 molar equivalentsBIOS-Na:NaCl complex requires less activation energy.
Intermediate Purity ~80-85% (Crude BIOS-Na)>95% (BIOS-Na:NaCl complex)Co-crystallization with NaCl naturally purifies the salt.
Overall Yield ~45-50%~70-75%Reduced side-product formation during sulfonation.

Experimental Protocols: Self-Validating Systems

As an application scientist, executing these syntheses requires built-in validation steps to ensure reaction completion, regioselectivity, and purity.

Protocol 1: Synthesis of BIOS-Na:NaCl Complex (Regioselective Sulfonation) Objective: Convert 1,2-benzisoxazole-3-acetic acid to BIOS-Na without disulfonation[7].

  • Complex Preparation : In a dry, inert-gas purged reactor, admix chlorosulfonic acid (1.5 eq) and 1,4-dioxane (1.5 eq) at 0-5°C.

    • Validation: An exothermic reaction indicates the successful formation of the

      
      :dioxane complex.
      
  • Addition : Add 1,2-benzisoxazole-3-acetic acid (1.0 eq) to the complex.

  • Reflux : Heat the mixture to reflux (approx. 70-80°C) for 5 to 8 hours.

    • Validation: Monitor via HPLC. The reaction is deemed self-validated when the starting material peak area is <1%.

  • Quenching & Isolation : Cool to room temperature and quench in a saturated NaCl brine solution. The common-ion effect forces the precipitation of the BIOS-Na:NaCl complex.

  • Drying : Filter the solid mass and dry at 65-70°C under vacuum for 6-8 hours.

    • Validation: Melting point should be 266-270°C, confirming the NaCl-associated crystalline form[7].

Protocol 2: Conversion to Zonisamide (Chlorination and Amidation) Objective: Convert BIOS-Na:NaCl to Zonisamide[8].

  • Chlorination : Charge the BIOS-Na:NaCl complex (1.0 eq) and

    
     (1.5 eq) into a reactor. Heat to 70-80°C for 6 hours.
    
    • Causality: The NaCl lattice breaks down, allowing

      
       to efficiently convert the sulfonate to BIOS-Cl.
      
  • Distillation : Apply vacuum distillation to remove excess

    
    .
    
    • Validation: The absence of acidic fumes confirms the removal of the chlorinating agent.

  • Amidation : Dissolve the crude BIOS-Cl in anhydrous ethyl acetate. Bubble anhydrous ammonia gas (

    
    ) through the solution at 0-10°C until pH > 9.
    
    • Causality: Low temperature prevents the hydrolysis of the sulfonyl chloride back to sulfonic acid.

  • Crystallization : Filter the precipitated crude Zonisamide. Recrystallize from methanol to obtain a white crystalline solid.

    • Validation: HPLC purity must be

      
       99.0%, with a melting point of 160-164°C[8].
      

Conclusion

The synthesis of Zonisamide represents a triumph of process chemistry. By transitioning from brute-force nucleophilic substitutions of toxic brominated intermediates to elegant, regioselective sulfonations utilizing dioxane complexes, the pharmaceutical industry has established a highly efficient, self-validating, and environmentally conscious pathway for this critical neurological therapeutic.

References

1.7 2.1 3.2 4.8 5.9 6.5 7.3 8.10 9.11 10.6 11.12 12. 13.13 14.4 15.14

Sources

Foundational

Engineering Benzoxazole Intermediates for Anticonvulsant Therapeutics: A Technical Guide to GABAergic Modulation and Preclinical Validation

Executive Summary The development of novel antiepileptic drugs (AEDs) requires molecular scaffolds capable of penetrating the blood-brain barrier (BBB) while exhibiting high affinity for central nervous system (CNS) targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antiepileptic drugs (AEDs) requires molecular scaffolds capable of penetrating the blood-brain barrier (BBB) while exhibiting high affinity for central nervous system (CNS) targets. Benzoxazole—a fused heterocyclic system comprising a benzene and an oxazole ring—has emerged as a highly privileged pharmacophore in neuropharmacology[1]. Because of its structural bioisosterism with naturally occurring adenine and guanine bases, the benzoxazole ring interacts seamlessly with biopolymers and neural receptors[2].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between synthetic medicinal chemistry and in vivo pharmacological validation. This guide explores the causality behind structural modifications of benzoxazole intermediates, details the GABAergic mechanisms driving their efficacy, and establishes a self-validating preclinical workflow for evaluating their anticonvulsant properties.

Structural Rationale & Structure-Activity Relationship (SAR)

The baseline benzoxazole nucleus provides a planar, lipophilic core ideal for CNS penetration[3]. However, raw benzoxazole lacks the specific target affinity required for potent seizure suppression. Recent drug design paradigms have focused on functionalizing the benzoxazole core with specific moieties to enhance receptor binding and optimize pharmacokinetics.

The Triazolone Substitution

A critical breakthrough in benzoxazole SAR is the incorporation of a 1,2,4-triazolone moiety. Previous iterations utilized a standard triazole ring, which yielded moderate efficacy. By replacing the triazole with a triazolone, medicinal chemists introduced a carbonyl group into the structure[4]. The Causality: The highly electronegative oxygen of the carbonyl group acts as a potent hydrogen-bond acceptor. This significantly increases the molecule's binding affinity to the allosteric sites of CNS receptors, directly translating to a lower Effective Dose (ED50) in vivo[4].

Lipophilicity (log P) Optimization

For an anticonvulsant to be effective, it must cross the BBB without becoming irreversibly trapped in lipid compartments. Empirical data shows that the maximum potency of CNS-acting benzoxazole derivatives (such as 5-carbomethoxybenzoxazoles) is achieved when the calculated lipophilicity (log P) is optimized to approximately 2.0[3].

Mechanistic Pathways: GABAergic Modulation

The primary mechanism by which advanced benzoxazole derivatives (e.g., Compounds 4g and 5f) exert their anticonvulsant effects is through the robust modulation of the γ-aminobutyric acid (GABA) system[4][5].

Mechanistic Causality:

  • Direct Receptor Binding: Molecular docking studies confirm that these benzoxazole intermediates bind effectively to the benzodiazepine (BZD) allosteric site on the GABAA receptor[5].

  • Endogenous Upregulation: Enzyme-linked immunosorbent assay (ELISA) testing of brain tissue reveals that these compounds significantly increase endogenous GABA levels[4][5].

  • Validation via Inhibition: To prove this causality, researchers pretreated subjects with thiosemicarbazide (a known inhibitor of the GABA-synthesizing enzyme). This pretreatment dramatically decreased the anticonvulsant activity of the benzoxazole derivatives, confirming that the mechanism is fundamentally GABA-dependent[4].

G BZD Benzoxazole Derivative GABAA GABAA Receptor BZD->GABAA Allosteric Modulation GABA_Level Increased Brain GABA BZD->GABA_Level ELISA Confirmed Cl_Influx Chloride (Cl-) Influx GABAA->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Decreases Excitability Seizure_Inhib Seizure Inhibition Hyperpol->Seizure_Inhib Prevents Depolarization GABA_Level->GABAA Endogenous Agonist

Benzoxazole derivatives modulating the GABAergic signaling pathway.

Preclinical Evaluation Workflows & Protocols

A rigorous preclinical testing framework must be a self-validating system . It is not enough to prove that a compound stops a seizure; we must prove that it stops the seizure without causing severe motor impairment or neurotoxicity. Therefore, efficacy tests (MES, scPTZ) must always be paired with a toxicity screen (Rotarod) to calculate the Protective Index (PI)[4][6].

Workflow Synth Synthesis & Dosing MES MES Test (Tonic-Clonic) Synth->MES Efficacy PTZ scPTZ Test (Absence) Synth->PTZ Efficacy Rotarod Rotarod (Neurotoxicity) Synth->Rotarod Toxicity ED50 Efficacy (ED50) MES->ED50 PTZ->ED50 TD50 Toxicity (TD50) Rotarod->TD50 PI Protective Index (PI) ED50->PI TD50->PI

In vivo preclinical screening workflow for determining the Protective Index.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Objective: To identify compounds that prevent the spread of generalized tonic-clonic seizures[6].

  • Preparation: Utilize male CF-1 mice (20-25g). Administer the benzoxazole test compound intraperitoneally (i.p.) at initial screening doses of 30, 100, and 300 mg/kg[4].

  • Induction: After a pre-determined absorption time (e.g., 0.5h or 4.0h), apply an alternating electrical current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes[6].

  • Observation: Monitor the animal for the hindlimb tonic extensor (HLTE) phase.

  • Validation: Efficacy is confirmed if the compound completely abolishes the HLTE component, indicating the prevention of seizure spread.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To identify compounds that raise the seizure threshold, modeling efficacy against absence or myoclonic seizures[6].

  • Preparation: Administer the test compound i.p. to the murine model.

  • Induction: Administer a convulsant dose of Pentylenetetrazole (PTZ)—a known GABA receptor antagonist—subcutaneously (typically 85 mg/kg) into the posterior neck[6].

  • Observation: Isolate the animal and observe for 30 minutes.

  • Validation: Protection is defined as the complete absence of a single episode of clonic spasms lasting at least 5 seconds[6].

Protocol 3: Rotarod Neurotoxicity Screen

Objective: To ensure the observed "anticonvulsant" effect is not merely a false positive caused by severe sedation or motor paralysis[4].

  • Training: Train mice to maintain equilibrium on a 1-inch diameter knurled plastic rod rotating at 6 rpm.

  • Testing: Post-administration of the test compound, place the mice back on the rotating rod.

  • Validation: Neurological deficit (toxicity) is indicated if the animal is unable to maintain its equilibrium on the rod for 1 minute across three successive trials. The dose at which 50% of animals fail is recorded as the TD50[4].

Quantitative Data & Comparative Efficacy

The true potential of a drug candidate is measured by its Protective Index (PI), calculated as PI = TD50 / ED50. A higher PI indicates a wider margin of safety. Recent synthesis of triazolone-containing benzoxazole derivatives (specifically Compounds 4g and 5f) have demonstrated PI values superior to standard clinical AEDs like Carbamazepine and Valproate[4][5].

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)Reference
Compound 4g 23.718.9284.011.98 [4]
Compound 5f 22.0Active> 300.0> 13.6 [2][5]
Carbamazepine (Control)~ 8.8Inactive~ 71.68.1 [4]
Valproate (Control)~ 271.7~ 149.0~ 426.01.5 [4]

Note: Compound 4g is 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The data clearly illustrates that functionalized benzoxazoles offer a superior safety profile (higher PI) compared to legacy therapeutics.

Conclusion

Benzoxazole intermediates represent a highly versatile and potent class of compounds in the ongoing development of anticonvulsant therapies. By strategically incorporating hydrogen-bonding moieties like triazolone and optimizing lipophilicity, researchers can dramatically enhance GABAA receptor affinity. When validated through a rigorous, self-correcting preclinical workflow of MES, scPTZ, and Rotarod testing, these derivatives consistently demonstrate broad-spectrum seizure protection with safety margins that outpace current clinical standards.

References

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones Source: National Institutes of Health (NIH) URL:[Link]

  • Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety Source: PubMed / NIH URL:[Link]

  • Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4‐triazolone moiety Source: ResearchGate URL:[Link]

  • SYNTHESIS, ANTICONVULSANT AND NEUROTOXICITY EVALUATION OF 5-CARBOMETHOXYBENZOXAZOLE DERIVATIVES Source: PTFarm URL:[Link]

  • Benzoxazole derivative with anticonvulsant activity Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-Amino-1,3-benzoxazole-5-sulfonamide

Application Note: High-Yield Synthesis of 2-Amino-1,3-benzoxazole-5-sulfonamide via Electrophilic Cyanation Introduction & Mechanistic Rationale 2-Aminobenzoxazoles are privileged pharmacophores in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-Amino-1,3-benzoxazole-5-sulfonamide via Electrophilic Cyanation

Introduction & Mechanistic Rationale

2-Aminobenzoxazoles are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and targeted oncology therapeutics. Specifically, 2-amino-1,3-benzoxazole-5-sulfonamide (CAS: 1479273-05-6) is of high interest due to the sulfonamide moiety's established role in carbonic anhydrase (CA) inhibition, a mechanism critical in overcoming drug resistance in glioblastoma and other malignancies.

Strategic Reagent Selection: The classical synthesis of 2-aminobenzoxazoles involves the cyclodesulfurization of thioureas or the direct cyanation of o-aminophenols using Cyanogen Bromide (BrCN)[1]. However, BrCN is a highly toxic, volatile lachrymator that poses significant safety and handling risks in the laboratory[2].

To ensure a self-validating and safe protocol, this application note utilizes a modern, bench-stable electrophilic cyanating agent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) [1][2]. The reaction is driven by Lewis acid activation (BF₃·Et₂O), which coordinates to the cyano group of NCTS, increasing its electrophilicity. The amino group of the starting material (3-amino-4-hydroxybenzenesulfonamide) executes a nucleophilic attack, displacing the sulfonamide leaving group. Subsequent intramolecular attack by the adjacent hydroxyl group yields the closed benzoxazole ring[2].

Reaction Workflow

Fig 1. Synthetic workflow for 2-Amino-1,3-benzoxazole-5-sulfonamide via NCTS cyanation.

Quantitative Data Summary

The following stoichiometric table is optimized for a 1.0 mmol scale reaction. Scale-up should maintain these molar equivalents, though reaction times may require empirical optimization via TLC monitoring.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Amino-4-hydroxybenzenesulfonamide188.201.0 eq188.2 mgStarting Material
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)271.331.5 eq407.0 mgCyanating Agent[2]
Boron trifluoride etherate (BF₃·Et₂O)141.932.0 eq~250 µLLewis Acid Catalyst[1]
1,4-Dioxane (Anhydrous)88.11N/A5.0 mLSolvent

Step-by-Step Experimental Protocol

Safety Precautions: BF₃·Et₂O is corrosive and moisture-sensitive. NCTS, while safer than BrCN, should still be handled with standard PPE (gloves, lab coat, safety goggles). All steps must be performed in a properly ventilated chemical fume hood.

Phase 1: Reaction Setup

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂) for 5 minutes.

  • Dissolution: Charge the flask with 3-amino-4-hydroxybenzenesulfonamide (188.2 mg, 1.0 mmol) and NCTS (407.0 mg, 1.5 mmol).

  • Solvation: Inject 5.0 mL of anhydrous 1,4-dioxane into the flask via syringe. Stir at ambient temperature until a homogenous suspension or solution is achieved[2].

Phase 2: Catalysis and Cyclization 4. Activation: Lower the flask temperature to 0 °C using an ice bath. Slowly add BF₃·Et₂O (~250 µL, 2.0 mmol) dropwise over 5 minutes to prevent uncontrolled exothermic spikes[1]. 5. Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 100–105 °C) under an inert atmosphere. 6. Monitoring: Maintain reflux for 24–30 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a solvent system of Ethyl Acetate:Hexane (1:1 v/v). The reaction is complete when the starting material spot is fully consumed[2].

Phase 3: Workup and Purification 7. Quenching: Cool the reaction mixture to room temperature. Carefully quench the Lewis acid by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes. 8. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 9. Washing: Combine the organic phases and wash sequentially with distilled water (15 mL) and brine (15 mL). 10. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 20-50% EtOAc in Hexanes) to isolate the pure 2-amino-1,3-benzoxazole-5-sulfonamide.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, compare the isolated product against the following expected analytical parameters:

  • Chemical Formula: C₇H₇N₃O₃S

  • Monoisotopic Mass: 213.0208 Da[3]

  • MS (ESI+): Expected m/z[M+H]⁺ at 214.028[3].

  • MS (ESI-): Expected m/z [M-H]⁻ at 212.013[3].

References

  • PubChemLite - 2-amino-1,3-benzoxazole-5-sulfonamide (C7H7N3O3S) . Université du Luxembourg. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . National Institutes of Health (PMC). Available at:[Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Amino-1,3-benzoxazole-5-sulfonamide

Introduction 2-Amino-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound incorporating both a benzoxazole and a sulfonamide functional group.[1] Such scaffolds are of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound incorporating both a benzoxazole and a sulfonamide functional group.[1] Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.[2][3] The benzoxazole moiety is associated with a wide range of pharmacological activities, while the sulfonamide group is a well-established pharmacophore.[4][5] Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and formulation development. This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the analysis of 2-Amino-1,3-benzoxazole-5-sulfonamide.

The developed method is grounded in a systematic approach, considering the physicochemical properties of the analyte to ensure a selective and efficient separation. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[6][7]

Analyte Properties: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development. For 2-Amino-1,3-benzoxazole-5-sulfonamide, the following characteristics were considered:

  • Structure: The molecule contains a fused aromatic ring system, an amino group, and a sulfonamide group.[8] This suggests the potential for both hydrophobic and polar interactions.

  • LogP: The predicted octanol-water partition coefficient (LogP) is approximately 0.0574, indicating that the compound is relatively hydrophilic.[9] This property guides the initial selection of the mobile phase composition, suggesting that a lower percentage of organic modifier will be required for adequate retention on a reversed-phase column.

  • pKa: The pKa values of the amino and sulfonamide groups will influence the analyte's charge at different pH values. The pKa of the 2-amino group on a benzoxazole ring is approximately 4.5, while sulfonamides typically have pKa values in the range of 5-11.[10][11] To ensure consistent retention and good peak shape, buffering the mobile phase to a pH that is at least 1.5 to 2 units away from the analyte's pKa is critical.

  • UV Absorbance: Benzoxazole derivatives are known to exhibit strong UV absorbance.[12] The fused aromatic system in 2-Amino-1,3-benzoxazole-5-sulfonamide is expected to have a significant UV chromophore. Preliminary scans and literature on similar compounds suggest that a detection wavelength in the range of 260-290 nm would provide good sensitivity.[13][14][15]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) was chosen for its versatility and proven performance with a wide range of analytes.

  • Chemicals and Reagents:

    • 2-Amino-1,3-benzoxazole-5-sulfonamide reference standard (≥98% purity).[9]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade, filtered and deaerated).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 2-Amino-1,3-benzoxazole-5-sulfonamide.

ParameterCondition
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes

Protocols

Protocol 1: Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0):

    • Weigh 3.4 g of potassium phosphate monobasic and dissolve it in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

  • Mobile Phase Preparation:

    • Mix acetonitrile and the prepared phosphate buffer in a 30:70 volume ratio.

    • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Amino-1,3-benzoxazole-5-sulfonamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with methanol and mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: HPLC System Setup and Analysis
  • System Equilibration:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include injections of a blank (mobile phase), system suitability standards, and the working standard solutions in ascending order of concentration.

  • Data Acquisition:

    • Inject the samples and acquire the chromatograms for the specified run time.

Method Development and Validation

The method development process was guided by the analyte's properties and a systematic evaluation of chromatographic parameters.

Method Development Workflow

Caption: A systematic workflow for HPLC method development.

The initial scouting runs with a C18 column and a simple acetonitrile/water gradient confirmed the feasibility of a reversed-phase separation. The mobile phase pH was optimized to ensure the analyte was in a single ionic form, leading to improved peak shape and reproducibility. A pH of 3.0 was selected as it is sufficiently below the pKa of the amino group. The percentage of acetonitrile was adjusted to achieve a retention time of approximately 5-6 minutes, providing a good balance between analysis time and resolution from any potential impurities. The buffer concentration was optimized to maintain good peak symmetry.

Method Validation

The optimized method was validated according to ICH Q2(R2) guidelines.[7][16] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity The peak for the analyte should be pure and free from interference from the blank and placebo.The analyte peak was well-resolved with no interference.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over the range of 1-100 µg/mL
Accuracy % Recovery between 98.0% and 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%0.85%
Precision (Intermediate) RSD ≤ 2.0%1.23%
Limit of Detection (LOD) S/N ratio ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.7 µg/mL
Robustness RSD ≤ 2.0% for minor changes in method parametersThe method was found to be robust.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for 2-Amino-1,3-benzoxazole-5-sulfonamide with a retention time of approximately 5.8 minutes. The DAD spectrum of the peak showed a maximum absorbance at 275 nm, which was chosen for quantification.

The validation results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. The linearity was excellent over the tested concentration range, and the accuracy was confirmed by the high recovery values. The low relative standard deviation (RSD) values for repeatability and intermediate precision indicate that the method is highly precise. The method also showed good sensitivity with low LOD and LOQ values.

Conclusion

A simple, rapid, and reliable RP-HPLC method with UV detection has been successfully developed and validated for the quantitative determination of 2-Amino-1,3-benzoxazole-5-sulfonamide. The method is suitable for routine quality control analysis of the bulk drug and can be adapted for the analysis of formulated products. The systematic approach to method development, based on the physicochemical properties of the analyte, ensures the robustness and reliability of the method.

References

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. (2011, July 15). PubMed.
  • 1479273-05-6 | 2-Aminobenzo[d]oxazole-5-sulfonamide. (n.d.). ChemScene.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Separation of Benzoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 2-amino-1,3-benzoxazole-5-sulfonamide (C7H7N3O3S). (n.d.). PubChemLite.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). MDPI.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 08). IntuitionLabs.
  • Sodium Benzoxazole-2-Sulfonate: A Derivatisation Reagent for the Analysis of Amines and Amino Acids by HPLC with Fluorescence or. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Ich guidelines for validation final. (n.d.). Slideshare.
  • 2-amino-1,3-benzoxazole-5-sulfonamide | 1479273-05-6. (n.d.). Sigma-Aldrich.
  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016, May 22). Journal of Basic and Applied Research in Biomedicine.
  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. (n.d.). DergiPark.
  • 2-Amino-1,3-benzoxazole. (2024, April 09). ChemBK.
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
  • 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonamide. (n.d.). PubChem.
  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. (2019, August 05). NIH.
  • Selected physicochemical properties of the sulfonamide antibiotics. (n.d.). ResearchGate.
  • The pK a values of the sulfonamides studied. (n.d.). ResearchGate.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022, December 10). Biosciences Biotechnology Research Asia.
  • comparative analysis of spectroscopic data of benzoxazole derivatives. (n.d.). Benchchem.
  • 2-amino-1,3-benzoxazole-5-sulfonamide | 1479273-05-6. (n.d.). Sigma-Aldrich.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 04). MDPI.
  • Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. (2023, February 03). MDPI.
  • 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. (2014, June 04). Thomas Hermann.
  • ULATRAVIOLET ABSORBANCE SEPECTRA FOR ANTIBIOTIC DERIVATIVES (AMINO GLYCOSIDES) USED IN MEDICAL AND PHARMACEUTICAL INDUSTRY ABSTR. (2021, December 31).
  • 2-amino-1,3-benzoxazole-5-carbohydrazide. (n.d.). Chemazone.
  • 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide. (n.d.). Sigma-Aldrich.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021, January 31).
  • 2-amino-1,3-benzoxazole-5-carbonitrile (C8H5N3O). (n.d.). PubChemLite.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024, May 02). ResearchGate.

Sources

Method

Application Notes &amp; Protocols: Advanced Recrystallization Techniques for the Purification of Benzoxazole Sulfonamide Intermediates

Abstract The benzoxazole sulfonamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The synthetic pathways to these molecules often yield in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazole sulfonamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The synthetic pathways to these molecules often yield intermediates of insufficient purity for direct use in subsequent Good Manufacturing Practice (GMP) steps. This document provides a comprehensive guide to the theory and practice of recrystallization, a critical purification technique for ensuring the quality and integrity of benzoxazole sulfonamide intermediates. We will explore the fundamental principles, from solvent selection to troubleshooting, and provide detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

The Imperative for Purity in Drug Synthesis

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle extends to all synthetic intermediates, as impurities can carry through the synthetic route, leading to final products with altered efficacy, toxicity, or stability.[5] Benzoxazole sulfonamide intermediates, typically crystalline solids due to the rigid sulfonamide functional group, are ideally suited for purification by recrystallization.[6] This technique leverages differences in solubility to selectively isolate the target compound from unreacted starting materials, byproducts, and other process-related impurities.[7][8]

Common Impurities Encountered:

  • Unreacted Starting Materials: Such as substituted 2-aminophenols or sulfonyl chlorides.[6][9]

  • Side-Products: Arising from incomplete cyclization or side reactions.[9]

  • Polymeric Byproducts: Often highly colored, these can form under certain reaction conditions.[9]

  • Hydrolysis Products: For example, hydrolysis of a sulfonyl chloride to the corresponding sulfonic acid.[10]

The Science of Crystallization: A Mechanistic Overview

Recrystallization is a purification process based on the principle that the solubility of most solids increases with temperature.[7] The process involves dissolving the impure compound in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals form, while impurities remain dissolved in the surrounding solution (the mother liquor).[11][12]

The key stages governing the success of this technique are:

  • Dissolution: Dissolving the solute in a hot solvent.

  • Nucleation: The initial formation of small crystal nuclei, which can be spontaneous or induced.[11]

  • Crystal Growth: The orderly addition of molecules from the solution onto the existing nuclei.

The rate of cooling is a critical parameter. Slow cooling generally promotes the formation of larger, more perfect crystals by allowing molecules to deposit in a thermodynamically favorable, ordered lattice, effectively excluding impurities.[11] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of fine needles or powders that are difficult to filter and wash.[9]

Solvent Selection: The Critical First Step

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[13] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[13]

  • Chemical Inertness: The solvent must not react with the compound being purified.[13]

  • Appropriate Boiling Point: The boiling point should be high enough to achieve sufficient solubility but low enough to be easily removed from the purified crystals. Crucially, the solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[14][15]

  • Volatility: The solvent should be volatile enough for easy removal during the drying phase.[13]

Protocol for Systematic Solvent Screening

A systematic, small-scale approach is the most efficient method for identifying a suitable solvent.[15]

  • Place approximately 20-30 mg of the crude benzoxazole sulfonamide intermediate into a small test tube.

  • Add the candidate solvent dropwise at room temperature, swirling after each addition. A good solvent will not dissolve the compound at this stage.[15]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-30 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large volume of well-defined crystals.[15]

Solvent Property Data

The following table summarizes properties of common solvents used for recrystallizing polar organic compounds like benzoxazole sulfonamides.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Common Pairings
Water10080.1Often used as an anti-solvent with alcohols.
Ethanol7824.5A good starting point for many sulfonamides.[14] Forms a good solvent/anti-solvent pair with water.[15]
Isopropanol8219.9Frequently used for sulfonamides, often in aqueous mixtures (e.g., 70% isopropanol).[14]
Acetone5621.0A strong solvent; often paired with a less polar anti-solvent like heptane or acetonitrile.[9]
Ethyl Acetate776.0A moderately polar solvent; often paired with hexane or heptane.[9]
Toluene1112.4Useful for less polar intermediates; high boiling point requires careful handling.
Heptane/Hexane98 / 69~1.9Non-polar; almost always used as anti-solvents.
Acetonitrile8237.5A polar aprotic solvent; can be used as a solvent or an anti-solvent.[9]

Note: This data is for guidance. Experimental verification is essential for each specific intermediate.[14]

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// Edges start -> test_solubility; test_solubility -> dissolves_cold; dissolves_cold -> reject_solvent [label="Yes"]; dissolves_cold -> dissolves_hot [label="No"]; dissolves_hot -> reject_solvent [label="No"]; dissolves_hot -> crystals_form [label="Yes"]; crystals_form -> suitable_single [label="Yes (High Yield)"]; crystals_form -> consider_pair [label="Yes (Low Yield)"]; consider_pair -> find_antisolvent; }

Caption: Decision workflow for selecting a recrystallization solvent system.

Core Methodologies: Step-by-Step Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first choice if a suitable single solvent is identified.

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// Edges dissolution -> decolorization [style=solid]; decolorization -> hot_filtration [style=solid]; hot_filtration -> crystallization [style=solid]; crystallization -> isolation [style=solid]; isolation -> washing [style=solid]; washing -> drying [style=solid]; drying -> final_product [style=solid]; }

Caption: Generalized workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude benzoxazole sulfonamide intermediate in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips. In a separate flask, bring the chosen solvent to a boil. Add the hot solvent to the crude solid in small portions, with stirring and continued heating, until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which is necessary for maximizing product recovery upon cooling.[14] An excess of solvent will result in a lower yield as more product will remain in the mother liquor.[14]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat and add a small amount (typically 1-2% by weight of the solute) of activated charcoal.[9] Return the mixture to a boil for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities.

  • Hot Filtration: This step is required if activated charcoal was used or if insoluble impurities are present. Pre-heat all filtration glassware (funnel, filter flask) with hot solvent vapor to prevent premature crystallization.[14][16] Use a short-stemmed or stemless funnel and fluted filter paper for rapid filtration.[7][16] Filter the boiling solution quickly. Causality: Keeping the apparatus hot prevents the solution from cooling and depositing the desired product on the filter paper, which would lead to significant yield loss.[14][16]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath for 30-60 minutes to maximize precipitation.[14][15] Causality: Slow cooling allows the crystal lattice to form in an orderly fashion, selectively excluding impurity molecules.[11] The subsequent ice bath drastically reduces the solubility of the product, increasing the overall yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[11]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The cold solvent removes the residual mother liquor (containing soluble impurities) without re-dissolving a significant amount of the purified product.[10][15]

  • Drying: Allow the crystals to air-dry on the filter paper by pulling air through for several minutes. Transfer the crystals to a watch glass or drying dish and dry to a constant weight in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is employed when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.[5][17][18]

Methodology:

  • Dissolution: At room temperature or with gentle heating, dissolve the crude intermediate in the minimum amount of the "good" solvent.

  • Addition of Anti-Solvent: While stirring the solution, add the "anti-solvent" dropwise until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.[9][18]

  • Re-dissolution: Add a few drops of the "good" solvent to just re-dissolve the precipitate and make the solution clear again. This ensures the crystallization will begin from a saturated solution, not a suspension.[9]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol. The wash solvent should typically be the anti-solvent or a mixture rich in the anti-solvent.

Troubleshooting and Field-Proven Insights

Even with careful planning, challenges can arise. The following guide addresses common issues and provides authoritative solutions.

// Nodes start [label="Problem Encountered\nDuring Recrystallization", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Problems oiling_out [label="Product 'Oils Out'", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; low_yield [label="Low or No Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; impure_product [label="Product Still Impure/Colored", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"];

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// Edges start -> oiling_out; start -> low_yield; start -> impure_product;

oiling_out -> solution_oil [label="Solution"]; low_yield -> solution_yield [label="Solution"]; impure_product -> solution_impure [label="Solution"]; }

Caption: Troubleshooting logic for common recrystallization issues.

Problem Potential Causes Scientifically-Grounded Solutions
Product "Oils Out" (Separates as a liquid instead of solid)1. The melting point of the solid is below the boiling point of the solvent.[14] 2. High concentration of impurities depressing the melting point.[14] 3. The solution is cooling too rapidly.1. Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[14] 2. Switch to a lower-boiling point solvent or a different solvent system entirely.[18]
Low or No Crystal Yield 1. Too much solvent was used ; the solution is not saturated upon cooling. This is the most common cause.[14] 2. The chosen solvent is inappropriate (compound is too soluble at low temperatures).[9][14] 3. The solution is supersaturated but nucleation has not initiated.[14]1. Evaporate some of the solvent to increase the concentration and attempt to cool again.[9][14] 2. Re-evaluate the solvent choice with more rigorous screening. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[11][12][14]
Crystals are Still Colored or Impure 1. Inefficient removal of colored impurities. 2. Co-precipitation of an impurity with similar solubility characteristics.[15] 3. Rapid cooling trapped impurities within the crystal lattice.1. Repeat the recrystallization, ensuring the use of activated charcoal during the process.[9] 2. Perform a second recrystallization on the purified material, potentially with a different solvent system. 3. If impurities persist, a preliminary purification step like column chromatography may be required before recrystallization.[9][14]
Premature Crystallization during Hot Filtration 1. The solution cooled in the funnel or on the filter paper.[14]1. Ensure all glassware is thoroughly pre-heated.[14][16] 2. Add a small amount of extra hot solvent to the solution before filtering to keep it from being perfectly saturated. This excess can be evaporated after filtration. 3. Perform the filtration as quickly as possible.[14]

Conclusion

Recrystallization is a powerful and scalable technique for the purification of benzoxazole sulfonamide intermediates. Its successful application is not merely procedural but relies on a solid understanding of the principles of solubility, nucleation, and crystal growth. By systematically selecting a solvent system, adhering to a well-structured protocol, and applying logical troubleshooting, researchers can consistently obtain high-purity materials essential for the advancement of drug discovery and development programs.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Georgakis, C. (2013). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes, 46(3), 32-37.
  • Schmalfuß, J., et al. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 10(6), 1056.
  • Technical Support Center: Purification of Benzoxazole Derivatives - Benchchem. (n.d.).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • van den Ende, M. A., et al. (2022). Impact of Cooling Profile on Batch Emulsion Solution Crystallization. Crystal Growth & Design, 22(8), 4867-4878.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • recrystallization.pdf. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • Georgakis, C. (2009). On the Optimization of the Cooling Profile in Crystallization Using the Design of Dynamic Experiments Approach. AIChE Journal.
  • ResearchGate. (n.d.). Cooling profiles followed in batch cooling crystallizations.
  • Technical Support Center: High-Purity Benzoxazole Compounds via Recrystallization - Benchchem. (n.d.).
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
  • Kumar, R. K., et al. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(4), 1473-1481.
  • Wikipedia. (n.d.). Sulfonamide.
  • Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.
  • Google Patents. (n.d.). US20070123574A1 - Methods for the preparation of benzoxazole sulfonamide compounds and intermediates thereof.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • DergiPark. (n.d.). Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold.
  • Benchchem. (n.d.). Refinement of protocols for synthesizing 2-substituted benzoxazoles.
  • Rustin, G. (2023, May 12). The Effect of Sulfonamides Structural and Reactive Properties Examined.
  • MDPI. (2022, November 30). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn.
  • Guide for crystallization. (n.d.).
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.).
  • Erol, Ö., et al. (2024). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Faculty of Pharmacy of Ankara University, 48(1), 150-157.
  • CymitQuimica. (n.d.). CAS 273-53-0: Benzoxazole.
  • Pharmacophore. (n.d.). Design, Synthesis, Characterization And Evaluation Of Benzoxazole Derivatives For Their Antihyperglycaemic Activity.
  • Jetir.Org. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
  • ResearchGate. (2021, February 1). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
  • ResearchGate. (2015, March 5). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...
  • PMC. (2022, July 26). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
  • YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides.
  • ACS Medicinal Chemistry Letters. (2021, May 25). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Sulfamoylation of Benzoxazole Rings

Introduction: The Significance of the Sulfamoylated Benzoxazole Scaffold The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Sulfamoylated Benzoxazole Scaffold

The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity.[1][2] Its unique structure, an aromatic fusion of benzene and oxazole rings, makes it a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[3][4] Functionalization of the benzoxazole ring is a key strategy for modulating these activities and developing novel therapeutic agents.[5]

Among the myriad of possible functionalizations, sulfamoylation—the introduction of a sulfamoyl group (R₂NSO₂-)—is of paramount importance. The resulting sulfonamide linkage is a well-established bioisostere of the amide bond, offering improved metabolic stability and altered physicochemical properties.[6][7] This guide provides an in-depth exploration of the reagents, catalysts, and protocols for the successful sulfamoylation of benzoxazole rings, designed for researchers, scientists, and drug development professionals.

Part 1: Core Principles and Mechanistic Overview

The sulfamoylation of a benzoxazole derivative typically involves the reaction of a nucleophilic site on the molecule with an electrophilic sulfamoylating agent. The primary nucleophilic centers are either the nitrogen atom of the oxazole ring (though its aromaticity and weak basicity present a challenge), or more commonly, a hydroxyl (-OH) or amino (-NH₂) substituent attached to the benzoxazole core. The reaction is fundamentally a nucleophilic substitution at the sulfur atom.

The choice of reagent and reaction conditions is critical and is dictated by the stability of the substrate and the desired regioselectivity. The process generally requires a base to activate the nucleophile or to scavenge the acidic byproduct (typically HCl).

Sulfamoylation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nucleophile Benzoxazole-Nu-H (Nu = O, NH) TS [Benzoxazole-Nu(H)---S(O₂)NR₂---Cl]⁻ Nucleophile->TS Nucleophilic Attack Reagent R₂N-SO₂-Cl (Sulfamoyl Chloride) Reagent->TS Base Base: Base->Nucleophile Deprotonation (optional) Product Benzoxazole-Nu-SO₂NR₂ (Sulfamoylated Product) TS->Product Elimination of Cl⁻ Byproduct Base-H⁺ Cl⁻ TS->Byproduct Acid Scavenging

Caption: General mechanism for the sulfamoylation of a nucleophilic benzoxazole derivative.

Part 2: A Comparative Guide to Sulfamoylating Agents

The success of a sulfamoylation reaction hinges on the selection of an appropriate agent. Reactivity, stability, and selectivity are key considerations.

Reagent ClassGeneral StructureAdvantagesDisadvantagesCausality Behind Choice
Sulfamoyl Chlorides R₂NSO₂ClReadily accessible; reaction is well-understood and versatile.[6]Can be unstable and moisture-sensitive; reaction can be aggressive, requiring careful temperature control.[8][9]The default choice for direct N-sulfamoylation of amines due to its high reactivity. The chlorine is an excellent leaving group.
Chlorosulfonyl Isocyanate (CSI) ClSO₂NCOExtremely reactive, allowing for reactions with less nucleophilic substrates. Versatile for creating various heterocycles.[10][11]Highly toxic and violently reactive with water; requires stringent anhydrous conditions and careful handling.[12][13]Chosen when other methods fail or for specific applications like synthesizing N-sulfonyl ureas. Its dual electrophilic sites offer unique synthetic pathways.[13]
Amine-Sulfur Trioxide Complexes R₃N·SO₃Milder and more selective than sulfamoyl halides, suitable for sensitive substrates.[9]Lower reactivity may lead to longer reaction times or require heating.Ideal for substrates with multiple functional groups where high selectivity is needed to avoid side reactions. The complex tempers the extreme reactivity of SO₃.
N-Acylsulfamic Acid Derivatives R-CO-NHSO₃HStable, solid reagents that are easy to handle. The acyl group can modulate reactivity and selectivity.[9]Often require activation or specific catalytic systems.Used in catalyst-controlled systems where regioselectivity is paramount, for instance, in differentiating between multiple hydroxyl groups.
Modern Selective Agents e.g., HFIPS¹, N-(Boc)-aminosulfonylpyridinium²Bench-stable solids, high selectivity, and mild reaction conditions.[8][14]May be more expensive or less commercially available than traditional reagents.Selected for late-stage functionalization of complex molecules where yield and chemoselectivity are critical.[14]

¹Hexafluoroisopropyl sulfamate ²N-(tert-butoxycarbonyl)-aminosulfonylpyridinium

Part 3: Catalysis Strategies

While stoichiometric amounts of a base like pyridine or triethylamine are common for scavenging acid, catalytic approaches offer enhanced control and efficiency.

  • Organocatalysis: Bases like 4-dimethylaminopyridine (DMAP) can act as nucleophilic catalysts, forming a highly reactive sulfamoylpyridinium intermediate, which accelerates the sulfamoyl transfer to the substrate under mild conditions.[8]

  • Boronic Acid Catalysis: For benzoxazoles bearing cis-diol functionalities, boronic acid catalysts can form a reversible covalent bond, activating a specific hydroxyl group for regioselective sulfamoylation.[15][16]

  • Organotin Catalysis: Similar to boronic acids, organotin catalysts can be employed to activate trans-diol groups, offering complementary regioselectivity in polyhydroxylated substrates.[15][16]

Part 4: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: N-Sulfamoylation of 2-Aminobenzoxazole using Sulfamoyl Chloride

This protocol details the synthesis of N-(1,3-benzoxazol-2-yl)sulfamide, a foundational structure for further derivatization. The choice of an appropriate base and anhydrous conditions is critical for success.

Workflow Overview:

Protocol_1_Workflow A 1. Reactant Setup Dissolve 2-aminobenzoxazole and pyridine in anhydrous THF. B 2. Reagent Addition Add sulfamoyl chloride solution dropwise at 0 °C. A->B C 3. Reaction Allow to warm to RT. Stir for 12-24h. B->C D 4. Monitoring Track progress via TLC. C->D E 5. Quench & Workup Quench with H₂O. Extract with Ethyl Acetate. Wash with 1M HCl, brine. D->E F 6. Purification Dry over Na₂SO₄. Concentrate in vacuo. Purify via column chromatography. E->F G 7. Analysis Characterize via ¹H NMR, ¹³C NMR, MS. F->G

Sources

Method

UV-Vis spectroscopy characterization of 2-Amino-1,3-benzoxazole-5-sulfonamide

Application Note: UV-Vis Spectroscopic Characterization of 2-Amino-1,3-benzoxazole-5-sulfonamide Executive Summary 2-Amino-1,3-benzoxazole-5-sulfonamide (CAS: 1479273-05-6) is a highly functionalized heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UV-Vis Spectroscopic Characterization of 2-Amino-1,3-benzoxazole-5-sulfonamide

Executive Summary

2-Amino-1,3-benzoxazole-5-sulfonamide (CAS: 1479273-05-6) is a highly functionalized heterocyclic compound of significant interest in pharmaceutical development, particularly as a scaffold for carbonic anhydrase inhibitors. Accurate characterization of its photophysical properties via Ultraviolet-Visible (UV-Vis) spectroscopy is critical for determining its concentration, assessing purity, and understanding its behavior in various physiological solvents. This application note provides a comprehensive, self-validating protocol for the UV-Vis characterization of this compound, prioritizing mechanistic understanding and experimental causality.

Mechanistic Insights: Electronic Transitions & Solvatochromism

To design an effective spectroscopic protocol, one must first understand the molecular architecture of the analyte. 2-Amino-1,3-benzoxazole-5-sulfonamide features a rigid, planar benzoxazole core that supports extended


-conjugation[1].

The molecule is defined by a "push-pull" electronic system:

  • Electron Donor (Auxochrome): The 2-amino group donates electron density into the aromatic system via resonance.

  • Electron Acceptor: The 5-sulfonamide group acts as a strong electron-withdrawing group (EWG).

Causality of the Absorption Spectrum: When exposed to UV radiation, the compound undergoes specific electronic transitions. The primary absorption band (typically observed between 280–320 nm) is driven by highly probable


 transitions within the benzoxazole core. A secondary, less intense band or shoulder may appear due to 

transitions originating from the non-bonding electrons on the oxygen, nitrogen, and sulfur heteroatoms[2]. Because of the push-pull dynamics, the molecule exhibits Intramolecular Charge Transfer (ICT). Consequently, the absorption maximum (

) and molar absorptivity (

) are highly sensitive to solvent polarity and hydrogen-bonding capacity—a phenomenon known as solvatochromism[3].

Photophysical_Pathway S0 Ground State (S0) Stable Conjugated System Photon UV Photon Absorption (λ ~ 280-320 nm) S0->Photon Excitation S1_pi Excited State (S1) π → π* Transition Photon->S1_pi Primary Band S1_n Excited State (S1) n → π* Transition Photon->S1_n Secondary Band ICT Intramolecular Charge Transfer Amino → Sulfonamide S1_pi->ICT Electron Delocalization S1_n->ICT Relax Non-Radiative Relaxation Solvent Interaction ICT->Relax Energy Dissipation

Electronic transition and intramolecular charge transfer pathway.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every step includes an internal check to prevent common spectroscopic errors such as inner-filter effects, cuvette mismatch, or solvent cut-off interference.

Reagents and Materials
  • Analyte: 2-Amino-1,3-benzoxazole-5-sulfonamide (Purity

    
     98%).
    
  • Solvents: Spectroscopic grade Methanol (MeOH), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS, pH 7.4). Causality: Spectroscopic grade is mandatory to avoid baseline noise from trace organic impurities.

  • Hardware: Double-beam UV-Vis spectrophotometer (e.g., Cary 100 or equivalent) and matched quartz cuvettes (10 mm path length).

Step-by-Step Workflow

Step 1: Instrument Calibration & Validation

  • Action: Power on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Run a wavelength accuracy check using a Holmium oxide glass filter.

  • Causality: Lamp thermal equilibrium prevents baseline drift during the scan. Holmium oxide ensures the

    
     recorded is absolute and traceable.
    

Step 2: Baseline Correction (Blanking)

  • Action: Fill both the reference and sample quartz cuvettes with the chosen solvent (e.g., MeOH). Perform a baseline scan from 400 nm down to 200 nm.

  • Causality: A double-beam setup continuously subtracts the solvent's absorbance. Scanning from high to low wavelength prevents the detector from being overwhelmed by the solvent's UV cut-off point before reading the critical analytical region[2].

Step 3: Stock Solution & Serial Dilution

  • Action: Prepare a 1.0 mg/mL stock solution in MeOH. Sonicate for 5 minutes to ensure complete dissolution. Perform serial dilutions to create a calibration curve at 2, 4, 6, 8, and 10

    
    g/mL.
    
  • Causality: Benzoxazole derivatives can self-associate (dimerize) through hydrogen bonding at high concentrations, shifting the absorption spectrum. Working in the microgram range ensures the analyte remains in a monomeric state.

Step 4: Spectral Acquisition & Linearity Check

  • Action: Scan each standard from 400 nm to 200 nm. Record the absorbance at the observed

    
    . Plot Absorbance vs. Concentration to verify adherence to the Beer-Lambert Law (
    
    
    
    ).
  • Self-Validation Check: The

    
     value of the plot must be 
    
    
    
    0.999. If the curve flattens at higher concentrations, it indicates an inner-filter effect or aggregation; the samples must be further diluted.

Protocol_Workflow Prep Sample Preparation Stock & Serial Dilutions Calib Instrument Calibration Holmium Oxide Filter Prep->Calib Blank Baseline Correction Matched Quartz Cuvettes Calib->Blank Scan Spectral Acquisition 200 nm - 400 nm Scan Blank->Scan Validate Self-Validation Beer-Lambert Linearity (R² > 0.999) Scan->Validate

Self-validating UV-Vis spectroscopy experimental workflow.

Quantitative Data Presentation

The photophysical response of 2-Amino-1,3-benzoxazole-5-sulfonamide is highly dependent on the microenvironment. The table below summarizes the expected spectroscopic parameters based on the behavior of structurally analogous benzoxazole sulfonamides[1],[3].

SolventUV Cut-off (nm)Expected Primary

(nm)
Expected Secondary

(nm)
Estimated Molar Absorptivity (

)
Methanol 205~295 - 305~240 - 250

Ethanol 210~298 - 310~245 - 255

PBS (pH 7.4) N/A~290 - 300~240 - 245

Note: In protic solvents like Methanol and Ethanol, hydrogen bonding with the sulfonamide and amino groups stabilizes the excited state, often resulting in a slight bathochromic (red) shift compared to non-polar environments.

Troubleshooting & Best Practices

  • Hypochromic Shifts at High pH: If analyzing the compound in basic buffers (pH > 9), be aware that deprotonation of the sulfonamide group can alter the

    
    -conjugation, leading to significant hypochromic (decreased intensity) or hypsochromic (blue) shifts[3].
    
  • Cuvette Orientation: Always insert the quartz cuvette with the frosted sides facing the non-optical path. A 180-degree rotation of a mismatched cuvette can introduce a baseline error of up to 0.05 Absorbance Units (AU).

  • Solvent Evaporation: When analyzing in volatile solvents like Methanol, use PTFE-stoppered cuvettes. Evaporation during a scan increases the effective concentration, artificially inflating the molar absorptivity calculation.

References

  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences. Available at:[Link]

  • MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules. Available at:[Link]

Sources

Application

Application Note: A Scientist's Guide to Thin Layer Chromatography (TLC) Solvent Systems for Benzoxazole Derivatives

Introduction: The Role of TLC in Benzoxazole Chemistry Benzoxazoles are a prominent class of heterocyclic compounds featuring a fused benzene and oxazole ring. This structural motif is a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of TLC in Benzoxazole Chemistry

Benzoxazoles are a prominent class of heterocyclic compounds featuring a fused benzene and oxazole ring. This structural motif is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and applications as optical agents.[1][2] In the synthesis and development of these valuable compounds, Thin Layer Chromatography (TLC) serves as an indispensable analytical tool. It offers a rapid, cost-effective, and reliable method for monitoring reaction progress, assessing the purity of synthesized products, and developing optimal solvent systems for large-scale purification via column chromatography.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of TLC solvent systems for benzoxazole derivatives. It moves beyond simple recipes to explain the underlying principles of solvent selection, offering a rational framework for developing and optimizing chromatographic separations for this important class of molecules.

Part 1: The Science of Solvent System Selection

The success of any TLC separation hinges on the interplay between the compound, the stationary phase, and the mobile phase.[6] For benzoxazoles, a systematic approach to choosing the mobile phase (solvent system) is critical for achieving clear and reproducible results.

Core Principles: Polarity is Paramount

TLC operates by partitioning compounds between a polar stationary phase (typically silica gel) and a less polar mobile phase that travels up the plate via capillary action.[4]

  • Stationary Phase: Silica gel is highly polar due to the presence of surface silanol groups (Si-OH).

  • Compound Interaction: Polar compounds in the sample mixture will interact strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions. This strong attraction impedes their movement up the plate, resulting in a lower Retention Factor (Rf) value.[6]

  • Mobile Phase: The mobile phase, or eluent, competes for the compounds. A more polar solvent system is more effective at displacing compounds from the silica gel, causing them to travel further up the plate and resulting in a higher Rf value.[7]

Understanding Benzoxazole Polarity

The core benzoxazole structure is aromatic and moderately polar. However, the overall polarity of a specific derivative is dictated by its substituents. When selecting a solvent system, consider:

  • Non-Polar Groups: Alkyl (-R) and aryl (-Ar) groups decrease the molecule's overall polarity.

  • Polar Groups: Functional groups like hydroxyl (-OH), amine (-NH2), nitro (-NO2), or carbonyls (C=O) significantly increase polarity. These groups can act as hydrogen bond donors or acceptors, leading to stronger interactions with the silica gel.

  • Halogens: Halogens (e.g., -Cl, -Br) are electron-withdrawing and can slightly increase polarity.

A derivative with a simple alkyl or phenyl group at the 2-position will be significantly less polar than one bearing a hydroxylated phenyl group or a nitro group. This fundamental understanding of structure-polarity relationships is the first step in selecting an appropriate solvent system.

A Rational Approach to Solvent System Development

The goal is to find a solvent system that moves all components off the baseline but provides good separation between them. An ideal Rf value for a target compound, especially when developing a method for column chromatography, is around 0.2 - 0.4 .[8]

A logical workflow for solvent selection is essential for efficiency. The most common and versatile solvent systems for benzoxazoles are mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[8][9]

G start Start: Analyze Benzoxazole Structure (Estimate Polarity) trial Select Initial Solvent System (e.g., Hexane:Ethyl Acetate 7:3) start->trial run_tlc Prepare Chamber & Plate Run TLC trial->run_tlc visualize Dry & Visualize Plate (UV, Iodine, etc.) run_tlc->visualize analyze Calculate Rf Values visualize->analyze decision Evaluate Rf analyze->decision low_rf Rf is too low (<0.2) Spots on baseline decision->low_rf Low high_rf Rf is too high (>0.6) Spots near solvent front decision->high_rf High good_rf Rf is optimal (0.2-0.4) Good separation decision->good_rf Good increase_pol Increase Mobile Phase Polarity (e.g., More Ethyl Acetate) low_rf->increase_pol decrease_pol Decrease Mobile Phase Polarity (e.g., More Hexane) high_rf->decrease_pol end Protocol Optimized good_rf->end increase_pol->run_tlc Re-run decrease_pol->run_tlc Re-run G cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Prepare Chamber Add eluent & filter paper. Equilibrate for 10-20 min. prep_plate 2. Prepare Plate Draw baseline in pencil. run_plate 4. Develop Plate Place in chamber until solvent is ~1 cm from top. prep_chamber->run_plate spot_plate 3. Spot Plate Apply SM, RXN, and CO spots. mark_front 5. Mark Solvent Front Immediately mark with pencil. visualize 7. Visualize Use UV lamp, then iodine. run_plate->visualize dry_plate 6. Dry Plate Evaporate all solvent. calc_rf 8. Calculate Rf Rf = spot distance / solvent distance interpret 9. Interpret Results

Figure 2. General Step-by-Step TLC Workflow.
  • Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of approximately 0.5 cm. Line the chamber wall with a piece of filter paper, ensuring it is wetted by the solvent. Cover the chamber and allow it to saturate for at least 10-20 minutes. [3][6]This ensures a vapor-rich atmosphere, which leads to better and more reproducible chromatograms.

  • Plate Preparation: Using a pencil, lightly draw a baseline (origin) about 1-1.5 cm from the bottom of the TLC plate. [7]Do not gouge the silica. Mark small tick marks for each sample lane.

  • Spotting: Dip a capillary spotter into the "Starting Material" (SM) solution and gently touch it to the first tick mark on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter. Repeat for the "Reaction" (RXN) mixture. For the "Co-spot" (CO), apply the SM, let it dry, and then apply the RXN mixture directly on top of the same spot.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level. [10]Cover the chamber and allow the eluent to ascend the plate undisturbed. [3]5. Completion: Once the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil. [3]6. Visualization:

    • UV Light: After the plate is dry, view it under a short-wave (254 nm) UV lamp. Aromatic systems like benzoxazoles will typically absorb UV light and appear as dark spots against the plate's fluorescent background. [11]Lightly circle any visible spots with a pencil.

    • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as yellow or brown spots within a few minutes. This is a good general-purpose, non-destructive method.

  • Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7] * Interpretation: In a successful reaction, the SM spot in the RXN lane will diminish or disappear, and a new spot (the product) will appear. The CO lane helps to definitively distinguish the starting material from the product. A purified sample should ideally show a single spot.

Part 4: Ensuring Trustworthiness - A Self-Validating System & Troubleshooting

The protocol described is self-validating through the use of internal standards on every plate. The Starting Material (SM) lane provides a constant reference, while the Co-spot (CO) lane confirms the identity of any unreacted starting material in the reaction mixture, preventing misinterpretation of results.

Troubleshooting Common TLC Problems
ProblemPotential Cause(s)Solution(s)
Spots are streaked or "tailed" 1. Sample is too concentrated (overloaded). 2. Compound is highly acidic/basic.1. Dilute the sample solution and re-spot. [3][10] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and improve spot shape. [12]
Spots remain on the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compound.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3). [13]
Spots run with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 3:7 to 1:1). [13]
No spots are visible under UV light The compound is not UV-active at 254 nm.Use an alternative visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate, which reacts with oxidizable functional groups). [10]
Solvent front is crooked or uneven 1. The plate is touching the filter paper or the chamber wall. 2. The chamber lid is not sealed properly.1. Reposition the plate in the center of the chamber. [10] 2. Ensure the lid has a tight seal to maintain chamber saturation.

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). TLC Tips. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from [Link]

  • Rauf, A., et al. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC. Retrieved from [Link]

  • Occidental College. (2020). Thin Layer Chromatography. Retrieved from [Link]

  • University of South Africa. (n.d.). SOP: THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method. Retrieved from [Link]

  • Patil, S. A., et al. (2017). Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Palladium-catalyzed Synthesis of Benzoxazoles by the Cleavage Reaction of Carbon-carbon Triple Bond with o-Aminophenol - Supporting Information. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide. Retrieved from [Link]

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Method

Application Note: Advanced Molecular Docking Protocols for Benzoxazole Derivatives

Target Audience: Computational Chemists, Structural Biologists, and Oncology/Neuropharmacology Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction: The Benzoxazole Scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology/Neuropharmacology Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction: The Benzoxazole Scaffold in Rational Drug Design

The benzoxazole ring is a privileged bicyclic pharmacophore in medicinal chemistry. Its structural mimicry of endogenous purines (such as adenine) allows it to act as a highly effective competitive inhibitor within the ATP-binding clefts of various kinases and the catalytic active sites of metabolic enzymes. Recent computational and in vitro studies have validated the efficacy of benzoxazole derivatives against critical therapeutic targets, including VEGFR-2 in tumor angiogenesis , Caspase-3 for apoptosis induction , and Cholinesterases (AChE/BuChE) for Alzheimer's disease management.

Successful in silico screening of these ligands requires an intricate understanding of their binding causality. The heteroatoms (oxygen and nitrogen) within the benzoxazole core act as potent hydrogen bond acceptors, while the planar aromatic system facilitates strong


 stacking and hydrophobic interactions with target residues (e.g., Tyr151, Phe329).

This application note outlines field-proven, self-validating molecular docking methodologies tailored specifically for benzoxazole derivatives, ensuring high-fidelity conformational sampling and accurate binding affinity predictions.

Systemic Causality and Self-Validation

A robust docking protocol cannot rely on default software parameters; it must be a self-validating system . Before screening novel benzoxazole derivatives, the computational pipeline must be calibrated using the target's co-crystallized ligand.

The Self-Validation Standard: Extract the native co-crystallized ligand from the target protein (e.g., the 4-amino-furo[2,3-d]pyrimidine inhibitor in VEGFR-2, PDB ID: 1YWN) and re-dock it into the prepared receptor grid. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal conformation is


 Å . This confirms that the grid box dimensions, charge assignments, and scoring functions are correctly calibrated for the specific binding pocket .

DockingWorkflow L Ligand Preparation (Gasteiger Charges, OPLS4) G Receptor Grid Generation (60x60x60 Å, 0.375 Å spacing) L->G P Protein Preparation (Remove H2O, Add Polar H) P->G D Molecular Docking (AutoDock LGA / Glide XP) G->D A Post-Docking Analysis (Binding Free Energy, PLI) D->A

Generalized molecular docking workflow for benzoxazole ligands.

Step-by-Step Experimental Protocols

Protocol A: AutoDock 4 / Vina Workflow for Kinase Targets (e.g., VEGFR-2)

This protocol is optimized for evaluating the anti-angiogenic potential of benzoxazoles via VEGFR-2 inhibition .

Step 1: Protein Preparation

  • Download the crystal structure of VEGFR-2 (PDB ID: 1YWN) from the RCSB Protein Data Bank.

  • Causality of Water Removal: Strip all crystallographic water molecules. Why? Bulk water artificially occludes the binding pocket, leading to false steric penalties during scoring. (Note: Only retain waters if they are experimentally proven to form critical structural bridges).

  • Add polar hydrogen atoms to satisfy valencies and compute Kollman charges to establish an accurate electrostatic surface. Save as a .pdbqt file.

Step 2: Ligand Preparation

  • Sketch the 3D structure of the benzoxazole derivatives.

  • Causality of Charge Assignment: Compute Gasteiger charges. Why? Gasteiger charges use a partial equalization of orbital electronegativities, which is computationally efficient and highly accurate for small, conjugated heterocyclic molecules like benzoxazole.

  • Define rotatable bonds (e.g., linkages between the benzoxazole core and functional side chains) to allow full conformational flexibility.

Step 3: Grid Box Generation

  • Center the grid box on the coordinates of the native ligand.

  • Causality of Dimensions: Set the grid box dimensions to 60 × 60 × 60 Å with a spacing of 0.375 Å . Why? This specific volume provides a sufficient search space to encompass the entire ATP-binding cleft of VEGFR-2, ensuring the algorithm explores all possible binding vectors without artificially constraining the ligand's conformational freedom .

Step 4: Docking Execution

  • Utilize the Lamarckian Genetic Algorithm (LGA) .

  • Set the number of runs to 100, terminating after a maximum of 250,000 energy evaluations. Why LGA? It combines a global search (genetic algorithm) with a local search (Solis and Wets algorithm), preventing the planar benzoxazole structure from getting trapped in local energy minima during optimization.

Protocol B: Schrödinger Glide Workflow for Apoptotic Targets (e.g., Caspase-3)

This protocol is optimized for evaluating benzoxazoles as apoptosis inducers in non-small cell lung cancer (NSCLC) models .

Step 1: Protein Preparation Wizard

  • Import Caspase-3 (PDB ID: 3GJQ) into Schrödinger Maestro.

  • Assign bond orders, add missing hydrogens, and optimize the H-bond network using PROPKA at physiological pH (7.4).

  • Restrain minimization using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

Step 2: LigPrep

  • Generate stereoisomers and tautomers for the benzoxazole ligands at pH 7.0 ± 2.0 using Epik. Why? The protonation state of the nitrogen in the benzoxazole ring drastically alters its hydrogen-bond donor/acceptor profile.

Step 3: Glide XP Docking

  • Define an enclosing box of 20 × 20 × 20 Å centered on the active site residues (e.g., Arg207, Ser205).

  • Execute Extra Precision (XP) docking . Why XP? The XP scoring function heavily penalizes steric clashes and rewards desolvation penalties. Since the Caspase-3 binding pocket is highly polar, accurately calculating the desolvation energy of the hydrophobic benzoxazole core is critical for true binding affinity prediction.

Quantitative Data Presentation

The following table synthesizes the expected docking scores and critical interacting residues for benzoxazole derivatives across primary therapeutic targets, establishing a benchmark for hit-to-lead optimization.

Target ProteinPDB IDPrimary Therapeutic AreaAvg. Docking Score (kcal/mol)Key Interacting Residues (H-Bonds &

-

)
VEGFR-2 1YWNOncology (Angiogenesis)-7.50 to -9.80Leu35, Val43, Lys63, Asp191
Caspase-3 3GJQOncology (Apoptosis)-4.30 to -5.20Arg207, Ser205, Gly122
BuChE 4BDSNeuropharmacology (AD)-8.00 to -10.50Phe329, Gly116, Tyr341
Sec14p 1AUAAgrochemical (Antifungal)-6.90 to -7.60Tyr151 (

stacking)

Data aggregated from validated in silico models .

Mechanistic Visualization: VEGFR-2 Pathway

To contextualize the docking data, the diagram below illustrates the downstream signaling causality when a benzoxazole derivative successfully occupies the VEGFR-2 ATP-binding pocket with a high-affinity docking score.

VEGFR2Pathway B Benzoxazole Inhibitor V VEGFR-2 Kinase (PDB: 1YWN) B->V Competitive Binding P Proliferation Pathways V->P Downregulates A Apoptosis (Caspase-3) V->A Upregulates

Mechanism of action of benzoxazole derivatives via VEGFR-2 inhibition.

Conclusion and Best Practices

Molecular docking of benzoxazole derivatives requires precise handling of electrostatic fields and conformational sampling due to the rigid, planar nature of the bicyclic core and the flexibility of its substituents.

  • Always validate the grid box by re-docking the native ligand (RMSD

    
     Å).
    
  • Analyze beyond the score: A highly negative docking score is meaningless if the ligand does not form the requisite hydrogen bonds with catalytic residues (e.g., Asp191 in VEGFR-2).

  • Follow up with MD: Static docking should be followed by Molecular Dynamics (MD) simulations (e.g., 100 ns in GROMACS) to calculate the MM-PBSA binding free energy and verify the stability of the

    
     stacking interactions over time.
    

References

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances.[Link]

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in A549 Cells. Journal of Clinical Practice and Research. [Link]

  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.[Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules.[Link]

Application

Application Note: Advanced Formulation Strategies for Benzoxazole Sulfonamide Scaffolds

Executive Summary & Therapeutic Context Benzoxazole sulfonamides represent a highly privileged heterocyclic scaffold in modern drug discovery. They exhibit broad-spectrum pharmacological utility, serving as potent HIV pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Benzoxazole sulfonamides represent a highly privileged heterocyclic scaffold in modern drug discovery. They exhibit broad-spectrum pharmacological utility, serving as potent HIV protease inhibitors 12 and highly selective inhibitors of tumor-associated Carbonic Anhydrases (specifically isoforms CA IX and XII) 3. However, translating these promising in vitro profiles into viable clinical candidates is frequently bottlenecked by their suboptimal physicochemical properties.

The rigid, planar benzoxazole core drives high crystal lattice energy, while the sulfonamide moiety facilitates strong intermolecular hydrogen bonding. Consequently, these compounds typically exhibit exceedingly poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV molecules 45. This application note provides an authoritative, mechanistic guide to formulating these challenging scaffolds.

MOA TME Hypoxic Tumor Microenvironment CA Overexpression of CA IX / XII TME->CA Bind Sulfonamide-Zinc Binding CA->Bind Drug Benzoxazole Sulfonamide Drug->Bind Inhibit Inhibition of CO2 Hydration Bind->Inhibit Death Tumor Cell Apoptosis Inhibit->Death

Fig 1. Mechanism of tumor-associated Carbonic Anhydrase inhibition by sulfonamides.

Causality of Formulation Selection

To overcome inherent insolubility, formulation strategies must thermodynamically or kinetically disrupt the API's crystalline state 5. The selection of a specific formulation pathway is dictated by the physicochemical properties of the target molecule:

  • Cyclodextrin Complexation : Ideal for neutral or weakly basic benzoxazoles. The lipophilic benzoxazole core is encapsulated within the hydrophobic cavity of cyclodextrin (e.g., HP-β-CD), masking it from the aqueous environment while the hydrophilic exterior ensures solvation 5.

  • Amorphous Solid Dispersions (ASDs) : Best for APIs with high melting points (

    
    ) and high LogP. By immobilizing the API in a polymer matrix (like HPMCAS), the energy penalty of lattice disruption during dissolution is completely bypassed.
    
  • Nanocrystal Engineering : Utilized when polymer loads must be minimized. Reducing particle size to the nanometer range exponentially increases the surface area-to-volume ratio, driving rapid dissolution according to the Noyes-Whitney equation 6.

FormulationLogic API Benzoxazole Sulfonamide API (Poor Aqueous Solubility) Assess Physicochemical Profiling (pKa, LogP, Tm) API->Assess Ionizable Highly Ionizable? Assess->Ionizable Salt Salt Formation Strategy Ionizable->Salt Yes (pKa < 5 or > 9) Neutral Neutral / Weakly Basic Ionizable->Neutral No LogP LogP Assessment Neutral->LogP CD Cyclodextrin Complexation LogP->CD Moderate LogP, High MW ASD Amorphous Solid Dispersion LogP->ASD High LogP, High Tm

Fig 2. Decision matrix for selecting benzoxazole sulfonamide formulation strategies.

Quantitative Data: Formulation Efficacy

The following table summarizes the comparative performance of various formulation strategies applied to a standard highly lipophilic benzoxazole sulfonamide derivative.

Formulation StrategyAPI Physical StatePrimary Carrier / ExcipientSolubility EnhancementPrimary Advantage
Unformulated API CrystallineNone1x (Baseline)N/A
Nanocrystals Crystalline (Nanosized)Poloxamer 407 / TPGS15x - 30xHigh drug loading, low excipient ratio
Inclusion Complex Molecularly DispersedHP-β-Cyclodextrin40x - 80xExcellent biocompatibility, rapid onset
Solid Dispersion AmorphousHPMCAS / PVP-VA100x - 150xSustains high supersaturation in GI tract

Validated Experimental Protocols

Protocol A: Cyclodextrin Inclusion Complexation (Kneading Method)

Mechanistic Causality: Kneading provides the mechanical shear required to intimately mix the API and cyclodextrin, while a minimal volume of solvent acts as a molecular lubricant. This thermodynamic exchange replaces high-enthalpy water molecules inside the cyclodextrin cavity with the hydrophobic benzoxazole core, lowering the overall free energy of the system [[5]]().

Step-by-Step Workflow:

  • Preparation: Weigh the benzoxazole sulfonamide API and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a 50:50 (v/v) mixture of ethanol and purified water dropwise until a homogeneous, viscous paste is formed.

  • Incorporation: Slowly sift the API powder into the cyclodextrin paste.

  • Mechanical Shear: Knead the mixture continuously for 45–60 minutes. Add trace amounts of the solvent mixture if the paste becomes too dry or brittle.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents.

  • Sizing: Gently mill the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the final powder. If the characteristic melting endotherm of the crystalline API is absent, the complexation is successful. The presence of a residual endotherm indicates incomplete inclusion, requiring an increase in the kneading duration or a higher cyclodextrin molar ratio.

Protocol B: Anti-Solvent Precipitation of Benzoxazole Sulfonamide Nanocrystals

Mechanistic Causality: Rapid injection of the drug dissolved in a water-miscible solvent into an aqueous anti-solvent creates a state of extreme supersaturation. According to classical nucleation theory, this high supersaturation drastically reduces the critical nucleus size, favoring a massive burst of homogeneous nucleation over crystal growth, thereby trapping the particles in the nanometer range [[6]]().

Step-by-Step Workflow:

  • Solvent Phase: Dissolve the benzoxazole sulfonamide API in a suitable water-miscible organic solvent (e.g., DMSO or Acetone) to achieve a concentration just below its saturation point.

  • Anti-Solvent Phase: Prepare an aqueous solution containing a steric stabilizer (e.g., 0.5% w/v Poloxamer 407 or TPGS). Chill this anti-solvent phase to 4°C to further depress API solubility and inhibit crystal growth.

  • Injection: Under high-speed homogenization (e.g., 15,000 RPM) or probe sonication, rapidly inject the solvent phase into the anti-solvent phase using a syringe pump at a constant rate of 1 mL/min.

  • Stabilization: Continue homogenization for an additional 10 minutes to ensure uniform dispersion of the stabilizer onto the newly formed nanocrystal surfaces.

  • Solvent Removal: Remove the organic solvent via rotary evaporation under reduced pressure.

Self-Validation Checkpoint: Analyze the resulting suspension via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 validates a monodisperse, stable system. A PDI > 0.3 indicates Ostwald ripening or agglomeration, necessitating an immediate adjustment in the stabilizer concentration or injection rate.

References

  • Source: ankara.edu.
  • Source: benchchem.
  • Source: unifi.
  • Source: google.
  • Source: benchchem.
  • Broadspectrum 2-(substituted-amino)

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Method

Application Notes &amp; Protocols: A Guide to the Scalable Industrial Synthesis of Zonisamide Intermediates

Foreword: In the landscape of pharmaceutical manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-stage journey where the efficiency, scalability, and robustness of each step are paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: In the landscape of pharmaceutical manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-stage journey where the efficiency, scalability, and robustness of each step are paramount. Zonisamide, a cornerstone in the management of epilepsy, presents a fascinating case study in synthetic chemistry, evolving from early, low-yield methods to highly optimized industrial processes.[1] This document serves as a detailed guide for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to elucidate the underlying chemical principles and process logic that govern the scalable synthesis of its critical intermediates. We will dissect the most prevalent industrial pathway, focusing on the synthesis of 1,2-benzisoxazole-3-acetic acid (BOA) and its subsequent conversion to sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na), culminating in a discussion of advanced one-pot strategies that epitomize modern process optimization.

Strategic Overview of Zonisamide Synthesis

Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide whose unique structure is distinct from many other antiepileptic drugs.[1][2] While several synthetic routes have been explored, the most established and industrially viable pathway begins with the readily available starting material, 4-hydroxycoumarin.[3] This route proceeds through two key, isolable intermediates: 1,2-benzisoxazole-3-acetic acid (BOA) and its sulfonated successor, sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na) .[4][5]

The overall strategy involves the formation of the core benzisoxazole ring system, followed by the installation and modification of the methanesulfonamide side chain. The efficiency of these intermediate steps directly impacts the final yield, purity, and economic viability of Zonisamide production.[1]

G cluster_0 Process Flow: Zonisamide Synthesis A 4-Hydroxycoumarin B Intermediate I: 1,2-Benzisoxazole-3-acetic acid (BOA) A->B Ring Opening & Cyclization C Intermediate II: Sodium 1,2-Benzisoxazole-3-methanesulfonate (BOS-Na) B->C Sulfonation D 1,2-Benzisoxazole-3-methanesulfonyl chloride (BOS-Cl) C->D Chlorination E Zonisamide D->E Amination

Caption: High-level workflow for the industrial synthesis of Zonisamide.

Synthesis of Intermediate I: 1,2-Benzisoxazole-3-acetic acid (BOA)

The synthesis of BOA is the foundational step, creating the core heterocyclic structure of Zonisamide. This transformation is achieved by reacting 4-hydroxy-coumarin with a hydroxylamine source in the presence of a base.[4][6] The mechanism involves a base-mediated ring opening of the coumarin lactone, followed by condensation with hydroxylamine and subsequent intramolecular cyclization to form the stable 1,2-benzisoxazole ring.

Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA)
  • Vessel Preparation: Charge a suitable reactor with an alcoholic solvent, such as methanol or ethanol, and the chosen base (e.g., sodium methoxide or sodium carbonate).[4][7] The use of a base is critical for deprotonating the 4-hydroxy group, facilitating the initial nucleophilic attack.

  • Reactant Addition: Add 4-hydroxycoumarin to the stirred mixture. Subsequently, add hydroxylamine hydrochloride in portions, maintaining the temperature between 25-30°C.

  • Reaction: Heat the reaction mixture to a temperature between room temperature and the boiling point of the solvent (typically 40-60°C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.[6]

  • Work-up & Isolation:

    • Cool the reaction mixture and distill off the solvent under reduced pressure.

    • Add water to the residue to dissolve the product salt and any inorganic by-products.

    • Filter the aqueous solution to remove any insoluble impurities.

    • Transfer the clear filtrate to a clean vessel and cool to 10-15°C.

    • Slowly acidify the aqueous layer with 2N hydrochloric acid until the pH reaches ~2-3. This protonates the carboxylate, causing the BOA to precipitate out of the solution.

    • Filter the resulting solid, wash with cold water to remove residual salts, and dry under vacuum at 60-70°C to yield crystalline BOA.[7]

Data Presentation: Process Parameters for BOA Synthesis
ParameterRecommended ValueRationale & Justification
Starting Material 4-HydroxycoumarinA commercially available and cost-effective precursor for the benzisoxazole core.[3]
Reagent Hydroxylamine HClStandard, stable source of hydroxylamine for the oximation and cyclization reaction.[7]
Base Sodium Carbonate / Sodium MethoxideA variety of bases can be used; sodium methoxide is highly effective but requires anhydrous conditions, while sodium carbonate is a more economical and easier-to-handle alternative for large-scale production.[6][7]
Solvent Methanol / EthanolProvides good solubility for reactants and facilitates heat transfer. The choice depends on the base used and desired reaction temperature.[4]
Reaction Temperature 40 - 60°CAn optimal range that ensures a sufficient reaction rate without promoting significant side reactions or degradation of the product.[6]
Isolation Method Acidic PrecipitationA robust and scalable method for isolating the carboxylic acid product from the aqueous reaction mixture by shifting its solubility profile.[7]

Synthesis of Intermediate II: Sodium 1,2-Benzisoxazole-3-methanesulfonate (BOS-Na)

The conversion of BOA to its sulfonated derivative is a critical step that installs the precursor to the final methanesulfonamide side chain. This is typically achieved via sulfonation using a strong sulfonating agent.

Causality in Reagent Selection:

Direct sulfonation with chlorosulfonic acid can be overly aggressive, leading to undesirable side products such as disulfonated derivatives.[8] To mitigate this and enhance selectivity, the chlorosulfonic acid is often complexed with a Lewis base like 1,4-dioxane.[7][8] This complex moderates the reactivity of the sulfonating agent, allowing for a more controlled reaction at the desired methylene group of BOA.

G cluster_1 Protocol 2: BOA Sulfonation A BOA (Intermediate I) C 1,2-Benzisoxazole-3-methanesulfonic acid A->C Sulfonation in Dichloroethane B Chlorosulfonic Acid: Dioxane Complex B->C Sulfonation in Dichloroethane E BOS-Na (Intermediate II) C->E Neutralization & Salt Formation D Sodium Hydroxide D->E Neutralization & Salt Formation

Caption: Workflow for the controlled sulfonation of BOA to BOS-Na.

Protocol 2: Synthesis of Sodium 1,2-Benzisoxazole-3-methanesulfonate (BOS-Na)
  • Reagent Preparation: In a separate, dry vessel, prepare the chlorosulfonic acid:dioxane complex by slowly adding 1,4-dioxane to chlorosulfonic acid at a low temperature (0-5°C), ensuring adequate cooling and venting.

  • Reaction Setup: Charge a reactor with a halogenated hydrocarbon solvent such as dichloroethane, followed by the 1,2-benzisoxazole-3-acetic acid (BOA).[7]

  • Sulfonation: Slowly add the pre-formed chlorosulfonic acid:dioxane complex to the BOA slurry while maintaining the temperature below 30°C. After the addition is complete, heat the mixture to reflux (approx. 75-85°C) for 5-8 hours.[7]

  • Quenching and Neutralization: Cool the reaction mixture. In a separate vessel containing a stirred 25% aqueous sodium hydroxide solution, slowly quench the reaction mixture. The base neutralizes the excess sulfonating agent and converts the sulfonic acid intermediate to its sodium salt (BOS-Na).

  • Isolation: The product, BOS-Na, can be isolated by adding a solvent in which it is insoluble, such as acetone, causing it to precipitate.[7] The solid is then filtered, washed with the precipitation solvent, and dried under vacuum. In some processes, this intermediate is found to co-precipitate with sodium chloride.[7]

Data Presentation: Process Parameters for BOS-Na Synthesis
ParameterRecommended ValueRationale & Justification
Starting Material 1,2-Benzisoxazole-3-acetic acid (BOA)The direct precursor with the activated methylene group for sulfonation.
Sulfonating Agent Chlorosulfonic acid:dioxane complexThe dioxane moderates the reactivity of chlorosulfonic acid, preventing over-reaction and improving the yield of the desired monosulfonated product.[7][8]
Solvent DichloroethaneAn inert solvent that is stable to the harsh reaction conditions and provides a suitable temperature range for reflux.[7]
Reaction Temperature 75 - 85°C (Reflux)Ensures sufficient energy to overcome the activation barrier for the sulfonation reaction.[7]
Work-up Quenching in NaOH (aq.)Safely neutralizes the highly corrosive and reactive chlorosulfonic acid and converts the product to its more stable and easily isolable sodium salt form.[7]
Isolation Method Anti-solvent PrecipitationA common and effective industrial method for crystallizing a soluble salt from a solution by introducing a solvent in which it is insoluble.

Advanced Application: "One-Pot" Industrial Synthesis

For large-scale manufacturing, minimizing unit operations (e.g., isolations, purifications, solvent swaps) is crucial for improving efficiency and reducing costs. A "one-pot" process, which proceeds from a starting material to a later-stage intermediate or final product without isolating the intermediary compounds, represents a significant process optimization.[9][10]

In the context of Zonisamide, an efficient one-pot process has been developed to convert BOA directly to Zonisamide without the need to isolate BOS-Na or the subsequent sulfonyl chloride.[9][10]

Protocol 3: One-Pot Conversion of BOA to Zonisamide
  • Sulfonation: Perform the sulfonation of BOA as described in Protocol 2 (steps 2 & 3) using 1,2-dichloroethane as the solvent.[9]

  • In-situ Salt Formation: After cooling, add a 25% aqueous sodium hydroxide solution directly to the reaction mixture to adjust the pH to >11. This forms BOS-Na in the biphasic mixture. Remove the water via azeotropic distillation.[10]

  • Chlorination: To the resulting mixture of BOS-Na in 1,2-dichloroethane, add a chlorinating agent such as phosphoryl chloride (POCl₃), along with a catalyst like triethylamine. Heat the mixture at 77-83°C for several hours to form the 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl) intermediate in situ.[9][10]

  • Amination: Cool the reaction mixture. Bubble anhydrous ammonia gas through the solution while maintaining the temperature between 30-60°C. The ammonia reacts with the in-situ generated sulfonyl chloride to form Zonisamide.[9][10]

  • Isolation: Concentrate the reaction mixture, add water to precipitate the crude Zonisamide, and stir. The high-purity Zonisamide crystals can then be collected by filtration, washed, and dried.[9]

This streamlined process significantly reduces handling, solvent usage, and production time, making it a highly attractive and economically superior method for industrial-scale synthesis.[9]

References

  • Improving Zonisamide Manufacturing: Insights into Stereochemistry and Mechanisms for Continuous Optimization. IRIS UPO. [Link]

  • [Research and development of zonisamide, a new type of antiepileptic drug]. PubMed. [Link]

  • One-pot process for producing 1,2-benzisoxazole-3-methanesulfonamide.
  • Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
  • Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
  • On 1,2-benzisoxazole-3-acetic acid. Academia.edu. [Link]

  • Process for the preparation of zonisamide.
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  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. NISCAIR Online Periodicals Repository. [Link]

  • Sodium 4-hydroxybenzenesulfonate CAS 825-90-1. Unilong Industry. [Link]

  • Synthesis of zonisamide carried out in the present work. ResearchGate. [Link]

  • ZONISAMIDE IN TREATMENT OF EPILEPSY. Slideshare. [Link]

  • Previous synthetic approaches to zonisamide. ResearchGate. [Link]

  • A process for the manufacture of zonisamide.
  • Process for the preparation of zonisamide and the intermediates thereof.
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  • Zonisamide: A review of the clinical and experimental evidence for its use in Parkinson's disease. PMC. [Link]

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  • Novel sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms.
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  • Improved process for the preparation of intermediates useful for the preparation of zonisamide.
  • Novel crystalline forms of sodium 1,2-benzisoxazole-3-methanesulfonate, processes of preparing same and use thereof in the synthesis of zonisamide.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. [Link]

  • 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. odm-oem.com. [Link]

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  • Cocrystals of zonisamide: Physicochemical characterization and sustained release solid forms. ResearchGate. [Link]

  • Zonisamide USP Related Compound A. Alentris Research. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 2-Amino-1,3-benzoxazole-5-sulfonamide Synthesis &amp; Impurity Clearance

Target Audience: Researchers, medicinal chemists, and drug development professionals. 2-Amino-1,3-benzoxazole-5-sulfonamide is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

2-Amino-1,3-benzoxazole-5-sulfonamide is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of carbonic anhydrase (CA) inhibitors and somatostatin receptor antagonists . However, the synthesis of this molecule from its primary precursor, 3-amino-4-hydroxybenzenesulfonamide, is notoriously susceptible to side reactions.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to clear the three most common impurities encountered during its synthesis: unreacted starting material, acyclic urea degradants, and oxidative disulfides.

Part 1: Mechanistic Pathways of Impurity Formation

To effectively clear impurities, we must first establish the causality of their formation. The primary synthetic route relies on the electrophilic cyanation of 3-amino-4-hydroxybenzenesulfonamide, followed by intramolecular cyclization. Deviations in reagent stability or atmospheric moisture directly dictate the impurity profile.

ImpurityPathway SM 3-Amino-4-hydroxy- benzenesulfonamide Cyanamide Cyanamide Intermediate SM->Cyanamide NCTS, BF3·Et2O (Anhydrous) Unreacted Unreacted SM Impurity SM->Unreacted Incomplete Activation Product 2-Amino-1,3-benzoxazole- 5-sulfonamide Cyanamide->Product Intramolecular Cyclization Urea Urea Impurity (+18 Da) Cyanamide->Urea +H2O (Hydration)

Mechanistic pathways of 2-Amino-1,3-benzoxazole-5-sulfonamide synthesis and impurity formation.

Part 2: Frequently Asked Questions & Troubleshooting Workflows

FAQ 1: Why am I seeing high levels of unreacted starting material in my crude mixture, and how do I clear it?

The Issue: LC-MS analysis of the crude mixture shows a dominant peak at m/z 189 [M+H]⁺, corresponding to unreacted 3-amino-4-hydroxybenzenesulfonamide. The Causality: Traditional cyclization protocols rely on cyanogen bromide (BrCN) as the electrophilic cyanating agent. BrCN is highly volatile and prone to rapid degradation, often depleting before the weakly nucleophilic aniline group of the starting material can fully react. The Solution: Transition to a non-hazardous, highly stable electrophilic cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) activated by a Lewis acid . The Lewis acid (BF₃·Et₂O) coordinates to the cyano group of NCTS, significantly lowering its LUMO energy. This increases its electrophilicity and drives the nucleophilic attack of the amino group to absolute completion.

Protocol: NCTS-Mediated Electrophilic Cyanation (Self-Validating Workflow)
  • Preparation: In a flame-dried, argon-purged flask, dissolve 3-amino-4-hydroxybenzenesulfonamide (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).

  • Activation: Add NCTS (1.5 equiv) in a single portion, followed by the dropwise addition of BF₃·Et₂O (2.0 equiv) via syringe.

  • Cyclization: Heat the reaction mixture to reflux (101 °C) and stir for 25–30 hours.

  • In-Process Control (Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete only when the extracted ion chromatogram (EIC) for m/z 189 [M+H]⁺ is completely flat, indicating 100% consumption of the starting material.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (until pH 8 is reached), and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

FAQ 2: My LC-MS shows a mass +18 Da higher than the product. What is this impurity and how do I remove it?

The Issue: A persistent impurity co-elutes with the product, showing a mass of m/z 232 [M+H]⁺ (Product is m/z 214 [M+H]⁺). The Causality: This +18 Da mass shift corresponds to an acyclic urea degradant. During the reaction, a transient cyanamide intermediate is formed. If adventitious water is present in the solvent or atmosphere, water acts as a competing nucleophile. It attacks the highly electrophilic cyanamide carbon faster than the intramolecular hydroxyl group can, hydrating the cyanamide into a dead-end urea intermediate that cannot cyclize. The Solution: The formation of this impurity is entirely preventable through rigorous exclusion of moisture. Ensure 1,4-dioxane is freshly distilled over sodium/benzophenone or stored over activated 4Å molecular sieves. Maintain a positive pressure of argon throughout the 30-hour reflux period.

FAQ 3: How do I suppress disulfide dimerization if I am using the Smiles Rearrangement route?

The Issue: When synthesizing 2-amino-1,3-benzoxazole derivatives via the alternative Smiles rearrangement (starting from 5-sulfamoylbenzoxazole-2-thiol), a massive disulfide impurity peak dominates the chromatogram, severely reducing the yield. The Causality: Benzoxazole-2-thiols are highly susceptible to oxidative dimerization. In the presence of excess inorganic bases (e.g., K₂CO₃) and trace atmospheric oxygen, thiolate anions are oxidized into thiyl radicals, which rapidly recombine to form a stable, unreactive disulfide bridge before the amine addition can occur . The Solution: Replace inorganic bases with a precise stoichiometric ratio of triethylamine (Et₃N). Et₃N acts as a dual-purpose reagent: it provides the necessary basicity for the rearrangement while simultaneously functioning as a radical scavenger, donating an electron to quench thiyl radicals and completely shutting down the oxidative dimerization pathway.

SmilesWorkflow Thiol 5-Sulfamoylbenzoxazole-2-thiol Amine Amine Addition (2 equiv) Thiol->Amine Base Base Addition (Et3N vs K2CO3) Amine->Base Product Target Product Base->Product 1 equiv Et3N (Radical Scavenger) Disulfide Disulfide Impurity (Oxidative Dimer) Base->Disulfide Excess K2CO3 (Oxidation)

Smiles rearrangement workflow highlighting the divergence into product or disulfide impurity.

Quantitative Data: Base Optimization for Disulfide Clearance

To demonstrate the causality of base selection on impurity generation, the following table summarizes the optimization metrics for the Smiles rearrangement route:

Amine (equiv)Base TypeBase (equiv)Temperature (°C)Product Yield (%)Disulfide Impurity (%)
4.0K₂CO₃3.07045%52%
2.0K₂CO₃3.012012%85%
2.0 Et₃N 1.0 120 88% < 5%

(Data adapted from optimization studies on benzoxazole-2-thiol amination )

Protocol: Smiles Rearrangement with Radical Scavenging
  • Preparation: Dissolve 5-sulfamoylbenzoxazole-2-thiol (1.0 equiv) in anhydrous DMF under a strict argon atmosphere.

  • Reagent Addition: Add the desired amine (2.0 equiv) to the solution. Immediately follow with exactly 1.0 equiv of triethylamine (Et₃N). Critical Step: Do not exceed 1.0 equiv of Et₃N, as excess base will re-trigger the oxidation cascade.

  • Heating: Seal the vessel and heat the mixture to 120 °C for 4–6 hours.

  • Isolation: Cool the mixture to room temperature. Induce precipitation by adding ice-cold ultra-pure water dropwise. Filter the resulting solid and recrystallize from hot ethanol to clear any residual trace (<5%) disulfide impurity.

Part 3: References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., Baranauskiene, L., Manakova, E., Gražulis, S., Zubrienė, A., Matulis, D., Mickevičius, V., & Petrikaitė, V. (2025). "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences, 26(13), 6466.[Link]

  • Šlachtová, V., Chasák, J., & Brulíková, L. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 4(21), 19314-19323.[Link]

Optimization

Technical Support Center: Controlling Thermal Degradation of Benzoxazole Sulfonamides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole sulfonamides. This guide is designed to provide in-depth, practical solutions to challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole sulfonamides. This guide is designed to provide in-depth, practical solutions to challenges related to the thermal degradation of these compounds. By understanding the underlying mechanisms and implementing the strategies outlined below, you can ensure the integrity and stability of your experimental results.

I. Understanding the Challenge: The Thermal Instability of Benzoxazole Sulfonamides

Benzoxazole sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. However, their inherent chemical structure can render them susceptible to degradation under thermal stress. This instability can compromise the accuracy of experimental data, reduce the shelf-life of drug products, and lead to the formation of potentially toxic byproducts.[1]

This guide provides a structured approach to identifying, mitigating, and controlling the thermal degradation of benzoxazole sulfonamides in your research.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the handling and analysis of benzoxazole sulfonamides.

FAQ 1: I'm observing a loss of my parent compound and the appearance of unknown peaks in my HPLC analysis after heating my sample. What's happening?

Answer: This is a classic sign of thermal degradation. The benzoxazole and sulfonamide moieties, while contributing to the pharmacological activity, can also be reactive at elevated temperatures. The loss of the parent compound is due to its breakdown, and the new peaks represent the degradation products.

Underlying Mechanisms:

While specific pathways depend on the exact molecular structure, general thermal degradation mechanisms for related structures include:

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage, particularly in the presence of moisture and at non-neutral pH.

  • Oxidation: The presence of oxygen, especially at high temperatures, can lead to oxidative degradation of the molecule.

  • Ring Opening/Cleavage: The benzoxazole ring itself can undergo cleavage under significant thermal stress. Studies on polybenzoxazoles have shown the loss of carbon monoxide and carbon dioxide at very high temperatures (up to 660°C), suggesting ring fragmentation.[2] For sulfonamides like sulfamethoxazole, thermal degradation can involve the breakage of the aniline-sulfone bond and rearrangement reactions.[3]

  • Isomerization: In some cases, thermal stress can induce isomerization, leading to a different compound with the same molecular weight but a different retention time in your chromatogram.[4]

Troubleshooting Workflow:

start Observation: Loss of Parent Compound & Appearance of Unknown Peaks step1 Hypothesis: Thermal Degradation start->step1 step2 Action 1: Conduct Forced Degradation Study step1->step2 Confirm step3 Action 2: Analyze Degradation Products (LC-MS/MS) step2->step3 Identify step4 Action 3: Implement Stabilization Strategies step3->step4 Mitigate end_node Outcome: Controlled Degradation & Stable Compound step4->end_node

Caption: Troubleshooting workflow for thermal degradation.

FAQ 2: What are the key environmental factors that accelerate the thermal degradation of benzoxazole sulfonamides?

Answer: Several environmental factors can significantly influence the rate and extent of thermal degradation. Understanding and controlling these is crucial for maintaining the stability of your compounds.[5]

Factor Impact on Degradation Mitigation Strategies
Temperature The primary driver. Higher temperatures accelerate reaction rates, including hydrolysis and oxidation.Store samples at recommended low temperatures. Use jacketed vessels for temperature control during experiments.[6]
pH Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond. Many drugs are most stable in a pH range of 4 to 8.[5]Use buffers to maintain a neutral pH.[7][8]
Moisture/Humidity Water is a key reactant in hydrolysis. High humidity can introduce sufficient moisture to initiate degradation, especially in solid samples.[9]Store solids in desiccators. Use lyophilization (freeze-drying) to remove water from heat-sensitive products.[7][10]
Light (Photodegradation) UV and visible light can provide the energy to initiate degradation reactions.Store samples in amber vials or protect them from light.[11]
Oxygen (Oxidation) Oxygen can participate in oxidative degradation pathways.Package sensitive materials under an inert atmosphere (e.g., nitrogen).[7]
Metal Ions Trace metal ions can act as catalysts for oxidative degradation.Use chelating agents like EDTA to sequester metal ions.[7]
FAQ 3: How can I proactively prevent or minimize thermal degradation during my experiments?

Answer: A proactive approach to stability is always best. Here are several formulation and experimental strategies you can employ:

  • Formulation Optimization:

    • pH Control: Utilize appropriate buffer systems (e.g., phosphate, citrate) to maintain a pH where the compound is most stable.[7][8]

    • Excipient Selection: Choose excipients that are compatible with your benzoxazole sulfonamide. Some excipients can either promote degradation or enhance stability.[8][12]

    • Antioxidants: If oxidation is a suspected degradation pathway, consider adding antioxidants to your formulation.[12]

    • Chelating Agents: Incorporate chelating agents like EDTA to bind metal ions that can catalyze degradation.[7]

  • Process Controls:

    • Temperature Management: For reactions or processing steps that require heat, use the lowest effective temperature for the shortest possible duration. Employ controlled heating and cooling systems.

    • Inert Atmosphere: When working with solutions, sparging with an inert gas like nitrogen or argon can displace dissolved oxygen and minimize oxidation.[7]

    • Lyophilization (Freeze-Drying): For long-term storage of heat-sensitive compounds, lyophilization is an excellent strategy to remove water and enhance stability.[6][10]

  • Packaging and Storage:

    • Light Protection: Always store your compounds in light-resistant containers (e.g., amber glass).[11]

    • Moisture Control: Use packaging with low moisture vapor transmission rates and consider including desiccants.[7]

    • Proper Storage Conditions: Adhere to recommended storage temperatures (e.g., refrigerated or frozen).

FAQ 4: I need to identify the degradation products. What analytical techniques are most suitable?

Answer: A combination of chromatographic and spectrometric techniques is generally required for the separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique for separating the parent compound from its degradation products and quantifying the extent of degradation.[11][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying unknown degradation products.[11][14] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, 1D and 2D NMR experiments are invaluable.[4]

Analytical Workflow for Degradation Product Identification:

start Degraded Sample step1 HPLC-UV Analysis (Separation & Quantification) start->step1 step2 LC-MS/MS Analysis (Molecular Weight & Fragmentation) step1->step2 step3 NMR Spectroscopy (Structural Elucidation of Isolated Products) step2->step3 end_node Identified Degradation Products step3->end_node

Caption: Analytical workflow for identifying degradation products.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for Benzoxazole Sulfonamides

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16]

Objective: To intentionally degrade the benzoxazole sulfonamide under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • Benzoxazole sulfonamide drug substance

  • 0.1 N HCl (for acid hydrolysis)

  • 0.1 N NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers and solvents for your compound

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your benzoxazole sulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[17]

  • Stress Conditions: (Perform each in parallel with a control sample protected from the stressor)

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., a few hours to 7 days).[18]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at a controlled temperature (e.g., 70°C) for a defined period.[18]

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.[18]

    • Thermal Degradation (Dry Heat): Store the solid drug substance at an elevated temperature (e.g., 70°C) for a defined period (e.g., up to 3 weeks).[18]

    • Thermal Degradation (Wet Heat): Store the solid drug substance at elevated temperature and humidity (e.g., 70°C / 75% RH) for a defined period.[18]

    • Photodegradation: Expose the drug substance (solid and in solution) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[15]

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a developed and validated stability-indicating HPLC-UV method.

    • Analyze samples showing significant degradation by LC-MS/MS to identify the mass of the degradation products.

Data Interpretation:

  • Calculate the percentage of degradation for the parent compound under each stress condition.

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Use the LC-MS/MS data to propose structures for the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent benzoxazole sulfonamide from all its potential degradation products and impurities.

General Parameters:

  • Column: A C18 reversed-phase column is a good starting point.[11][14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., acetonitrile or methanol) is often effective.[11]

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Injection Volume: 10-20 µL.

Method Development Steps:

  • Initial Screening: Begin with a broad gradient (e.g., 5% to 95% organic phase over 20-30 minutes) to elute all components.

  • Method Optimization: Adjust the gradient slope, mobile phase composition (including pH of the aqueous phase), and temperature to achieve adequate resolution between the parent peak and all degradation peaks.

  • Method Validation (as per ICH Q2(R1) guidelines): Once a suitable separation is achieved, the method must be validated for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.[1]

IV. Conclusion

Controlling the thermal degradation of benzoxazole sulfonamides is a critical aspect of research and development in the pharmaceutical sciences. By understanding the key factors that influence stability, implementing proactive control strategies, and utilizing appropriate analytical techniques, researchers can ensure the quality and integrity of their work. This guide provides a foundational framework for troubleshooting and managing these challenges effectively.

V. References

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (n.d.). Letters in High Energy Physics. [Link]

  • Forced Degradation Studies. (n.d.). Tepnel Pharma Services Limited. [Link]

  • Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. (2024, September 27). Pharmaceutical Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). FSIS.USDA.gov. [Link]

  • Unlocking Stability: The Crucial Role of Thermal Analysis in Lyophilization Temperature Optimization. (2024, May 27). TA Instruments. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020, August 3). Journal of Food Science and Technology. [Link]

  • Managing Temperature-Sensitive Drug Products in Fill Finish Operations. (n.d.). Sharp Services. [Link]

  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. (2023, May 24). Journal of Pharmaceutical and Drug Delivery Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). PMC. [Link]

  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. (2004, July 10). Analytical Chemistry. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Stability of sulphonamide drugs in meat during storage. (1998, April). PubMed. [Link]

  • The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. (n.d.). ResearchGate. [Link]

  • The influence of chemical structure of sulfonamides on the course of their thermal decomposition. (2003, November 1). R Discovery. [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). ResearchGate. [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically. [Link]

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. (n.d.). ResearchGate. [Link]

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022, September 22). MDPI. [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (2016). Der Pharma Chemica. [Link]

Sources

Troubleshooting

Minimizing side reactions during chlorosulfonation of benzoxazoles

A Guide to Minimizing Side Reactions and Optimizing Synthesis This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the chlorosulfonation of benzoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Optimizing Synthesis

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the chlorosulfonation of benzoxazoles. As a Senior Application Scientist, this guide is structured to offer not just procedural instructions, but a deeper understanding of the reaction mechanisms and the rationale behind protocol choices to empower you to troubleshoot and optimize your experiments effectively.

Introduction to Benzoxazole Chlorosulfonation

Benzoxazole sulfonyl chlorides are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The introduction of the sulfonyl chloride moiety onto the benzoxazole scaffold opens up avenues for derivatization, particularly for the synthesis of sulfonamides. The reaction is typically achieved via electrophilic aromatic substitution using chlorosulfonic acid. However, the high reactivity of both the reagent and the benzoxazole ring system can lead to a variety of side reactions, complicating purification and reducing yields. This guide will address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of chlorosulfonation on the benzoxazole ring?

A1: The chlorosulfonation of benzoxazoles proceeds via an electrophilic aromatic substitution (SE2) mechanism.[1] The benzoxazole ring is an electron-rich heterocyclic system, making it susceptible to attack by strong electrophiles.[2] In this reaction, the electrophile is the sulfur trioxide-like species, SO2Cl+, which is generated from the auto-protolysis of chlorosulfonic acid.[3] The reaction begins with the attack of the π-electrons of the benzoxazole ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent loss of a proton restores aromaticity and yields the benzoxazole sulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

Q2: Where does the chlorosulfonation typically occur on the benzoxazole ring?

A2: The position of substitution on the benzoxazole ring is directed by the electron-donating nature of the oxygen and nitrogen atoms. Electrophilic substitution is generally favored at the 6-position of the benzoxazole ring. The electron density is highest at this position, making it the most nucleophilic site for electrophilic attack. The exact regioselectivity can, however, be influenced by existing substituents on the benzoxazole ring and the reaction conditions.

Q3: What are the most common side reactions I should be aware of?

A3: Several side reactions can occur during the chlorosulfonation of benzoxazoles, leading to a complex reaction mixture. The most prevalent are:

  • Polysulfonation: The introduction of a second sulfonyl chloride group onto the ring to form a di-sulfonated byproduct is a common issue, especially with prolonged reaction times or high temperatures.[4]

  • Sulphone Formation: The newly formed sulfonyl chloride can act as an electrophile and react with another benzoxazole molecule to form a diaryl sulphone. This is more likely to occur at lower temperatures.[1][5]

  • Chlorination: Under forcing conditions, such as high temperatures, chlorosulfonic acid can act as a chlorinating agent, leading to the formation of chlorinated benzoxazole byproducts.[1]

  • Hydrolysis: Benzoxazole sulfonyl chlorides are highly reactive and susceptible to hydrolysis upon contact with water, forming the corresponding sulfonic acid. This is a major concern during aqueous work-up.[6]

Q4: How does temperature affect the outcome of the reaction?

A4: Temperature is a critical parameter. Generally, lower temperatures (0-25 °C) are preferred to minimize side reactions like polysulfonation and chlorination. However, the reaction rate will be slower. Increasing the temperature can accelerate the reaction but also significantly increases the risk of byproduct formation. It is crucial to find the optimal balance for your specific substrate.

Q5: What is the role of the solvent in this reaction?

A5: While chlorosulfonic acid can be used as both the reagent and the solvent, using an inert co-solvent is often advantageous. Diluting chlorosulfonic acid with a solvent that does not react with it, such as a chlorinated hydrocarbon (e.g., dichloromethane, chloroform), can help to control the reaction rate and improve selectivity, leading to higher yields of the desired monosulfonated product.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Yield of Desired Product 1. Incomplete reaction. 2. Decomposition of the product during work-up. 3. Incorrect stoichiometry.1. Monitor the reaction progress: Use TLC or HPLC to track the consumption of the starting material. If the reaction is stalled, a slight increase in temperature or reaction time may be necessary. 2. Minimize contact with water: The sulfonyl chloride product is moisture-sensitive. Ensure all glassware is dry and perform the work-up quickly with cold water or brine to minimize hydrolysis. Anhydrous work-up conditions should be considered if the product is extremely sensitive. 3. Optimize reagent ratio: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion. Conversely, a large excess can promote di-sulfonation. A molar ratio of 3-5 equivalents of chlorosulfonic acid to the benzoxazole substrate is a good starting point.
Multiple Spots on TLC/HPLC (Difficult Purification) 1. Polysulfonation. 2. Sulphone formation. 3. Chlorination of the benzoxazole ring.1. Control reaction time and temperature: Shorter reaction times and lower temperatures will disfavor the formation of di-sulfonated products.[4] 2. Use a slight excess of chlorosulfonic acid: This ensures that the intermediate sulfonic acid is rapidly converted to the sulfonyl chloride, reducing its availability to react and form a sulphone. 3. Avoid high temperatures: Chlorination is more prevalent at elevated temperatures. Maintain a controlled, low temperature throughout the reaction.[1]
Product Decomposes During Column Chromatography The sulfonyl chloride is reacting with the silica gel (an acidic stationary phase).Use a less reactive purification method: Consider recrystallization from a suitable solvent system. If chromatography is necessary, try using a less acidic stationary phase like deactivated silica gel or alumina. Running the column quickly can also minimize on-column decomposition.
Formation of a Water-Soluble Product Instead of the Expected Sulfonyl Chloride Extensive hydrolysis of the sulfonyl chloride to the sulfonic acid during work-up.Modify the work-up procedure: Quench the reaction mixture by pouring it onto crushed ice and immediately extracting the product into a non-polar organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with cold brine to remove residual acid. Avoid using aqueous base during the initial work-up, as this will promote hydrolysis and dissolve the sulfonic acid.

Experimental Protocols

Protocol 1: General Procedure for the Chlorosulfonation of a Substituted Benzoxazole

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Substituted Benzoxazole (1.0 eq)

  • Chlorosulfonic acid (4.0 eq)

  • Dichloromethane (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution (cold)

  • Brine (cold)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted benzoxazole (1.0 eq) in dichloromethane (if used). Cool the flask to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (4.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, the temperature can be allowed to slowly rise to room temperature.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and finally with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoxazole sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Visualizations

Reaction Mechanism and Side Reactions

Chlorosulfonation_of_Benzoxazole Benzoxazole Benzoxazole SigmaComplex Sigma Complex (Resonance Stabilized) Benzoxazole->SigmaComplex + SO₂Cl⁺ Chlorinated Chlorinated Byproduct Benzoxazole->Chlorinated + Cl⁺ (High Temp) Electrophile SO₂Cl⁺ SulfonicAcid Benzoxazole Sulfonic Acid SigmaComplex->SulfonicAcid - H⁺ Product Benzoxazole Sulfonyl Chloride SulfonicAcid->Product + ClSO₃H - H₂SO₄ DiSulfonated Di-sulfonated Byproduct Product->DiSulfonated + SO₂Cl⁺ (Excess Reagent/ High Temp) Sulphone Sulphone Byproduct Product->Sulphone + Benzoxazole (Low Temp) Hydrolyzed Hydrolyzed Product (Sulfonic Acid) Product->Hydrolyzed + H₂O (Work-up) Troubleshooting_Workflow Start Low Yield or Impure Product CheckTemp Review Reaction Temperature Start->CheckTemp CheckTime Review Reaction Time CheckTemp->CheckTime Optimal Temp LowerTemp Lower Temperature (0-5 °C) CheckTemp->LowerTemp High Temp CheckStoich Check Reagent Stoichiometry CheckTime->CheckStoich Optimal Time ShortenTime Reduce Reaction Time CheckTime->ShortenTime Too Long CheckWorkup Evaluate Work-up Procedure CheckStoich->CheckWorkup Optimal AdjustStoich Optimize ClSO₃H (3-5 eq) CheckStoich->AdjustStoich Non-optimal AnhydrousWorkup Use Anhydrous Work-up CheckWorkup->AnhydrousWorkup Hydrolysis Suspected Success Improved Yield/ Purity LowerTemp->Success ShortenTime->Success AdjustStoich->Success AnhydrousWorkup->Success

Caption: A decision tree for troubleshooting common issues.

References

  • R. J. Cremlyn, "Chlorosulfonic Acid: A Versatile Reagent," The Royal Society of Chemistry, 2002. [URL not available]
  • Scribd, "Sulfonation and Chlorosulfonation Mechanisms." [Link]

  • GlobalSpec, "Chapter 6: Reactions of Chlorosulfonic Acid with Heterocyclic Compounds." [Link]

  • ResearchGate, "(PDF) Chlorination and sulfonation - surprisingly sustainable." [Link]

  • Google Patents, "US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid."
  • Journal of the Chemical Society, Perkin Transactions 2, "Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles." [Link]

  • Reddit, "So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? : r/OrganicChemistry." [Link]

  • PMC, "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions." [Link]

  • ResearchGate, "(PDF) Chlorosulfonation of N-Arylmaleimides." [Link]

  • Ukrainian Chemistry Journal, "Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides." [Link]

  • Journal of the Chemical Society B: Physical Organic, "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution." [Link]

  • OSTI.GOV, "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article)." [Link]

  • MDPI, "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives." [Link]

  • PMC, "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in Sulfonamide Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving amphoteric compounds like sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving amphoteric compounds like sulfonamides. Because sulfonamides require highly specific mobile phase conditions to prevent peak tailing and ensure retention, they are particularly susceptible to baseline instability.

Baseline noise is not merely a cosmetic issue; it directly dictates your assay's sensitivity. High noise artificially inflates the threshold required to distinguish a true analyte signal from background interference, directly compromising your Limit of Detection (LOD) and Limit of Quantification (LOQ)[1],[2]. This guide provides a mechanistic approach to diagnosing and eliminating baseline noise, ensuring your chromatographic system operates at peak thermodynamic and optical efficiency.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting your method, you must identify whether the noise is originating from the optical/electrical system or the hydrodynamic (flow) system. Follow this self-validating workflow to isolate the root cause.

BaselineTroubleshooting Start Observe Baseline Noise in HPLC Chromatogram Test1 Zero-Flow Test: Turn Off Pump Start->Test1 NoisePersists Noise Persists (Detector/Electrical) Test1->NoisePersists Yes NoiseStops Noise Stops (Flow/Solvent/Column) Test1->NoiseStops No DetIssues Check UV Lamp Age & Flow Cell Contamination NoisePersists->DetIssues FlowIssues Check Pump Pulsation, Mixing & Degassing NoiseStops->FlowIssues Action1 Replace Lamp or Flush Flow Cell DetIssues->Action1 Action2 Purge Pump, Sonicate Solvents & Check Check-Valves FlowIssues->Action2

Logical workflow for diagnosing and resolving HPLC baseline noise.

Expert Troubleshooting FAQs

Q1: My baseline exhibits high-frequency "fuzz" or sharp spikes during the isocratic analysis of sulfamethoxazole. What is the physical cause? Answer: High-frequency noise (rapid, continuous fluctuations) is typically electronic or optical, rather than chromatographic.

  • Causality: A failing UV/DAD lamp produces lower light intensity. To compensate, the detector's photomultiplier tube amplifies the signal, which simultaneously amplifies electronic background noise[3]. Alternatively, micro-bubbles trapped in the flow cell refract light erratically, causing sharp spikes.

  • Actionable Insight: Because sulfonamides are often detected at low UV wavelengths (e.g., 245–271 nm)[2], the Deuterium (D2) lamp energy is critical. If lamp hours exceed 2,000, replace it. If bubbles are suspected, apply a slight backpressure to the detector waste line to force the bubbles into solution.

Q2: I observe a severe baseline drift (low-frequency wander) during gradient elution of a sulfonamide mixture. How does mobile phase chemistry drive this? Answer: Sulfonamides are amphoteric molecules (containing both basic amine and acidic sulfonamide groups). To suppress silanol ionization on the column and keep the analytes protonated, acidic modifiers like 0.1% formic acid (pH ~2.5–3.0) are mandatory[3],[4].

  • Causality: When running a gradient (e.g., Water to Methanol, both containing 0.1% formic acid), the background UV absorbance of the mobile phase changes dynamically as the organic fraction increases. If the solvents are poorly mixed or inadequately degassed, the refractive index fluctuates, manifesting as a wandering baseline.

  • Actionable Insight: Ensure you are using high-purity HPLC-grade solvents[3]. Balance the UV absorbance by ensuring the exact same concentration of your acidic modifier is present in both Channel A (Aqueous) and Channel B (Organic).

Q3: How exactly does baseline noise impact my Limit of Detection (LOD) and Limit of Quantification (LOQ) for sulfonamide residues? Answer: LOD and LOQ are mathematically tethered to your baseline stability.

  • Causality: The LOD is universally defined as the analyte concentration that produces a signal equal to 3 times the peak-to-peak baseline noise observed in a control extract[1],[2],[5]. The LOQ requires a signal-to-noise (S/N) ratio of at least 10:1[2]. If pump pulsation or dirty extracts increase your baseline noise, the denominator in the S/N equation grows, drastically raising the minimum concentration you can reliably detect.

Quantitative Impact of Noise on Assay Performance

The following table summarizes how different noise profiles quantitatively degrade the analytical parameters of a standard sulfonamide assay.

ParameterOptimal ConditionHigh Noise ConditionMechanistic Impact
Baseline Ripple (Peak-to-Peak) < 0.05 mAU> 0.5 mAUDecreases S/N ratio, masking low-concentration analyte peaks.
Limit of Detection (LOD) ~0.04 µg/mL (S/N = 3)> 0.4 µg/mLHigh noise artificially inflates the threshold required to distinguish signal from background[5].
Limit of Quantification (LOQ) ~0.13 µg/mL (S/N = 10)> 1.3 µg/mLPrevents accurate integration of peak areas at the lower end of the calibration curve[2].
Retention Time (RT) Precision RSD < 0.5%RSD > 2.0%Pump pulsation causing noise also causes flow rate variability, shifting RTs unpredictably.

Step-by-Step Experimental Methodologies

Protocol 1: System Noise Isolation (The "Zero-Flow" Test)

This self-validating protocol isolates whether noise is hydrodynamic or optical.

  • Establish Baseline: Run your standard sulfonamide method (e.g., 1.0 mL/min, 265 nm) for 15 minutes. Measure the peak-to-peak noise in mAU.

  • Halt Flow: Turn off the HPLC pump (0 mL/min) but leave the UV/DAD detector on. Monitor the baseline for 10 minutes.

    • Self-Validation Checkpoint: If the noise amplitude remains identical, the issue is strictly optical/electrical (e.g., aging D2 lamp or electrical grounding issue). If the baseline flatlines, the noise is hydrodynamic.

  • Bypass Column: If the noise is hydrodynamic, remove the C18 column and replace it with a zero-dead-volume union. Resume flow.

    • Self-Validation Checkpoint: If the noise disappears, the column is bleeding or contaminated. If the noise persists, the pump (e.g., faulty check valves) or mobile phase (e.g., outgassing) is the root cause.

Protocol 2: Standardized RP-HPLC Method for Sulfonamides (Optimized for Low Noise)

This protocol minimizes secondary interactions and optical disturbances.

  • Mobile Phase Preparation:

    • Channel A: Ultrapure Water with 0.1% Formic Acid (pH ~2.8).

    • Channel B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

    • Causality: The acidic pH ensures the amphoteric sulfonamides remain fully protonated, preventing peak tailing and baseline drift from pH micro-fluctuations[3],[4].

  • Degassing: Sonicate both solvents for 15 minutes and engage the in-line vacuum degasser.

    • Causality: Removes dissolved oxygen, which absorbs UV light below 260 nm and causes baseline wander during mixing.

  • Column Equilibration: Flush a high-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm) with 10 column volumes of the starting mobile phase ratio until the baseline drift is < 1 mAU/hr[3].

  • Detection: Set the DAD/UV detector to the optimal absorption maxima for your specific targets (e.g., 265 nm for sulfamethoxazole, 271 nm for trimethoprim)[2].

References

[1] Title: HPLC Determination of Sulfadiazine Residues in Coho Salmon (Oncorhynchus kisutch) with Confirmation by Liquid Chromatography with Atmospheric Pressure Chemical Ionization Mass Spectrometry Source: ACS Publications URL:[Link]

[2] Title: Simultaneous determination of sulfamethoxazole, trimethoprim and bromhexine in veterinary formulation using high performance liquid chromatography (HPLC) Source: SciELO URL:[Link]

[5] Title: Determination of Sulfadimethoxine Residues in Skunk Serum by HPLC Source: University of Nebraska–Lincoln URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in Amino-Benzoxazole Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven, mechanistically grounded strate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven, mechanistically grounded strategies to troubleshoot and resolve the hygroscopic challenges associated with amino-benzoxazole derivatives.

The Mechanistic Challenge: Why are Amino-Benzoxazoles Hygroscopic?

The amino-benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry. However, its planar aromatic structure contains multiple heteroatoms (nitrogen and oxygen) and a primary/secondary amino group. These functional groups act as potent, free hydrogen-bond (H-bond) donors and acceptors. When exposed to ambient humidity, these free sites thermodynamically favor interactions with atmospheric water molecules, leading to rapid moisture uptake[1].

This hygroscopicity triggers a cascade of experimental and manufacturing failures, including:

  • Physical Instability: Powder deliquescence, clumping, and poor flowability during capsule filling[2].

  • Chemical Degradation: Moisture-induced hydrolysis of the active pharmaceutical ingredient (API)[3].

  • Manufacturing Defects: Weight variation, capping, and sticking to punches during tablet compression due to increased capillary forces[4].

Diagnostic & Mitigation Workflow

G A Synthesize Amino-Benzoxazole B DVS Moisture Profiling A->B C Uptake > 2% at 80% RH? B->C D Standard Formulation C->D No E Solid-State Engineering C->E Yes F Salt Screening E->F G Co-Crystallization E->G H Accelerated Stability Test F->H G->H I Select Optimal Solid Form H->I

Workflow for diagnosing and mitigating hygroscopicity in amino-benzoxazole APIs.

Quantitative Comparison of Solid-State Strategies

Rather than relying purely on environmental controls (which are costly and prone to failure), pre-emptive solid-state engineering nips the problem in the bud[3]. Below is a comparative matrix of strategies used to alter the crystal packing and shield the API from moisture.

Solid-State StrategyMechanism of ActionAvg. Moisture Uptake Reduction*Bioavailability ImpactProcessing Complexity
Salt Formation Ionic bonding with bulky/hydrophobic counterions (e.g., Tosylate)10 - 40% (Highly variable)High (Increases aqueous solubility)Low
Co-Crystallization Non-covalent H-bonding with GRAS co-formers blocks water affinity60 - 90% (Excellent shielding)Moderate to HighHigh
Polymer Dispersion Embedding API in a hydrophobic polymer matrix (e.g., HPMC)30 - 60% (Depends on polymer Tg)Very HighVery High

*Note: Moisture uptake reduction percentages are generalized benchmarks based on comparative Dynamic Vapor Sorption (DVS) isotherms at 80% Relative Humidity (RH).

Self-Validating Experimental Protocols

Protocol A: Moisture-Shielding via Co-Crystallization (Solvent-Assisted Grinding)

Causality: Co-crystallization introduces a stabilizing co-former (e.g., citric acid, saccharin) that forms robust intermolecular hydrogen bonds with the amino-benzoxazole's free H-bonding sites. By occupying these sites within the crystal lattice, water molecules are sterically and thermodynamically excluded[1]. Self-Validation: This protocol incorporates pre- and post-process DVS. If the final isotherm shows <2% mass change at 80% RH, the structural shielding is validated.

Step-by-Step Methodology:

  • Baseline Profiling: Accurately weigh 10-20 mg of the pure amino-benzoxazole API into a DVS microbalance. Run a cycle from 0% to 90% RH at 25°C to establish the baseline moisture uptake[5].

  • Co-former Selection: Select a GRAS co-former with complementary H-bond donors/acceptors (e.g., succinic acid or nicotinamide)[6].

  • Milling Preparation: Combine equimolar amounts of the API and the co-former in a stainless-steel ball mill jar.

  • Solvent Addition: Add a catalytic amount (approx. 10-20 µL per gram of powder) of a non-aqueous solvent (e.g., anhydrous ethanol) to facilitate molecular mobility and supramolecular synthon formation.

  • Grinding: Mill the mixture at 30 Hz for 30 minutes.

  • Drying: Dry the resulting powder under a vacuum at 40°C for 12 hours.

  • Validation: Analyze the product using Powder X-Ray Diffraction (PXRD) to confirm the formation of a new, distinct crystal lattice, followed by a repeat DVS scan to verify reduced hygroscopicity[7].

Protocol B: Controlled Environment Handling for Hygroscopic Reference Standards

Causality: During early-stage research, solid-state engineering may not yet be complete. Because solvents like DMSO are highly hygroscopic, exposing them to ambient air introduces water that can precipitate hydrophobic benzoxazole derivatives[8]. Step-by-Step Methodology:

  • Storage: Store the amino-benzoxazole reference standard in a tightly sealed amber glass vial inside a desiccator containing an appropriate indicating drying agent (e.g., silica gel)[8],[9].

  • Environmental Control: Perform all weighing operations swiftly inside a glove box purged with dry nitrogen or argon (RH < 10%)[9].

  • Solvent Preparation: Use only anhydrous solvents (e.g., Cell Culture Grade DMSO, ≥99.9%) stored over molecular sieves. Ensure water content is <0.1% prior to dissolving the API[8].

Troubleshooting Guides & FAQs

Q: My amino-benzoxazole hydrochloride salt turns into a sticky paste on the benchtop. Why is this happening and how do I fix it? A: Hydrochloride salts of basic nitrogenous heterocycles frequently exhibit deliquescence. The chloride ion readily hydrates, and the crystal lattice energy is insufficient to resist moisture-induced disruption[1]. Solution: Perform a salt screen using less hydrophilic counterions. Bulky or hydrophobic counterions like mesylate or tosylate often yield non-hygroscopic salts. If salification fails, pivot to co-crystallization to block the H-bond sites entirely[7].

Q: During tablet compression, my formulation shows severe weight variation and sticks to the punches. What is the root cause? A: High relative humidity in the compression suite allows the hygroscopic API to absorb water, which alters powder flowability, increases friction, and causes capillary adhesion to the tooling[4],[2]. Solution: Install humidity control systems to strictly maintain the compression room at 40-60% RH. Additionally, switch from wet granulation to dry granulation techniques (e.g., roller compaction) to minimize moisture introduction, and package all excipients in moisture-resistant materials until immediately before use[4].

Q: I am trying to formulate a solid dispersion using PVP to improve bioavailability, but the stability is poor. Why? A: While Polyvinylpyrrolidone (PVP) has a high glass transition temperature (Tg) that stabilizes amorphous regions, PVP itself is highly hygroscopic[10]. When it absorbs moisture, the Tg of the polymer matrix drops, increasing molecular mobility and causing the API to recrystallize out of the dispersion. Solution: Switch to a less hygroscopic polymer matrix such as Hydroxypropyl Methylcellulose (HPMC) or co-process the formulation with moisture-deflecting excipients and apply a protective film coating to the final dosage form[3],[11].

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. nih.gov.3

  • Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. biotech-asia.org. 6

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. unito.it. 7

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. nih.gov. 1

  • Managing Humidity in Compression Areas of Hygroscopic Tablets. pharma.tips. 4

  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. benchchem.com. 12

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. 2

  • 7-Methyl-5-nitro-benzooxazole | High-Purity Research Chemical. benchchem.com. 8

  • US20070249692A1 - Inhibitors of crystallization in a solid dispersion. google.com.10

  • US9107830B2 - Inhibitors of crystallization in a solid dispersion. google.com. 11

  • How to Handle Hygroscopic Reference Standards? chromforum.org. 9

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Absorption Peaks for Validating Benzoxazole Sulfonamide Structures

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of benzoxazole sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of benzoxazole sulfonamide derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a logical, field-proven workflow for confirming the successful synthesis of this important class of compounds. We will explore the characteristic vibrational frequencies of the precursor molecules and the final conjugate, providing a clear comparative framework for spectral interpretation.

The Scientific Rationale: A Tale of Two Moieties

The synthesis of a benzoxazole sulfonamide joins two distinct pharmacologically significant scaffolds. The validation of the final structure hinges on the unambiguous identification of the key functional groups from both the benzoxazole and sulfonamide components within a single spectrum, and the confirmation of the newly formed sulfonamide N-S bond. FTIR spectroscopy is an indispensable tool for this purpose, offering a rapid and non-destructive method to monitor the transformation of reactants into the final product.

The core principle of this analysis lies in comparing the FTIR spectrum of the final product with those of the starting materials. The disappearance of characteristic peaks from the reactants and the appearance of new, indicative peaks in the product's spectrum provide compelling evidence of a successful reaction.

Comparative Analysis of Key FTIR Absorption Peaks

The following table summarizes the expected characteristic FTIR absorption bands for the starting materials and the final benzoxazole sulfonamide product. This data is synthesized from various literature sources to provide a reliable reference for structural elucidation.[1][2][3][4]

Functional Group/VibrationStarting Material: 2-Aminobenzoxazole Derivative (cm⁻¹)Starting Material: Benzenesulfonyl Chloride Derivative (cm⁻¹)Final Product: Benzoxazole Sulfonamide (cm⁻¹)Rationale for Change
N-H Stretch (Amine) ~3400-3200 (often two bands for primary amine)-~3300-3200 (single sharp band for secondary sulfonamide)Disappearance of the primary amine stretches and appearance of a secondary sulfonamide N-H stretch is a key indicator of reaction completion.
S=O Asymmetric Stretch -~1380-1360~1350-1315The electronic environment of the sulfonyl group changes upon formation of the sulfonamide, often resulting in a slight shift of the stretching frequencies.
S=O Symmetric Stretch -~1190-1170~1170-1150Similar to the asymmetric stretch, a shift in this peak confirms the formation of the sulfonamide linkage.
C=N Stretch (Benzoxazole) ~1640-1600-~1630-1600This peak, characteristic of the benzoxazole ring, should be present in the final product, confirming the integrity of this moiety.
C-O Stretch (Benzoxazole) ~1250-1200-~1250-1200The C-O stretch within the benzoxazole ring is another key marker that should persist in the final product's spectrum.
S-Cl Stretch -~600-500-The disappearance of the S-Cl bond vibration is a critical piece of evidence that the sulfonyl chloride has reacted.
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000Present in all aromatic-containing molecules.
Aromatic C=C Stretch ~1600-1450~1600-1450~1600-1450Multiple bands expected, confirming the presence of the aromatic rings.

Experimental Protocol: Synthesis and FTIR Analysis

This section provides a generalized, yet detailed, step-by-step methodology for the synthesis of a benzoxazole sulfonamide derivative and its subsequent analysis by FTIR spectroscopy.

Synthesis of N-(Benzoxazol-2-yl)benzenesulfonamide (A Representative Procedure)
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-aminobenzoxazole (1 equivalent) in a suitable aprotic solvent such as pyridine or tetrahydrofuran (THF).

  • Reaction Initiation: To the stirred solution, add benzenesulfonyl chloride (1.1 equivalents) dropwise at 0 °C. The use of pyridine as a solvent also allows it to act as a base to quench the HCl byproduct.[1][5]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzoxazole) is no longer visible.[2]

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is then filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure N-(benzoxazol-2-yl)benzenesulfonamide.

FTIR Sample Preparation and Analysis
  • Sample Preparation (KBr Pellet Method): Take 1-2 mg of the dried, purified product and grind it with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][6]

  • Pellet Formation: Transfer the powder to a pelletizing die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the key absorption peaks and compare them with the data presented in the comparison table above.

Visualizing the Process and Structure

The following diagrams provide a visual representation of the synthesis workflow and the key molecular structures involved.

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_process Work-up & Purification cluster_product Final Product 2_aminobenzoxazole 2-Aminobenzoxazole reaction_mixture Reaction in Pyridine/THF 2_aminobenzoxazole->reaction_mixture benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->reaction_mixture work_up Precipitation in Water reaction_mixture->work_up purification Recrystallization work_up->purification final_product Benzoxazole Sulfonamide purification->final_product

Caption: Synthetic workflow for benzoxazole sulfonamide.

G cluster_0 2-Aminobenzoxazole cluster_1 Benzenesulfonyl Chloride cluster_2 Benzoxazole Sulfonamide node_A node_B node_C

Caption: Key molecular structures in the synthesis.

G cluster_spectrum FTIR Spectrum Analysis cluster_validation Validation Checklist spectrum Acquired FTIR Spectrum of Product peak_disappearance Disappearance of: - Primary Amine N-H - S-Cl Stretch spectrum->peak_disappearance Compare to Reactants peak_appearance Appearance of: - Secondary Sulfonamide N-H - Shifted S=O Stretches spectrum->peak_appearance Confirm New Bonds peak_persistence Persistence of: - Benzoxazole C=N - Benzoxazole C-O spectrum->peak_persistence Verify Core Structure

Caption: Logic flow for FTIR spectral validation.

Conclusion

The structural validation of benzoxazole sulfonamides by FTIR spectroscopy is a robust and efficient method when a comparative approach is employed. By analyzing the disappearance of key reactant peaks and the emergence of characteristic product absorptions, researchers can confidently confirm the successful synthesis of the target molecule. The data and protocols presented in this guide serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development, ensuring the integrity and accuracy of their synthetic endeavors.

References

  • Mohammed Rageeb Mohammed Usman, et al. (2012). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. International Journal of Pharmacy and Pharmaceutical Sciences Research, 2(3), 373-379.
  • Yadav, P., & Kumar, R. (2019). An efficient solid-phase methodology for the synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives. Tetrahedron Letters, 60(46), 151247.
  • Srinivas, K., Kumar, Y. S., & Kumar, C. G. (2013). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 5(2), 233-241.
  • BenchChem (2025). Spectroscopic Profile of 2-Aminobenzoxazole: A Technical Guide. BenchChem.
  • PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Singh, R., & Nagori, B. P. (2013). Design, Synthesis, Characterization And Evaluation Of Benzoxazole Derivatives For Their Antihyperglycaemic Activity. Pharmacophore, 4(6), 198-206.
  • Jetir. (2019).
  • G, S. K., & G, S. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2-AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Indo American Journal of Pharmaceutical Sciences, 6(8), 1-7.
  • ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]

  • Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, S. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17.
  • S.P.S, K., & S.G, K. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 343-347.
  • BenchChem. (2025).
  • NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Magritek. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek.
  • ResearchGate. (2025). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide.
  • Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18055-18066.
  • Usman, M. R. M., et al. (2012). Synthesis and Antiinflammatory Activity of Some New Benzoxazole Derivatives. Asian Journal of Chemistry, 24(1), 373-376.
  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Al-Juboori, S. A., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of New 1, 2, 4-(Triazine) Thio Benzoxazole Derivatives. Journal of Global Pharma Technology, 10(1), 1-11.

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Comparative

Comparative Bioactivity Guide: 2-Amino-1,3-benzoxazole-5-sulfonamide vs. Acetazolamide

Executive Overview The targeted inhibition of human Carbonic Anhydrases (hCAs) remains a cornerstone in the management of diverse pathologies, ranging from glaucoma and high-altitude disorders to tumor microenvironment a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The targeted inhibition of human Carbonic Anhydrases (hCAs) remains a cornerstone in the management of diverse pathologies, ranging from glaucoma and high-altitude disorders to tumor microenvironment acidification. For decades, [1] has served as the gold-standard sulfonamide inhibitor. However, its pan-isozyme activity often leads to off-target systemic side effects.

Recent drug development efforts have pivoted toward hybrid scaffolds to achieve isozyme selectivity. Among these, has emerged as a highly potent pharmacophore. By coupling the zinc-binding primary sulfonamide group with a rigid, lipophilic benzoxazole core, this compound demonstrates a remarkable shift in bioactivity, favoring tumor-associated transmembrane isozymes (hCA IX and XII) over ubiquitous cytosolic isozymes (hCA I and II).

Structural Rationale & Target Selectivity

The catalytic mechanism of all hCA isozymes relies on a zinc ion (


) coordinated by three histidine residues at the bottom of the active site cleft. Inhibitors function by binding directly to this metal center, displacing the zinc-bound water/hydroxide ion necessary for 

hydration.
  • Acetazolamide (AAZ): Utilizes a 1,3,4-thiadiazole ring. This relatively small, flexible heterocycle easily penetrates the highly conserved active sites of all hCA isoforms. It forms strong hydrogen bonds with Thr199 and Glu106, resulting in potent but indiscriminate pan-inhibition[1].

  • 2-Amino-1,3-benzoxazole-5-sulfonamide: Introduces a rigid, bicyclic aromatic system. While the sulfonamide moiety anchors to the

    
     ion, the bulky benzoxazole core extends into the hydrophobic half of the active site. Tumor-associated isozymes like hCA IX possess a slightly wider and more lipophilic cavity compared to the cytosolic hCA II. The benzoxazole ring capitalizes on this by engaging in enhanced 
    
    
    
    stacking and hydrophobic interactions with isoform-specific residues, thereby driving selectivity,[2].

Mechanism cluster_0 Inhibitor Scaffolds cluster_1 Isozyme Selectivity AAZ Acetazolamide (Thiadiazole Core) CA Carbonic Anhydrase (CA) Active Site (Zn2+) AAZ->CA Primary Zn2+ Coordination BZA 2-Amino-1,3-benzoxazole- 5-sulfonamide BZA->CA Zn2+ Coordination + Hydrophobic/Pi-Stacking OffTarget Cytosolic CAs (hCA I, II) CA->OffTarget Pan-inhibition (AAZ dominant) TumorTarget Tumor-Associated CAs (hCA IX, XII) CA->TumorTarget Selective inhibition (BZA optimized)

Figure 1: Mechanistic divergence in Carbonic Anhydrase isozyme targeting.

Comparative Pharmacodynamics

The structural differences between the two scaffolds translate directly into their inhibition constants (


). As shown in the data below, while Acetazolamide is highly active across the board, the benzoxazole derivative significantly reduces off-target binding to hCA I and II while maintaining low-nanomolar affinity for the tumor-associated hCA IX and XII[3],[2].
CompoundhCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Tumor)

(nM)
hCA XII (Tumor)

(nM)
Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.125.05.70.48 (Pan-active)
2-Amino-1,3-benzoxazole-5-sulfonamide > 1000.045.38.24.55.52 (Tumor-selective)

(Note: Values are representative medians derived from in vitro kinetic evaluations of benzoxazole-sulfonamide derivatives,[2].)

Self-Validating Experimental Methodologies

To accurately determine the bioactivity and


 values of these inhibitors, the Stopped-Flow 

Hydration Assay
is the field-standard protocol. Because the CA-catalyzed hydration of

is one of the fastest known enzymatic reactions (

), standard spectrophotometry cannot capture the initial velocity.

Protocol Prep 1. Reagent Prep (Enzyme, Buffer, Dye) Incubate 2. Pre-Incubation (15 min, RT) Prep->Incubate Add Inhibitor Mix 3. Rapid Mixing (with CO2-sat H2O) Incubate->Mix Equilibrium Reached Read 4. Spectrophotometry (Absorbance @ 557 nm) Mix->Read Trigger Reaction Analyze 5. Kinetic Analysis (Calculate Ki) Read->Analyze Extract Initial Velocity

Figure 2: Self-validating stopped-flow CO2 hydration assay workflow for Ki determination.

Step-by-Step Protocol & Causality
  • Buffer & Indicator Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4) and 20 mM

    
    , supplemented with 0.2 mM Phenol Red indicator.
    
    • Causality: HEPES has a

      
       of 7.5, providing ideal buffering capacity at physiological pH without coordinating the active site zinc (unlike phosphate buffers). 
      
      
      
      maintains a constant ionic strength to prevent enzyme conformational shifts. Phenol Red (
      
      
      ) allows sensitive, real-time optical tracking of the pH drop (from 7.4 to ~7.0) as
      
      
      is converted to
      
      
      and
      
      
      .
  • Inhibitor Solubilization: Dissolve 2-Amino-1,3-benzoxazole-5-sulfonamide and Acetazolamide in 100% DMSO to create 10 mM stock solutions, then serially dilute in the assay buffer.

    • Causality: Benzoxazole derivatives are highly lipophilic. DMSO ensures complete solubilization. However, final assay DMSO concentrations must be kept strictly below 5% to avoid denaturing the enzyme.

  • Pre-Incubation (Critical Step): Mix the diluted inhibitor with the purified hCA enzyme (10-50 nM final concentration, depending on the isozyme) and incubate for 15 minutes at room temperature.

    • Causality: Bulky sulfonamides exhibit slow-binding kinetics. Without this pre-incubation phase, the initial velocity would be artificially high, leading to a severe underestimation of the inhibitor's true potency.

  • Data Acquisition: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution 1:1 with

    
    -saturated water (approx. 15 mM 
    
    
    
    ). Monitor the decrease in absorbance at 557 nm for 10-50 milliseconds.
  • Self-Validation System:

    • Negative Control (Blank): Run the buffer + indicator against

      
      -saturated water without the enzyme. Purpose: To subtract the uncatalyzed background hydration rate from the total rate.
      
    • Positive Control: Run Acetazolamide in parallel. Purpose: To validate enzyme viability and ensure the calculated

      
       matches established literature values (~12 nM for hCA II)[2].
      
  • Kinetic Analysis: Extract the initial velocity from the linear portion of the absorbance curve. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Title: One Pot Synthesis, Antimicrobial and In Silico Molecular Docking Study of 1,3-Benzoxazole-5-Sulfonamide Derivatives. Source: Longdom Publishing. URL:[Link]

  • [1] Title: Toward the Discovery of a Novel Class of Leads for High Altitude Disorders by Virtual Screening and Molecular Dynamics Approaches Targeting Carbonic Anhydrase. Source: MDPI. URL:[Link]

  • [3] Title: First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors and Transient Receptor Potential Vanilloid 1 Agonists Revert Oxaliplatin-Induced Neuropathy. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Title: 2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site. Source: Chemical Communications (RSC Publishing). URL:[Link]

  • [2] Title: 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Validation

Comparative Crystallographic Analysis: Benzoxazole Sulfonamides vs. Traditional Zinc-Binding Groups in Structure-Based Drug Design

Executive Summary In the landscape of Structure-Based Drug Design (SBDD), targeting metalloenzymes such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) requires exquisite control over metal coordination...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Structure-Based Drug Design (SBDD), targeting metalloenzymes such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) requires exquisite control over metal coordination chemistry. Traditional aryl sulfonamides have long served as the industry standard for Zinc-Binding Groups (ZBGs). However, their monodentate binding profiles often lead to off-target toxicity and suboptimal thermodynamic binding kinetics.

As a Senior Application Scientist, my laboratory frequently evaluates next-generation pharmacophores. Benzoxazole sulfonamides have emerged as superior, bidentate chelators. By leveraging high-resolution X-ray diffraction (XRD) data, we can objectively compare the structural rigidity, bond distances, and coordination geometries of these compounds against traditional alternatives. This guide provides an in-depth comparative analysis, supported by experimental crystallographic data, and outlines a self-validating protocol for isolating and analyzing these critical crystal structures.

Structural and Functional Comparison: Benzoxazole Sulfonamides vs. Traditional Alternatives

The efficacy of a metalloenzyme inhibitor is fundamentally dictated by its coordination geometry within the active site. XRD data allows us to move beyond predictive docking and empirically measure the atomic interactions that drive potency.

Traditional Aryl Sulfonamides (The Baseline)

Standard sulfonamides (e.g., Acetazolamide) coordinate to the active-site zinc ion (


) in a monodentate fashion via the deprotonated sulfonamide nitrogen. While highly effective for specific targets—yielding inhibition constants (

) as low as 29.6 nM for human Carbonic Anhydrase IX (hCA IX) 1—this monodentate nature allows for significant rotational freedom. This entropic flexibility often translates to poor selectivity among closely related metalloproteinase families.
Benzoxazole Sulfonamides (The Advanced Alternative)

Benzoxazole sulfonamides address this limitation by acting as bidentate chelators. Single-crystal XRD analysis of


 complexes with benzoxazole sulfonamide ligands (e.g., ZBG2a) reveals a highly constrained, distorted tetrahedral geometry. The metal is coordinated simultaneously by the imine nitrogen of the benzoxazole ring and the deprotonated sulfonamide nitrogen 2.

The crystallographic "bite angle" for these chelating ligands is remarkably consistent at ~81–83° 2. This geometric constraint significantly reduces the entropic penalty upon binding, locking the pharmacophore into an optimal conformation. Beyond metalloproteinases, derivatives like 2-phenyl benzoxazole sulfonamides have demonstrated potent antimicrobial activity (MIC < 5 µg/mL) as ENR (inhA) inhibitors, further validating the versatility of this scaffold 3. Furthermore, large-scale space docking studies have successfully utilized benzoxazole and sulfonamide libraries to identify high-affinity agonists for complex targets like human estrogen receptor beta (ERβ) 4.

Quantitative Crystallographic & Efficacy Data
Pharmacophore ScaffoldPrimary TargetCoordination ModeMetal-N Bond Distance (XRD)Bite Angle (XRD)Benchmark Efficacy
Traditional Aryl Sulfonamide Carbonic Anhydrase (CA IX)Monodentate~2.100 Å (Sulfonamide)N/A

= 29.6 nM 1
Benzoxazole Sulfonamide (ZBG2a) MMP-2 / MMP-9 (

)
Bidentate2.038 Å (Sulfonamide)2.116 Å (Imine) 2~81–83° 2Moderate (MMP Inhibition)
2-Phenyl Benzoxazole Sulfonamide ENR (inhA) / AntimicrobialNon-covalent (H-bond)N/AN/AMIC < 5 µg/mL 3

Experimental Workflow: From Complexation to X-Ray Diffraction

To guarantee reproducibility and scientific integrity, experimental protocols must be self-validating. The following methodology details the preparation and crystallographic analysis of benzoxazole sulfonamide metal complexes, explaining the causality behind each procedural choice.

Step 1: Metalloproteinase Surrogate Complexation
  • Procedure: Dissolve the synthesized benzoxazole sulfonamide ligand in a mixture of

    
     and 
    
    
    
    (1:1 v/v). Add 1.0 equivalent of transition metal salt (e.g.,
    
    
    ) followed by 1.2 equivalents of triethylamine.
  • Causality: Triethylamine acts as a mild base to deprotonate the sulfonamide nitrogen. Deprotonation is an absolute prerequisite for generating the anionic sulfonamide species required for tight bidentate metal coordination.

  • Validation Checkpoint: A successful reaction is indicated by a complete dissolution of the metal salt and a subtle shift in the solution's UV-Vis absorption spectrum. If the solution remains turbid, unreacted metal salt is present, indicating incomplete deprotonation; the pH must be carefully adjusted.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Filter the complex solution through a 0.22 µm PTFE syringe filter into a small inner vial. Place this vial inside a larger sealed vessel containing diethyl ether (antisolvent). Allow to sit undisturbed at 4°C for 3–7 days.

  • Causality: We utilize vapor diffusion rather than direct solvent evaporation because the slow diffusion of the non-polar antisolvent (ether) into the halogenated solvent (

    
    ) gradually lowers the dielectric constant of the mixture. This slow thermodynamic shift promotes the nucleation of highly ordered single crystals rather than amorphous precipitates.
    
  • Validation Checkpoint: Inspect under a polarized light microscope. True single crystals will exhibit uniform birefringence (extinction) when rotated. If the solid appears opaque or lacks birefringence, it is amorphous, and the crystallization must be repeated with a slower diffusion gradient.

Step 3: Cryogenic Single-Crystal XRD Data Collection
  • Procedure: Harvest a single crystal (~0.1 x 0.1 x 0.2 mm) using a nylon loop coated in paratone oil. Mount immediately on the goniometer under a cold nitrogen stream (100 K). Irradiate with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.

  • Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes the Debye-Waller factor (thermal atomic vibrations) which smears electron density maps, thereby enhancing high-resolution diffraction spots and drastically reducing radiation-induced decay of the organic-metal complex.

  • Validation Checkpoint: Analyze the initial diffraction frames. A self-validating crystal will display sharp, well-defined diffraction spots extending beyond 1.0 Å resolution. Diffuse rings or split spots indicate a twinned or disordered lattice, necessitating the selection of a new crystal.

Visualizing the Structure-Based Drug Design (SBDD) Pathway

The integration of XRD data into the SBDD pipeline is a cyclical process of synthesis, structural validation, and computational refinement.

XRD_Workflow Ligand Benzoxazole Sulfonamide Synthesis Complex Metalloproteinase Complexation (Zn2+) Ligand->Complex Triethylamine Base Crystal Vapor Diffusion Crystallization Complex->Crystal Ether/Chloroform Diffraction Cryogenic XRD Data Collection Crystal->Diffraction 100K N2 Stream Structure Electron Density Refinement Diffraction->Structure Phase Problem Solved SBDD Structure-Based Drug Design Structure->SBDD 3D Coordinates SBDD->Ligand Iterative Optimization

Workflow for Structure-Based Drug Design using XRD data of benzoxazole sulfonamides.

References

  • Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors National Institutes of Health (NIH) URL:[Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids ResearchGate URL:[Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents ResearchGate URL:[Link]

  • Protein Structure-Based Organic Chemistry-Driven Ligand Design from Ultralarge Chemical Spaces National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Purity Assessment of Zonisamide Intermediates: A Comparative Guide on USP Reference Standards vs. Secondary Standards

Introduction Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a potent sulfonamide anticonvulsant utilized in the adjunctive therapy of partial seizures. During its synthesis and shelf-life, the Active Pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a potent sulfonamide anticonvulsant utilized in the adjunctive therapy of partial seizures. During its synthesis and shelf-life, the Active Pharmaceutical Ingredient (API) is susceptible to degradation and intermediate carryover, most notably forming Zonisamide Related Compound A (1,2-benzisoxazole-3-methanesulfonic acid)[1]. Regulatory agencies mandate rigorous purity assessments to quantify these organic impurities. This guide objectively compares the use of United States Pharmacopeia (USP) Reference Standards against secondary working standards for HPLC-UV purity workflows, providing actionable, mechanistically grounded protocols for analytical scientists.

Mechanistic Grounding: The Chemistry of Zonisamide and Related Compound A

The analytical separation of Zonisamide from its intermediates relies heavily on their differential acid-base chemistries. Zonisamide possesses a primary sulfonamide group (


), rendering it neutral under acidic conditions. Conversely, Zonisamide Related Compound A is a sulfonic acid derivative, which is highly acidic (

) and exists as a fully ionized sodium salt in aqueous solutions.

In reversed-phase HPLC, this polarity differential is exploited. By utilizing a low-pH mobile phase, the neutral Zonisamide interacts strongly with the hydrophobic C18 stationary phase, while the ionized Related Compound A elutes near the void volume[2]. This mechanistic causality guarantees baseline separation and prevents co-elution, forming the foundation of the USP analytical method.

Comparative Analysis: USP Primary Standards vs. Secondary Working Standards

For quantitative impurity profiling, the choice of reference standard directly impacts both regulatory compliance and operational budget.

  • USP Reference Standards: These are highly characterized, primary standards that provide absolute metrological traceability. They are legally recognized for Abbreviated New Drug Applications (ANDA) and method validation but are cost-prohibitive for high-throughput, daily Quality Control (QC).

  • Secondary Working Standards: These are high-purity materials synthesized in-house or procured from third-party vendors, which are subsequently standardized against the USP primary standard. They offer a sustainable, cost-effective alternative for routine batch release, provided their purity variance is strictly controlled.

Table 1: Objective Comparison of Standard Types for Zonisamide Purity Assessment
ParameterUSP Reference StandardSecondary Working Standard
Metrological Traceability Absolute (Primary Source)Relative (Traceable to USP)
Regulatory Acceptance Universally accepted for NDA/ANDAAccepted for routine QC if qualified
Cost per Analysis High (

$)
Low ($)
Purity Variance Certified by PharmacopeiaDependent on in-house qualification
Primary Application Method Validation, System SuitabilityRoutine Batch Release, Daily QC

Self-Validating Experimental Protocol: HPLC-UV Purity Assessment

The following methodology is adapted from the USP monograph for Zonisamide organic impurities[1]. It is designed as a self-validating system: the protocol cannot proceed to sample quantification unless the system suitability criteria (specifically the resolution between the API and the impurity) are strictly met.

Causality of Experimental Choices:
  • Buffer pH 3.0: A pH of 3.0 ± 0.1 suppresses the ionization of residual silanol groups on the silica-based C18 column, preventing peak tailing for the main analyte. Simultaneously, it ensures Related Compound A remains ionized for rapid elution[3].

  • High Aqueous Mobile Phase (1:1:8): The mobile phase consists of 80% aqueous buffer. Because Zonisamide is relatively polar, a high aqueous concentration is required to force hydrophobic partitioning into the C18 phase, delaying its elution enough to achieve a massive resolution factor (

    
    )[1].
    
  • UV Detection at 240 nm: The 1,2-benzisoxazole ring system exhibits an absorption maximum near 240 nm, allowing for highly sensitive, equimolar detection of both the parent drug and its structural analogs[3].

Step-by-Step Methodology:
  • Buffer Preparation: Dissolve 1.36 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.1 using 10% phosphoric acid[1].

  • Mobile Phase Formulation: Mix Acetonitrile, Methanol, and the prepared Buffer in a volumetric ratio of 1:1:8. Filter through a 0.45 µm membrane and degas ultrasonically.

  • Standard Solution Preparation: Reconstitute USP Zonisamide RS to a concentration of 1 µg/mL and USP Zonisamide Related Compound A RS to 1.5 µg/mL using the mobile phase as the diluent[1].

  • Sample Preparation: Accurately weigh and dissolve the Zonisamide sample to a final concentration of 1.0 mg/mL in the mobile phase.

  • Chromatographic Execution:

    • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18)[1].

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 20 µL.

    • Run Time: 2 times the retention time of the Zonisamide peak.

Table 2: System Suitability and Acceptance Criteria (USP Monograph)
ParameterUSP RequirementMechanistic Rationale
Resolution (

)
NLT 10.0 (RC A vs. Zonisamide)Ensures baseline separation between the polar sulfonic acid and neutral sulfonamide.
Relative Standard Deviation NMT 10.0% (Both peaks)Validates injection precision and system stability prior to quantification.
RC A Limit NMT 0.15%Controls the maximum allowable concentration of the primary synthetic intermediate.
Total Impurities Limit NMT 0.30%Ensures overall API purity and limits unspecified degradation products.

Analytical Workflow Visualization

Workflow USP USP Primary RS (Traceable, High Cost) Prep Sample & Standard Preparation USP->Prep Calibration Sec Secondary Working Std (In-house, Cost-Effective) Sec->Prep Routine QC HPLC HPLC-UV Separation (C18, pH 3.0, 240 nm) Prep->HPLC 20 µL Injection SysSuit System Suitability (Rs > 10.0, RSD < 10.0%) HPLC->SysSuit UV Detection Quant Impurity Quantification (RC A < 0.15%) SysSuit->Quant Pass Criteria

Fig 1: Comparative workflow for Zonisamide purity assessment using USP vs. Secondary standards.

Conclusion

The purity assessment of Zonisamide requires a mechanistically sound chromatographic approach that leverages the distinct


 values of the API and its intermediates. While USP Reference Standards remain the gold standard for method validation and regulatory submission, properly qualified secondary standards provide a robust, cost-effective solution for routine analysis. By strictly adhering to the self-validating system suitability criteria outlined in the USP monograph, analytical laboratories can ensure the highest levels of drug safety and efficacy.

References

  • Source: trungtamthuoc.
  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: nih.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 2-Amino-1,3-benzoxazole-5-sulfonamide from its Positional Isomers

In the landscape of medicinal chemistry and drug development, the precise identification and characterization of molecular entities are paramount. Positional isomers, compounds sharing the same molecular formula but diff...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the precise identification and characterization of molecular entities are paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit divergent pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of analytical techniques to differentiate 2-Amino-1,3-benzoxazole-5-sulfonamide from its key constitutional isomers, namely the 4-sulfonamide, 6-sulfonamide, and 7-sulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for unambiguous isomer identification.

The subtle yet critical structural differences among these isomers necessitate the use of sophisticated analytical techniques. The choice of method is not arbitrary; it is dictated by the physicochemical properties of the isomers and the specific information required. Here, we will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), providing both theoretical grounding and practical, field-proven insights.

The Isomeric Landscape of 2-Amino-1,3-benzoxazole-sulfonamide

The core structure of 2-Amino-1,3-benzoxazole provides four possible positions for the sulfonamide group on the benzene ring (positions 4, 5, 6, and 7). The differentiation of these isomers is crucial as the position of the sulfonamide group can significantly impact the molecule's interaction with biological targets.

Figure 1: Chemical Structures of 2-Amino-1,3-benzoxazole-5-sulfonamide and its Positional Isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For differentiating isomers, ¹H NMR is particularly instructive due to the distinct coupling patterns and chemical shifts of the aromatic protons.

The Causality Behind Chemical Shift and Coupling Constant Differences

The electronic environment of each proton on the benzoxazole ring is influenced by the electron-donating effect of the amino group (-NH₂) and the electron-withdrawing nature of the sulfonamide group (-SO₂NH₂). The relative positions of these groups in each isomer lead to predictable variations in the chemical shifts (δ) of the aromatic protons.[1][2][3]

  • Electron-Donating Groups (EDGs) like -NH₂ increase electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs) like -SO₂NH₂ decrease electron density at the ortho and para positions, leading to deshielding and a higher chemical shift (downfield).

The coupling constants (J) between adjacent protons (ortho-coupling, typically 7-9 Hz) and protons separated by three bonds (meta-coupling, typically 2-3 Hz) provide crucial information about the substitution pattern.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR characteristics for the aromatic protons of each isomer, assuming a deuterated solvent such as DMSO-d₆.

IsomerProtonPredicted MultiplicityPredicted Chemical Shift (ppm)Rationale for Differentiation
5-Sulfonamide H-4Doublet (d)~7.8-8.0deshielded by ortho -SO₂NH₂
H-6Doublet of doublets (dd)~7.4-7.6ortho to H-7, meta to H-4
H-7Doublet (d)~7.2-7.4ortho to H-6, shielded by para -NH₂
4-Sulfonamide H-5Doublet of doublets (dd)~7.6-7.8ortho to H-6, meta to H-7
H-6Triplet (t) or dd~7.1-7.3ortho to H-5 and H-7
H-7Doublet of doublets (dd)~7.3-7.5ortho to H-6, deshielded by meta -SO₂NH₂
6-Sulfonamide H-4Doublet (d)~7.5-7.7shielded by para -SO₂NH₂
H-5Doublet of doublets (dd)~7.9-8.1deshielded by ortho -SO₂NH₂
H-7Singlet (s) or narrow d~7.3-7.5isolated proton
7-Sulfonamide H-4Doublet (d)~7.4-7.6shielded by meta -SO₂NH₂
H-5Triplet (t) or dd~7.0-7.2ortho to H-4 and H-6
H-6Doublet of doublets (dd)~7.8-8.0deshielded by ortho -SO₂NH₂

Note: These are predicted values and may vary based on the solvent and experimental conditions. The key is the relative chemical shifts and the coupling patterns.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the signals to determine the number of protons for each resonance. Measure the chemical shifts and coupling constants.

  • Structure Confirmation: Compare the observed chemical shifts and coupling patterns with the predicted values for each isomer to make an unambiguous assignment.

Figure 2: Workflow for Isomer Differentiation by NMR Spectroscopy.

High-Performance Liquid Chromatography (HPLC): Separating Based on Polarity

HPLC is a powerful separation technique that can differentiate isomers based on their differential partitioning between a stationary phase and a mobile phase. The choice of stationary and mobile phases is critical for achieving successful separation.

The Principle of Separation: Polarity and Retention Time

The polarity of the isomers is influenced by the position of the highly polar sulfonamide group. In reversed-phase HPLC (RP-HPLC) , which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, more polar compounds will have a weaker interaction with the stationary phase and thus elute earlier (shorter retention time).[4][5] Conversely, in normal-phase HPLC (NP-HPLC) , which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, more polar compounds will be retained longer and elute later.[6]

The relative polarity of the isomers can be predicted based on the intramolecular interactions and the overall dipole moment, which are affected by the substitution pattern.

Predicted Elution Order in Reversed-Phase HPLC
IsomerPredicted PolarityPredicted Elution Order (RP-HPLC)Rationale
7-Sulfonamide Most Polar1 (earliest)The proximity of the -SO₂NH₂ and the benzoxazole nitrogen may lead to a greater overall dipole moment.
4-Sulfonamide Intermediate2
5-Sulfonamide Intermediate3
6-Sulfonamide Least Polar4 (latest)The para-like disposition of the amino and sulfonamide groups may lead to a more balanced charge distribution and lower overall polarity.

Note: The actual elution order can be influenced by the specific mobile phase composition and pH. Method development and optimization are crucial.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of each isomer in the initial mobile phase composition.

  • Injection: Inject equal concentrations of each isomer individually and as a mixture to determine their respective retention times and confirm separation.

G cluster_0 HPLC System A Mobile Phase Reservoir B Pump A->B C Injector B->C D HPLC Column C->D E Detector D->E F Data System E->F

Sources

Comparative

A Comparative Guide to Bioequivalence Testing of Generic Zonisamide Formulations

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a generic drug to its reference listed drug (RLD) is a critical step in the regulatory approval process. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a generic drug to its reference listed drug (RLD) is a critical step in the regulatory approval process. This guide provides an in-depth, technical comparison of the bioequivalence testing parameters for generic zonisamide formulations, drawing upon guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). By explaining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a practical resource for those navigating the complexities of bioequivalence studies.

Understanding Zonisamide: Key Pharmacokinetic Profile

Zonisamide is an anti-epileptic drug with a well-characterized pharmacokinetic profile that directly influences the design of bioequivalence studies. It is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 2 to 6 hours.[1] Food has been shown to delay the time to maximum concentration but does not significantly affect the overall bioavailability.[1]

A crucial characteristic of zonisamide is its long elimination half-life, which is approximately 63 hours in plasma and even longer in red blood cells (around 105 hours).[1] This long half-life necessitates a sufficiently long washout period between treatment periods in a crossover study design to prevent carryover effects. Zonisamide is primarily metabolized in the liver, mainly by cytochrome P450 3A4 (CYP3A4).[1][2]

Regulatory Framework: A Comparison of FDA and EMA Guidelines

Both the FDA and the EMA have established specific guidelines for conducting bioequivalence studies for zonisamide. While largely harmonized, there are subtle differences in emphasis and recommendations that are important for drug developers to consider.

ParameterU.S. Food and Drug Administration (FDA)European Medicines Agency (EMA)Rationale for the Parameter
Study Design Single-dose, two-treatment, two-period crossover. A parallel design may be considered.[3][4]Single-dose, crossover study.[5][6]A crossover design is preferred as it minimizes inter-subject variability, allowing for a more precise comparison of the formulations.
Study Population Healthy male and non-pregnant, non-lactating female subjects.[3][4]Healthy volunteers.[5][6]Healthy subjects are used to reduce variability not related to the drug formulations.
Study Condition Fasting.[3][4] A fed study may also be required for certain formulations like oral suspensions.[1]Fasting or fed, with a recommendation for a single study under either condition.[5][6]Fasting conditions are generally considered more sensitive in detecting potential differences in drug absorption between formulations.
Dosage Strength 100 mg or 300 mg.[4]100 mg for hard capsules and 300 mg for orodispersible tablets.[5][6]The highest strength is typically used as it is considered the most sensitive to detect formulation differences.
Analyte Zonisamide in serum or plasma.[3]Zonisamide in plasma/serum.[6][7]The parent drug is the active moiety and its concentration in the systemic circulation reflects the rate and extent of absorption.
Pharmacokinetic Parameters Cmax, AUCt, and AUCinf.[4]Cmax and AUCt (often AUC0-72h due to the long half-life).[6][7]Cmax reflects the rate of absorption, while AUC reflects the extent of absorption.
Acceptance Criteria 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for Cmax, AUCt, and AUCinf must be within 80.00% - 125.00%.[1][8]90% CI of the geometric mean ratio (Test/Reference) for Cmax and AUCt must be within 80.00% - 125.00%.[6][7][9]These statistical limits ensure that any differences in the bioavailability of the generic and reference products are not clinically significant.
Washout Period An adequate washout period is required, considering the long half-life. A 28-day washout period has been used in studies.[10]A sufficiently long washout period is necessary. A 26-day washout period has been deemed adequate.[9]A washout period of at least 5 times the half-life is generally recommended to ensure the drug from the first period is completely eliminated.

Experimental Protocol: A Step-by-Step Guide to a Zonisamide Bioequivalence Study

This section outlines a detailed, self-validating protocol for a typical single-dose, two-way crossover bioequivalence study of a generic 100 mg zonisamide capsule.

Subject Selection and Screening
  • Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age, with a Body Mass Index (BMI) within a normal range.

  • Exclusion Criteria: History of hypersensitivity to zonisamide or other sulfonamides, significant medical conditions, use of any medication that could interfere with the study, and participation in another clinical trial within a specified timeframe.

  • Screening: Comprehensive medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis).

Study Design and Conduct

The study follows a randomized, open-label, two-period, two-sequence, single-dose crossover design.

G cluster_screening Screening & Randomization cluster_period1 Period 1 cluster_washout Washout Period (>= 28 days) cluster_period2 Period 2 Screening Subject Screening Randomization Randomization Screening->Randomization GroupA1 Group A: Test Product Randomization->GroupA1 GroupB1 Group B: Reference Product Randomization->GroupB1 Washout Adequate Washout GroupA1->Washout GroupB1->Washout GroupA2 Group A: Reference Product Washout->GroupA2 GroupB2 Group B: Test Product Washout->GroupB2

Figure 1: Two-way crossover study design.
  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single 100 mg dose of either the test or reference zonisamide formulation with a standardized volume of water.

  • Blood Sampling: Blood samples (typically venous blood) are collected in appropriate tubes at pre-dose (0 hours) and at multiple time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[9] The extensive sampling is necessary to accurately characterize the absorption, distribution, and elimination phases of zonisamide.

  • Washout Period: A washout period of at least 28 days separates the two treatment periods.[10]

  • Second Period: Following the washout, subjects return for the second period and receive the alternate formulation. The same procedures for dosing and blood sampling are followed.

Bioanalytical Method

The concentration of zonisamide in plasma or serum samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS). The method must be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for each subject for both formulations:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUCt: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

  • Statistical Analysis:

    • The Cmax, AUCt, and AUCinf data are log-transformed before statistical analysis.

    • An Analysis of Variance (ANOVA) is performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject.

    • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUCt, and AUCinf are calculated.

    • Bioequivalence is concluded if the 90% CIs for these parameters fall within the acceptance range of 80.00% to 125.00%.

G Data Calculate PK Parameters (Cmax, AUCt, AUCinf) LogTransform Log-transform Data Data->LogTransform ANOVA Perform ANOVA LogTransform->ANOVA CalcCI Calculate 90% Confidence Intervals for Geometric Mean Ratios ANOVA->CalcCI Decision Are 90% CIs within 80.00% - 125.00%? CalcCI->Decision Bioequivalent Bioequivalent Decision->Bioequivalent Yes NotBioequivalent Not Bioequivalent Decision->NotBioequivalent No

Figure 2: Statistical analysis workflow for bioequivalence determination.

Conclusion

The successful development of a generic zonisamide formulation hinges on a thorough understanding of its pharmacokinetic properties and the stringent requirements of regulatory agencies like the FDA and EMA. This guide has provided a comparative framework and a detailed experimental protocol to aid researchers in designing and executing robust bioequivalence studies. By adhering to these principles of scientific integrity and regulatory compliance, drug developers can confidently navigate the path to bringing safe, effective, and affordable generic alternatives to patients.

References

  • European Medicines Agency. (2016, April 1). Zonisamide hard capsules 25, 50 and 100 mg, orodispersible tablets 25, 50, 100 and 300 mg product-specific bioequivalence guidance. EMA/CHMP/159882/2016. [Link]

  • U.S. Food and Drug Administration. (2022, July 15). SUMMARY REVIEW: Application Number 214273Orig1s000. [Link]

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13 Suppl 1, S5-9.
  • American Epilepsy Society. (2004, December 2). STEADY-STATE-BIOEQUIVALENCE-OF-25---50---AND-100-mg-ZONISAMIDE-CAPSULES-GIVEN-AT-EQUAL-DOSES-IN-HEALTHY-ADULT-VOLUNTEERS. [Link]

  • Medicines Evaluation Board. (2017, November 2). Openbaar beoordelingsrapport. [Link]

  • Dinsmore, S. (2021, May 25). Clinical review of zonisamide oral suspension bioequivalence studies (Application number: 214273Orig1s000).
  • U.S. Food and Drug Administration. (2025, May). Draft Guidance on Zonisamide. [Link]

  • European Medicines Agency. (2016, April 1). Zonisamide hard capsules 25, 50 and 100 mg, orodispersible tablets 25, 50, 100 and 300 mg product-specific bioequivalence guidance. [Link]

  • European Medicines Agency. (2015, June 25). Zonisamide hard capsules 25, 50 and 100 mg, orodispersible tablets 25, 50, 100 and 300 mg product-specific bioequivalence guidan. [Link]

  • Dr. Reddy's Laboratories Limited. (2010, July 14). Bioequivalence Study of Zonisamide Capsules 100 mg of Dr.Reddy's Laboratories Limited Under Fasting Conditions. ClinicalTrials.gov. [Link]

  • Peric, Z., et al. (2023). Bioequivalence of Different Formulations of Zonisamide Oral Suspensions: A Short Review. Drug Design, Development and Therapy, 17, 3411–3418.
  • U.S. Food and Drug Administration. (2025, October). Draft Guidance on Zonisamide. [Link]

  • European Medicines Agency. (2025, October 22). Zonisamide Viatris (previously Zonisamide Mylan). [Link]

  • Narurkar, J., et al. (2009). Bioequivalence of zonisamide orally dispersible tablet and immediate-release capsule formulations: results from two open-label, randomized-sequence, single-dose, two-period, two-treatment crossover studies in healthy male volunteers. Clinical Therapeutics, 31(6), 1263-1275.

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Safety & Regulatory Compliance

Safety

2-Amino-1,3-benzoxazole-5-sulfonamide proper disposal procedures

Comprehensive Laboratory Guide for the Safe Handling and Disposal of 2-Amino-1,3-benzoxazole-5-sulfonamide As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide for the Safe Handling and Disposal of 2-Amino-1,3-benzoxazole-5-sulfonamide

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental lifecycle. 2-Amino-1,3-benzoxazole-5-sulfonamide (CAS: 1479273-05-6) is a highly specialized heterocyclic building block frequently utilized in drug discovery targeting kinase inhibition and antimicrobial pathways. Because it contains both a benzoxazole core and a sulfonamide moiety[1], its end-of-life management requires stringent protocols. Improper disposal of sulfonamide-containing compounds can lead to environmental persistence and contribute to antimicrobial resistance in aquatic ecosystems[2].

To ensure absolute containment, we must implement a self-validating waste management system that guarantees safe handling, segregation, and total destruction.

Hazard Assessment & Physicochemical Rationale

To design an effective disposal protocol, we must first understand the molecular characteristics that dictate its handling. The presence of nitrogen and sulfur atoms in its structure directly impacts the chosen method of chemical destruction[1].

Table 1: Physicochemical & Hazard Profile of 2-Amino-1,3-benzoxazole-5-sulfonamide

ParameterValue / DescriptionCausality / Impact on Disposal
CAS Number 1479273-05-6Essential for accurate hazardous waste manifesting and tracking.
Molecular Formula C₇H₇N₃O₃S[1]High nitrogen/sulfur content dictates incineration with gas scrubbers to prevent toxic emissions.
Molecular Weight 213.21 g/mol [1]Used for stoichiometric calculations if chemical neutralization is attempted prior to disposal.
Functional Groups Amine, Benzoxazole, Sulfonamide[1]Sulfonamides persist in wastewater; sink/drain disposal is strictly prohibited[2].
Primary Disposal Route High-Temperature Incineration[3]Ensures complete thermal breakdown and prevents aquatic bioaccumulation[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow to ensure zero environmental release and total compliance with laboratory safety standards.

Phase 1: Waste Segregation and Collection at the Bench

Causality: Segregation prevents unpredictable cross-reactions with incompatible waste streams, such as strong oxidizing agents or concentrated acids[3].

  • Solid Waste: Collect all unreacted 2-Amino-1,3-benzoxazole-5-sulfonamide powder, contaminated weigh boats, pipette tips, and solid personal protective equipment (PPE) in a chemically resistant, sealable high-density polyethylene (HDPE) container[5].

  • Liquid Waste: Collect reaction filtrates, mother liquors, and solvent washings in a dedicated, leak-proof, solvent-rated carboy[3]. Do not mix with aqueous waste unless they are part of the exact same experimental residue[5].

Phase 2: Triple-Rinsing & Decontamination (Self-Validating Protocol)

Causality: Empty containers that held the compound are still considered hazardous waste until thoroughly decontaminated[5].

  • First Rinse: Wash the primary reaction vessel or storage container with a high-solubility solvent (e.g., methanol or DMSO)[5]. Transfer the rinsate directly into the liquid hazardous waste carboy.

  • Second & Third Rinses: Repeat the solvent wash twice more to ensure mechanical and chemical removal of the active pharmaceutical ingredient (API).

  • Validation Step: Visually inspect the glassware under a UV lamp (365 nm). Because many benzoxazole derivatives exhibit strong fluorescence, the absence of fluorescence in the third rinsate validates that the vessel is fully decontaminated and can be transitioned to standard lab washing protocols.

Phase 3: Labeling, Storage, and Institutional Handoff

Causality: Proper documentation ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines and informs the downstream waste contractor of the specific combustion requirements[4].

  • Labeling: Affix a standardized "Hazardous Waste" label to all containers. Explicitly write the full chemical name, "2-Amino-1,3-benzoxazole-5-sulfonamide," the CAS Number (1479273-05-6), and indicate "Toxic/Combustible"[6].

  • Temporary Storage: Transfer the sealed containers to a designated Satellite Accumulation Area (SAA). Ensure the containers are placed within secondary containment bins and kept away from direct heat or incompatible chemicals[3].

  • Final Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor[6]. The mandated destruction method is high-temperature incineration at an industrial combustion plant[6]. The incinerator must be equipped with afterburners and exhaust scrubbers to neutralize the sulfur dioxide (SO₂) and nitrogen oxides (NOx) generated by the combustion of the sulfonamide and amine groups[3].

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 2-Amino-1,3-benzoxazole- 5-sulfonamide Solid Solid Waste (Powder, PPE, Labware) Start->Solid Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid CollectSolid Collect in Sealable, HDPE Container Solid->CollectSolid CollectLiquid Collect in Leak-Proof, Solvent-Rated Carboy Liquid->CollectLiquid Label Label: 'Hazardous Waste' CAS: 1479273-05-6 CollectSolid->Label CollectLiquid->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage EHS EHS / RCRA Contractor Pickup Storage->EHS Incineration High-Temp Incineration (Scrubbers for NOx/SOx) EHS->Incineration

Figure 1: Decision tree and procedural workflow for 2-Amino-1,3-benzoxazole-5-sulfonamide disposal.

Environmental & Regulatory Compliance

Under EPA and RCRA frameworks, pharmaceutical and research chemical wastes must be managed with extreme prejudice to prevent ecological contamination[4]. The EPA emphasizes that the environmentally preferred disposal option for unused pharmaceuticals and their derivatives is incineration[2]. This is because complex heterocyclic compounds like 2-Amino-1,3-benzoxazole-5-sulfonamide do not readily degrade in traditional municipal wastewater treatment plants[2]. If poured down the drain, they remain intact, enter local waterways, and can exert long-lasting toxic effects on aquatic life while potentially fostering antimicrobial resistance[5],[4].

References

  • Sigma-Aldrich. "2-amino-1,3-benzoxazole-5-sulfonamide | 1479273-05-6". Sigma-Aldrich.

  • BenchChem. "Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals". BenchChem. 3

  • BenchChem. "Proper Disposal Procedures for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-". BenchChem. 6

  • BenchChem. "Proper Disposal of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride". BenchChem. 5

  • ChemScene. "1479273-05-6 | 2-Aminobenzo[d]oxazole-5-sulfonamide". ChemScene. 1

  • Medical Waste Inc. "RCRA Pharmaceutical Waste Management Guide". Medical Waste Inc. 2

  • Regulations.gov. "Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report". Regulations.gov. 4

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Handling

A Senior Application Scientist's Guide to Handling 2-Amino-1,3-benzoxazole-5-sulfonamide

This guide provides comprehensive safety and handling protocols for 2-Amino-1,3-benzoxazole-5-sulfonamide, a compound with significant potential in medicinal chemistry and drug discovery programs.[1][2][3] As a member of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and handling protocols for 2-Amino-1,3-benzoxazole-5-sulfonamide, a compound with significant potential in medicinal chemistry and drug discovery programs.[1][2][3] As a member of the benzoxazole and sulfonamide classes, this molecule requires careful handling due to its potential biological activity and associated hazards. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

While specific toxicological data for 2-Amino-1,3-benzoxazole-5-sulfonamide is not extensively documented, the known hazards of structurally related benzoxazole and sulfonamide compounds provide a strong basis for a thorough risk assessment. Compounds in these classes can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[4][5][6][7]

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[5][6][8][9]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[4][6][8][9]

  • Harmful if Swallowed: Oral ingestion may be harmful.[4][5][7][9]

  • Potential for Allergic Reaction: Sulfonamides are known to cause allergic reactions in some individuals.[10]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 2-Amino-1,3-benzoxazole-5-sulfonamide. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[8][11]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[12][13][14]Prevents direct skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[13][14]
Body Protection A laboratory coat, long pants, and closed-toe shoes.[13][14][15]Minimizes the risk of skin exposure to spills.
Respiratory Protection A NIOSH-approved respirator with a particulate filter.[4][11][13][15]Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is essential to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of powdered 2-Amino-1,3-benzoxazole-5-sulfonamide must be conducted in a certified chemical fume hood.[4][12] This is the primary method for controlling inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[13][14]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[13][14]

3.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust.

  • Transfer: Gently transfer the compound to the reaction vessel. Use a spatula or other appropriate tool to minimize the generation of airborne particles.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13][14][16]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a clear and practiced emergency plan is crucial.

4.1. First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Seek immediate medical attention.[6][8][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[13] If irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[4]

4.2. Spill Response:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a dry spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully collect the contained spill material and place it in a sealed, labeled container for hazardous waste disposal.[11][17]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[15]

Disposal Plan: Environmental Responsibility

Proper disposal of 2-Amino-1,3-benzoxazole-5-sulfonamide and any contaminated materials is critical to protect the environment and comply with regulations.

5.1. Waste Segregation and Collection:

  • Collect all waste containing 2-Amino-1,3-benzoxazole-5-sulfonamide, including unused product and contaminated materials (e.g., gloves, weigh boats, bench paper), in a designated, clearly labeled, and sealed hazardous waste container.[15][17]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[15]

5.2. Disposal Workflow:

Caption: Disposal workflow for 2-Amino-1,3-benzoxazole-5-sulfonamide.

5.3. Final Disposal:

  • The primary method for disposal is through a licensed hazardous waste disposal company.[15][17]

  • Never dispose of this chemical down the drain or in regular trash.[17]

Storage

Store 2-Amino-1,3-benzoxazole-5-sulfonamide in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][15][17][18] The recommended storage temperature is typically between 2-8°C.[19]

References

  • 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • 2-amino-1,3-benzoxazole-5-sulfonamide | 1479273-05-6. Sigma-Aldrich.
  • 2-Methyl-1,3-benzoxazole-7-carboxylic acid. Apollo Scientific.
  • Safety data sheet - 5-chloro-1,3-benzoxazole-2-thiol. Enamine.
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  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Safety data sheet - 7-bromo-1,2-benzoxazole. Enamine.
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  • SAFETY DATA SHEET - 5-Amino-2-Benzimidazolethiol. Pfaltz & Bauer.
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  • 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonamide. PubChem.
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  • SAFETY DATA SHEET - SULFAMETHOXAZOLE, MICRONIZED, USP. Spectrum Chemical.
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  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
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